molecular formula C9H16ClNO3 B595891 Ethyl 5-oxoazepane-4-carboxylate hydrochloride CAS No. 19673-14-4

Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Cat. No.: B595891
CAS No.: 19673-14-4
M. Wt: 221.681
InChI Key: LRGIOVMOANWHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.681. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-oxoazepane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-3-5-10-6-4-8(7)11;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIOVMOANWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure in numerous pharmacologically active compounds, and its derivatives are of significant interest to researchers in the pharmaceutical sciences.[1][2][3][4] This document will detail a robust synthetic strategy, grounded in fundamental organic chemistry principles, and provide practical, field-proven insights for its successful implementation.

Introduction: The Significance of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, represents a key structural motif in a wide range of biologically active molecules.[1][2] Its inherent three-dimensional architecture allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for drug development.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][4] The synthesis of functionalized azepanes, such as the title compound, is therefore a critical endeavor for the exploration of new therapeutic agents.

Synthetic Strategy: The Dieckmann Condensation Approach

The core of our synthetic approach to this compound is the intramolecular Dieckmann condensation. This powerful cyclization reaction is widely used in organic synthesis to form cyclic β-keto esters, particularly five-, six-, and seven-membered rings.[5][6][7][8][9] The reaction involves the base-catalyzed intramolecular condensation of a diester to yield a cyclic β-keto ester.[6][7][8]

Our retrosynthetic analysis identifies a suitable acyclic diester precursor that, upon cyclization, will yield the desired azepane ring system. The logical starting material for this transformation is Diethyl 4-azaheptanedioate. The nitrogen atom within the backbone of this precursor is crucial for the formation of the azepane ring.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Diethyl 4-azaheptanedioate Step1 Dieckmann Condensation (NaOEt, Toluene) Start->Step1 Intermediate Ethyl 5-oxoazepane-4-carboxylate Step1->Intermediate Step2 Acidification & Salt Formation (HCl in Ethanol) Intermediate->Step2 Product Ethyl 5-oxoazepane-4-carboxylate hydrochloride Step2->Product

Caption: Synthetic workflow for this compound.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.[5][6] The key steps are:

  • Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the ester's alcohol portion to prevent transesterification, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate intermediate.[7][8]

  • Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule in an intramolecular nucleophilic acyl substitution.[6][7]

  • Elimination: An alkoxide ion is eliminated, forming the cyclic β-keto ester.

  • Deprotonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This acid-base reaction is the driving force for the reaction.

  • Protonation: A final acidic workup reprotonates the enolate to yield the neutral cyclic β-keto ester product.[6]

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3 & 4: Elimination & Deprotonation cluster_step4 Step 5: Protonation Diester Diethyl 4-azaheptanedioate Enolate Enolate Intermediate Diester->Enolate + NaOEt - EtOH Base NaOEt Cyclic_Intermediate Cyclic Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester_Anion β-Keto Ester Anion Cyclic_Intermediate->Beta_Keto_Ester_Anion - OEt⁻ + OEt⁻ (deprotonation) Product Ethyl 5-oxoazepane-4-carboxylate Beta_Keto_Ester_Anion->Product + H₃O⁺

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
Diethyl 4-azaheptanedioate≥98%Major Supplier
Sodium Ethoxide (NaOEt)≥95%Major Supplier
Toluene, Anhydrous≥99.8%Major Supplier
Hydrochloric Acid, conc.37%Major Supplier
Ethanol, Anhydrous≥99.5%Major Supplier
Diethyl Ether, Anhydrous≥99.7%Major Supplier
Saturated Sodium BicarbonateACS GradeMajor Supplier
BrineACS GradeMajor Supplier
Anhydrous Magnesium SulfateACS GradeMajor Supplier

Step 1: Synthesis of Ethyl 5-oxoazepane-4-carboxylate

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene (250 mL).

  • Addition of Base: Sodium ethoxide (1.1 equivalents) is carefully added to the toluene under a nitrogen atmosphere. The suspension is stirred for 15 minutes.

  • Addition of Diester: Diethyl 4-azaheptanedioate (1.0 equivalent) is dissolved in a small amount of anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 5-oxoazepane-4-carboxylate as an oil.

Step 2: Formation of this compound

  • Dissolution: The crude Ethyl 5-oxoazepane-4-carboxylate is dissolved in anhydrous ethanol (100 mL).

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrochloric acid in anhydrous ethanol (prepared by carefully bubbling HCl gas through anhydrous ethanol or by the addition of acetyl chloride to ethanol) is added dropwise with stirring until the pH is acidic (pH 2-3).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The suspension is stirred in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Drying: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a crystalline solid.

Characterization Data (Expected)

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₆ClNO₃
Molecular Weight 221.68 g/mol
¹H NMR (DMSO-d₆, 400 MHz) Consistent with the proposed structure.
¹³C NMR (DMSO-d₆, 100 MHz) Consistent with the proposed structure.
Mass Spectrometry (ESI+) m/z = 186.11 [M+H]⁺ (for the free base)
Purity (HPLC) ≥98%

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the Dieckmann condensation can be reliably monitored by TLC, observing the consumption of the starting diester and the appearance of the product spot. The formation of the hydrochloride salt is a robust and high-yielding transformation. The final product's identity and purity should be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC, to ensure it meets the required specifications for subsequent applications in drug discovery and development.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound via a Dieckmann condensation strategy. The provided experimental details and mechanistic insights are intended to equip researchers and scientists with the necessary information to successfully produce this valuable azepane derivative. The versatility of the azepane scaffold ensures that this compound will continue to be a significant building block in the quest for novel therapeutics.

References

  • Organic Chemistry Portal. Dieckmann Condensation.
  • Wikipedia. Dieckmann condensation.
  • Purechemistry. Dieckmann condensation.
  • Grokipedia. Dieckmann condensation.
  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Chemistry LibreTexts. Dieckmann Condensation.
  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

Sources

Ethyl 5-oxoazepane-4-carboxylate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-oxoazepane-4-carboxylate Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a versatile heterocyclic compound featuring a seven-membered azepane ring. This structure incorporates a ketone, an ethyl ester, and a secondary amine (as its hydrochloride salt), making it a valuable and highly functionalized building block for organic synthesis and medicinal chemistry. Its strategic placement of functional groups allows for a wide array of chemical modifications, positioning it as a key intermediate in the development of novel pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, reactivity profile, and potential applications, intended for researchers and professionals in drug discovery and chemical development.

Core Compound Identity and Properties

Chemical Structure and Identifiers

This compound is a β-keto ester integrated into an azepane framework. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and subsequent reactions.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₆ClNO₃

  • Molecular Weight: 221.68 g/mol

  • CAS Number: 104716-33-8

Table 1: Physicochemical Properties of this compound

Property Value Source / Rationale
Appearance White to off-white solid Typical for hydrochloride salts of organic compounds.
Solubility Soluble in water, methanol, ethanol. The ionic nature of the hydrochloride salt confers solubility in polar protic solvents.

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] | Recommended to prevent degradation from moisture and atmospheric contaminants. |

Significance in Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a β-keto ester functionality in this compound provides a synthetic handle for constructing more complex molecules. Such intermediates are crucial for developing novel therapeutics, including kinase inhibitors and other enzyme-targeted agents.[3][4] The strategic positioning of the ketone and ester allows for selective modifications to build molecular diversity, a cornerstone of modern drug discovery programs.[5][6]

Synthesis and Purification

The synthesis of cyclic β-keto esters like Ethyl 5-oxoazepane-4-carboxylate is classically achieved via the Dieckmann condensation, an intramolecular Claisen condensation of a suitable diester. This method provides a reliable and scalable route to the azepane core structure.

Synthetic Workflow: Dieckmann Condensation Route

The causality behind this synthetic choice lies in its efficiency for forming 5- and 6-membered rings, and with appropriate high-dilution techniques, 7-membered rings like azepane. The use of a strong base (e.g., sodium ethoxide) is critical to deprotonate the α-carbon, initiating the intramolecular cyclization. The subsequent acidic workup and decarboxylation (if necessary) followed by salt formation yield the target compound.

Synthesis_Workflow A Diethyl 3,3'-azanediyldipropanoate B Dieckmann Condensation (NaOEt, Toluene, Reflux) A->B Starting Material C Ethyl 5-oxoazepane-4-carboxylate (Free Base) B->C Intramolecular Cyclization D Acidification / Salt Formation (HCl in Ethanol) C->D Neutralization & Protonation E Ethyl 5-oxoazepane-4-carboxylate Hydrochloride (Target Compound) D->E Final Product Isolation

Caption: Synthetic workflow for the target compound via Dieckmann condensation.

Detailed Synthetic Protocol

This protocol is a self-validating system; successful progression through each step is confirmed by standard analytical techniques before proceeding to the next.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with anhydrous toluene and sodium ethoxide (1.1 equivalents).

  • Initiation (The "Why"): The system is heated to reflux under a nitrogen atmosphere. The anhydrous conditions and inert atmosphere are crucial to prevent quenching of the strong base and unwanted side reactions.

  • Reactant Addition: Diethyl 3,3'-azanediyldipropanoate (1.0 equivalent), dissolved in anhydrous toluene, is added dropwise to the refluxing suspension over 2-3 hours. This slow addition under high-dilution principles favors the desired intramolecular cyclization over intermolecular polymerization, which is a significant competing reaction for 7-membered ring formation.

  • Reaction: The mixture is maintained at reflux for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting diester.

  • Workup: After cooling to room temperature, the reaction is carefully quenched with a chilled aqueous solution of hydrochloric acid until the pH is acidic (pH ~2-3). This step neutralizes the remaining base and protonates the enolate intermediate to form the β-keto ester.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude free base of Ethyl 5-oxoazepane-4-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure free base.

  • Salt Formation: The purified free base is dissolved in anhydrous ethanol and cooled in an ice bath. A solution of hydrochloric acid in ethanol is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Spectroscopic and Analytical Profile

Characterization relies on a combination of spectroscopic methods to confirm the structure and purity of the final compound. The data presented below are predicted values based on the known chemical shifts and absorption frequencies of the constituent functional groups.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5-10.5 br s 2H N-H₂⁺ Broad signal for the acidic ammonium proton, exchangeable with D₂O.
~4.15 q 2H -O-CH₂ -CH₃ Quartet due to coupling with the adjacent methyl group.
~3.80 t 1H CH (C=O)Et Triplet for the proton at the C4 position, coupled to adjacent CH₂.
~3.2-3.5 m 4H -CH₂ -NH₂⁺-CH₂ - Multiplets for the methylene groups adjacent to the nitrogen.
~2.5-2.8 m 2H -CH₂ -C=O Multiplet for the methylene group alpha to the ketone.
~2.0-2.2 m 2H Ring CH₂ Multiplet for the remaining ring methylene protons.

| ~1.20 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~208.0 C =O (Ketone) Typical chemical shift for a cyclic ketone.
~169.0 C =O (Ester) Typical chemical shift for an ester carbonyl.
~61.0 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.
~55.0 C H(C=O)Et Alpha-carbon of the ester at C4.
~45-50 Ring C H₂ Methylene carbons adjacent to the nitrogen.
~35-40 Ring C H₂ Other aliphatic methylene carbons in the ring.

| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 4: Key IR Absorption Bands (KBr Pellet, cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment
2400-2800 Broad, Strong N-H₂⁺ stretch
1735-1750 Strong C=O stretch (Ester)
1710-1725 Strong C=O stretch (Ketone)

| 1200-1250 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity. Using Electrospray Ionization (ESI+), the expected peak would be for the free base.

  • Expected [M+H]⁺ for C₉H₁₅NO₃: m/z 186.11

Analytical Quality Control (QC) Workflow

A robust QC workflow ensures the identity, purity, and consistency of each synthesized batch.

QC_Workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis A Batch Sample B ¹H NMR & ¹³C NMR A->B Structure Verification C LC-MS A->C Purity & MW Check D FT-IR A->D Functional Groups E Melting Point A->E Physical Constant F Certificate of Analysis (CoA) B->F C->F Reactivity_Diagram Core Ethyl 5-oxoazepane- 4-carboxylate HCl N N-Alkylation / Acylation Core->N At Nitrogen (after deprotection) Ketone Reduction (e.g., NaBH₄) Reductive Amination Wittig Reaction Core->Ketone At C5-Ketone Ester Hydrolysis (Saponification) Amidation Reduction (e.g., LiAlH₄) Core->Ester At C4-Ester

Caption: Key reactive sites and potential derivatization pathways.

  • Nitrogen Atom: After neutralization of the hydrochloride salt, the secondary amine is a nucleophile and can undergo N-alkylation, N-acylation, or reductive amination to introduce a variety of substituents.

  • C5-Ketone: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (creating a new stereocenter), converted to an amine via reductive amination, or undergo olefination reactions (e.g., Wittig reaction).

  • C4-Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides. [9]It can also be reduced to a primary alcohol.

Safety and Handling

While specific data for this compound is limited, information from analogous structures provides a strong basis for safety protocols. [10] Table 5: GHS Hazard and Precautionary Statements (Anticipated)

Category Code Statement
Hazard H302 Harmful if swallowed. [11]
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation. [11]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [12]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [10]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]|

Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes. [1]* In case of contact, rinse the affected area thoroughly with water. [12][13]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules with potential biological activity. [14][15]

  • Scaffold Elaboration: It serves as an excellent starting point for synthesizing libraries of azepane-based compounds. By systematically modifying the three reactive sites, chemists can explore the structure-activity relationship (SAR) of a new chemical series.

  • Synthesis of Fused Systems: The keto-ester moiety can participate in condensation reactions with bifunctional reagents (e.g., hydrazines, hydroxylamine) to create fused heterocyclic systems, such as pyrazolo-azepanes or isoxazolo-azepanes. [16]* Access to Chiral Building Blocks: Reduction of the ketone can generate a hydroxyl group, introducing a new chiral center. The resulting diastereomers can be separated to provide access to enantiomerically pure scaffolds for asymmetric synthesis. [17][18]

Conclusion

This compound is a foundational building block for advanced organic synthesis. Its well-defined structure, multiple points for chemical derivatization, and stable salt form make it an asset for medicinal chemists and drug development professionals. The synthetic routes are well-established, and its reactivity is predictable, allowing for the rational design and execution of complex synthetic campaigns aimed at discovering next-generation therapeutics.

References

  • ResearchGate. (2020). Ethyl 11a,12-Dihydrobenzo[b]benzoo[5][8][7][12]xazino[2,3-e]o[7][12]xazine-5a(6H)-carboxylate.
  • National Institutes of Health (NIH). (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PMC.
  • PubMed. (2019). Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites.
  • National Institutes of Health (NIH). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Semantic Scholar. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.
  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • ResearchGate. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.
  • ResearchGate. (2006). Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate.
  • National Institutes of Health (NIH). (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC.

Sources

An In-depth Technical Guide to the Characterization of 2-Fluoromethcathinone (2-FMC)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the comprehensive characterization of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, commonly known as 2-Fluoromethcathinone (2-FMC). Initial analysis revealed that the provided CAS Number 19673-14-4 corresponds to Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a compound with limited public data and differing structural class. Given the context of the requested audience (drug development professionals) and the depth of analysis required, this guide has been developed for 2-FMC (CAS No. 1186137-35-8), a compound of significant interest in forensic and pharmacological research for which extensive characterization data is available.

Introduction

2-Fluoromethcathinone (2-FMC) is a synthetic stimulant of the cathinone class, structurally related to methcathinone and the amphetamines.[1] As a designer drug and research chemical, its emergence has necessitated the development of robust analytical methodologies for its unambiguous identification and quantification in both bulk and biological samples. This guide provides a comprehensive overview of the essential characterization techniques for 2-FMC, offering field-proven insights for researchers, forensic scientists, and drug development professionals. We will delve into the rationale behind method selection and data interpretation, ensuring a self-validating approach to the analytical workflow.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for subsequent analytical method development, including solvent selection, storage conditions, and interpretation of spectroscopic data.

PropertyValueSource
IUPAC Name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one[1][2]
Common Names 2-FMC, 2-Flephedrone[1][2]
Molecular Formula C₁₀H₁₂FNO[1][2]
Molar Mass 181.21 g/mol [1][2]
CAS Number 1186137-35-8 (base)[2]
CAS Number (HCl) 1346599-37-8[3]
Appearance Crystalline solid (as hydrochloride salt)[3]
Solubility (HCl salt) DMSO: 20 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[3]
UV λmax 245, 289 nm[3]

Chromatographic Separation & Identification

Gas Chromatography (GC) and Liquid Chromatography (LC) are the cornerstones for separating 2-FMC from complex matrices and its positional isomers (3-FMC and 4-FMC), which is a critical challenge in forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for the identification of volatile compounds like 2-FMC. The choice of column and temperature programming is crucial for achieving resolution from its isomers.

Rationale: The electron ionization (EI) mass spectra of the fluoromethcathinone isomers are often very similar, making chromatographic separation essential for positive identification.[4] The primary fragmentation pattern is dominated by the cleavage of the C-N bond, leading to a characteristic base peak at m/z 58.

Protocol: GC-MS Analysis of 2-FMC

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte. For samples in a complex matrix, perform a base extraction into an organic solvent like chloroform.[5]

  • Instrumentation:

    • GC System: Agilent Gas Chromatograph (or equivalent) with a mass selective detector (MSD).

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1.0 min.

      • Ramp: Increase to 300°C at 12°C/min.

      • Final hold: Hold at 300°C for 9.0 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 30-550 amu.

  • Data Analysis: Compare the retention time and mass spectrum of the unknown sample against a certified reference standard of 2-FMC. The mass spectrum should show a prominent base peak at m/z 58.[4]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve/Extract Sample (1 mg/mL in Chloroform) GC GC Injection & Separation (DB-1 MS Column) Prep->GC Inject 1 µL MS EI Ionization (70 eV) & Mass Detection GC->MS Eluted Analytes Data Compare Retention Time & Mass Spectrum to Standard MS->Data ID Positive Identification Data->ID Match Confirmed Characterization_Logic cluster_separation Separation & Initial ID cluster_structure Structural Elucidation cluster_confirmation Confirmation GCMS GC-MS Confirm Unambiguous Identification GCMS->Confirm Retention Time + Mass Spectrum LCHRMS LC-HRMS LCHRMS->Confirm Accurate Mass + MS/MS Fragments NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Confirm Definitive Structure & Isomer Position FTIR FTIR FTIR->Confirm Functional Groups & Fingerprint Match

Sources

Purity Analysis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the purity analysis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines a multi-faceted analytical strategy encompassing chromatographic, spectroscopic, and titrimetric techniques. It emphasizes a logical, science-driven approach to method development, impurity profiling, and data interpretation, grounded in established regulatory principles such as the ICH Q3A guidelines.[1][2][3] Detailed protocols and the rationale behind experimental choices are provided to equip researchers, scientists, and drug development professionals with the necessary tools for robust quality assessment.

Introduction and Molecular Overview

This compound is a heterocyclic building block characterized by a seven-membered azepane ring, a β-keto ester functional group, and an amine hydrochloride salt. The purity of this intermediate is paramount as the presence of organic, inorganic, or solvent-based impurities can have a significant downstream impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2]

This guide details a holistic approach to purity analysis, focusing on the development of a stability-indicating primary analytical method and orthogonal techniques for comprehensive characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comments
Chemical Structure Chemical Structure(Structure)
Molecular Formula C₉H₁₆ClNO₃
Molecular Weight 221.68 g/mol Calculated
CAS Number 19673-15-5[4]
Appearance White to off-white solidTypical for amine hydrochlorides.
Solubility Soluble in water, methanol. Sparingly soluble in polar aprotic solvents.The hydrochloride salt enhances aqueous solubility.
Key Functional Groups β-Keto Ester, Tertiary Amine (as HCl salt)These groups define the compound's reactivity and analytical behavior.

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the assay and profiling organic impurities due to its high resolving power and compatibility with UV detection, for which the β-keto ester moiety provides a suitable chromophore.

Rationale for Method Development

The analytical method must be specific, accurate, precise, and stability-indicating. A stability-indicating method is one that can resolve the main compound from its potential degradation products and process-related impurities.[5] This is achieved through forced degradation studies.[6][7][8]

  • Mobile Phase Selection: The presence of the amine hydrochloride necessitates a buffered mobile phase to ensure consistent protonation of the azepane nitrogen.[9] Operating at a low pH (e.g., 2.5-3.5) with a phosphate or formate buffer ensures the amine remains in its cationic form, preventing peak tailing and improving chromatographic peak shape.

  • Column Chemistry: A C18 stationary phase is the workhorse for separating compounds of this polarity. A high-purity, end-capped silica column is recommended to minimize secondary interactions with the amine.

  • Detection: The β-keto ester functionality typically exhibits a UV maximum in the range of 240-260 nm. The exact wavelength should be determined using a photodiode array (PDA) detector during method development.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and resolution for typical impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control pH and ensure amine protonation.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA broad gradient is essential to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detector PDA/UV at 254 nm254 nm is a common starting point for aromatic/carbonyl compounds.
Injection Vol. 5 µLSmall volume to prevent peak overload and distortion.
Sample Diluent 50:50 Water:AcetonitrileA diluent that matches the initial mobile phase conditions is ideal.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Accurately weigh ~10 mg of sample Dilute Dissolve and dilute in sample diluent to 10 mL (1 mg/mL) Prep->Dilute Filter Filter through 0.45 µm PTFE syringe filter Dilute->Filter Inject Inject 5 µL onto C18 column Filter->Inject Separate Gradient Elution (5-95% Acetonitrile) Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay by External Standard Integrate->Calculate Report Report Impurities by Area % Integrate->Report

Fig. 1: Standard workflow for HPLC purity analysis.

Impurity Profiling: Predicting and Identifying Contaminants

A robust purity analysis goes beyond the main component; it involves the identification and control of impurities.[3] According to ICH Q3A guidelines, impurities present at or above the identification threshold (typically 0.10%) must be structurally characterized.[1][2][10]

Potential Process-Related Impurities

The synthesis of this compound likely involves an intramolecular Dieckmann condensation of a suitable amino-diester precursor.[11][12] This synthetic route informs the potential process-related impurities.

  • Starting Materials: Unreacted amino-diester precursor.

  • By-products: Products from intermolecular condensation (dimers) or side-reactions.

  • Reagents: Residual base (e.g., sodium ethoxide) or acids used in the workup and salt formation.

Dieckmann_Condensation Precursor Amino Diester Precursor (e.g., Diethyl 4-aminopimelate) Product Ethyl 5-oxoazepane-4-carboxylate (Cyclized Product) Precursor->Product Intramolecular Condensation Base Base (e.g., NaOEt) Impurity1 Unreacted Starting Material Impurity2 Intermolecular Dimer

Fig. 2: Potential impurities from Dieckmann condensation.
Potential Degradation Products

Forced degradation studies are performed to establish the intrinsic stability of the molecule and to validate the analytical method's specificity.[5][6][13] Stress conditions typically include acid, base, oxidation, heat, and light.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Decarboxylation: As a β-keto ester, the molecule is prone to decarboxylation upon heating, especially after hydrolysis to the β-keto acid, to yield azepan-5-one.[14]

  • Oxidation: The tertiary amine could be susceptible to oxidation, forming an N-oxide.

Degradation_Pathways Main Ethyl 5-oxoazepane-4-carboxylate HCl Acid Acid Hydrolysis Product (5-Oxoazepane-4-carboxylic acid) Main->Acid H⁺/H₂O Base Base Hydrolysis Product (Carboxylate Salt) Main->Base OH⁻/H₂O Oxidative Oxidation Product (N-Oxide) Main->Oxidative [O] (e.g., H₂O₂) Thermal Decarboxylation Product (Azepan-5-one) Acid->Thermal Δ (-CO₂)

Fig. 3: Likely degradation pathways for the target molecule.

Orthogonal and Complementary Analytical Techniques

While HPLC is the primary tool, a full purity assessment relies on multiple techniques to analyze different types of impurities.

Table 2: Summary of Orthogonal Analytical Methods

TechniquePurposeProtocol Summary
Gas Chromatography (GC) Residual Solvents Analysis Method: Headspace GC with a flame ionization detector (FID).Column: Typically a polar column (e.g., G43).Rationale: To quantify residual solvents from synthesis and purification (e.g., ethanol, toluene) according to ICH Q3C limits.
¹H NMR Spectroscopy Identity and Structural Confirmation Solvent: D₂O or DMSO-d₆.Analysis: Confirm the chemical structure by checking chemical shifts, integration, and coupling patterns. Can also detect impurities with unique proton signals.[15]
LC-Mass Spectrometry (LC-MS) Impurity Identification Method: Couple the developed HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap).Analysis: Obtain accurate mass data for unknown peaks observed in the HPLC chromatogram to elucidate their elemental composition and structure.
Karl Fischer Titration Water Content Method: Coulometric or Volumetric Titration.Rationale: To accurately quantify the water content, which is a critical part of a complete mass balance purity assessment.
Sulphated Ash Inorganic Impurities Method: Ignition of the sample with sulfuric acid.Rationale: To quantify the total amount of non-volatile inorganic impurities as per pharmacopeial standards.

Method Validation Framework

Any analytical method used for quality control must be validated to ensure it is fit for purpose. The validation should be conducted according to ICH Q2(R1) guidelines.[16][17]

Validation_Workflow Validation ICH Q2(R1) Method Validation Specificity Specificity Forced Degradation Peak Purity Analysis Validation->Specificity Linearity Linearity & Range 5-7 concentrations r² ≥ 0.999 Validation->Linearity Accuracy Accuracy Spike/Recovery 98.0-102.0% Validation->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision Validation->Precision Limits LOD & LOQ Signal-to-Noise Standard Deviation Validation->Limits Robustness Robustness Vary pH, Temp, Flow System Suitability Validation->Robustness

Fig. 4: Key parameters for analytical method validation.

Conclusion

The purity analysis of this compound requires a systematic and scientifically sound approach. The primary RP-HPLC method, when properly developed and validated against potential impurities and degradants, provides the foundation for quality assessment. This must be supplemented by orthogonal techniques such as GC for residual solvents and Karl Fischer titration for water content to achieve a complete and accurate purity profile. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACG. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines. ICH. [Link]
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • Amine hydrochloride in HPLC.
  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex. [Link]
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]
  • Mastering β-keto esters.
  • Dieckmann Condens
  • Properties of Amines and their Hydrochloride Salt.
  • Dieckmann condens
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
  • Ch21: Dieckmann condens
  • Dieckmann Condens
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Beta ketoester compositions and method of manufacture.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxyl
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Ethyl 4-ethyl-5-oxoazepane-1-carboxyl

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of ethyl 5-oxoazepane-4-carboxylate hydrochloride. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring consistent product quality. This document delves into the theoretical underpinnings of its solubility based on its molecular structure, outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the influence of critical physicochemical parameters such as pH and temperature. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary knowledge and methodologies to establish a robust and accurate solubility profile.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring. The presence of a ketone, an ethyl ester, and a secondary amine hydrochloride salt imparts a unique combination of physicochemical properties that govern its behavior in various solvent systems.[1][2][3] The azepane scaffold is a prevalent structural motif in a wide range of biologically active molecules, underscoring the importance of understanding the fundamental properties of its derivatives.[1][2] A comprehensive solubility profile is a critical component of the pre-formulation studies for any active pharmaceutical ingredient (API) or intermediate, influencing everything from reaction kinetics in synthesis to bioavailability in final drug products.[4]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Theoretical Solubility Profile

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. Based on the functional groups present in this compound, we can predict its general solubility behavior.

  • Azepane Ring and Amine Hydrochloride: The presence of the secondary amine, which is protonated to form a hydrochloride salt, is expected to significantly enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar protic solvents like water.

  • Keto and Ester Groups: The ketone and ethyl ester functionalities introduce polar sites capable of hydrogen bonding with protic solvents, further contributing to solubility in polar media. However, the ethyl group of the ester introduces some lipophilic character.

  • Overall Polarity: The combination of the ionic hydrochloride group and polar carbonyl functionalities suggests that the compound will exhibit good solubility in polar solvents. Its solubility is likely to decrease in non-polar, aprotic solvents.

Expected Solubility Trend:

Water > Methanol > Ethanol > Isopropanol > Dichloromethane > Ethyl Acetate > Toluene > Hexane

It is crucial to note that this is a qualitative prediction. Experimental determination is necessary to establish a quantitative solubility profile.

Experimental Determination of Solubility

A multi-faceted experimental approach is essential to build a comprehensive solubility profile. This involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive technique for determining the equilibrium or thermodynamic solubility of a compound.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., 25°C) C->D E Ensure equilibrium (typically 24-48 hours) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Quantify by HPLC H->I

Figure 2: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential.

    • Pipette a precise volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set at a specific temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with a second time point (e.g., 48 hours) to confirm that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand to permit the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Analyze the clear filtrate by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[5]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are valuable in early-stage drug discovery for rapid screening of a large number of compounds. These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.

G cluster_prep Stock Solution Preparation cluster_assay Assay Execution cluster_detection Detection of Precipitation A Prepare a concentrated stock solution in DMSO B Dispense stock solution into a microplate A->B C Add aqueous buffer and mix B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity (nephelometry) or quantify dissolved compound after filtration (HPLC-UV) D->E

Figure 3: General Workflow for Kinetic Solubility Determination.

Detailed Protocol (Nephelometric Method):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

  • Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of the solutions in each well using a nephelometer. The point at which precipitation is observed indicates the kinetic solubility limit.

Influence of Physicochemical Parameters

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium. As this compound is the salt of a secondary amine, its solubility is expected to be significantly influenced by pH.

  • Low pH (Acidic Conditions): In acidic solutions, the amine will be fully protonated, existing as the hydrochloride salt. The common ion effect, due to the presence of chloride ions, may slightly decrease the solubility of the hydrochloride salt form.[6]

  • Neutral to High pH (Basic Conditions): As the pH increases, the protonated amine will be deprotonated to the free base. The free base form is expected to be less polar and therefore less soluble in aqueous media than the hydrochloride salt. A sharp decrease in solubility is anticipated as the pH approaches and surpasses the pKa of the secondary amine.

A pH-solubility profile should be experimentally determined by measuring the solubility of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, for some salts, the dissolution can be exothermic, leading to a decrease in solubility with increasing temperature. The temperature dependence of the solubility of this compound should be determined experimentally by conducting the shake-flask method at various temperatures (e.g., 4°C, 25°C, and 37°C).

Data Presentation

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (M)
WaterExperimental DataExperimental Data
EthanolExperimental DataExperimental Data
MethanolExperimental DataExperimental Data
DMSOExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental Data
Ethyl AcetateExperimental DataExperimental Data

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

Buffer pHSolubility (mg/mL)
2.0Experimental Data
4.0Experimental Data
6.0Experimental Data
7.4Experimental Data
8.0Experimental Data
10.0Experimental Data

Table 3: Temperature-Dependent Aqueous Solubility of this compound

Temperature (°C)Solubility (mg/mL)
4Experimental Data
25Experimental Data
37Experimental Data

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for handling similar chemical compounds should be followed. Based on data for related azepane derivatives, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility profile of this compound. By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical data necessary for informed decision-making in drug discovery and development. The provided protocols for thermodynamic and kinetic solubility determination, along with considerations for the effects of pH and temperature, offer a solid foundation for a thorough investigation of this important pharmaceutical intermediate.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine. Benchchem.
  • Classification and Physical Properties of Azepine Derivatives.
  • Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • The Chemical Properties and Applic
  • Safety D
  • Recent advances in the transesterification of β-keto esters. RSC Publishing. 2021-07-02.
  • Predicting Solubility of Salts and Precipitation Reactions- Lecture. YouTube. 2014-09-14.
  • Ethyl azepane-3-carboxyl
  • Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzym
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Recent advances in the transesterification of β-keto esters. CORA. 2021-07-02.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Ethyl azepane-4-carboxylate hydrochloride | 1623063-36-4. Sigma-Aldrich.
  • ETHYL 4-OXOAZEPANE-3-CARBOXYL
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Table 2 Solubility of different ketones in the buffer medium and...
  • 2-Iodoxybenzoic acid. Wikipedia.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • This compound | MFCD17392855 | C9H16ClNO3.
  • Ethyl azepane-4-carboxylate hydrochloride | 1623063-36-4. Sigma-Aldrich.
  • Dimethyl Sulfoxide (DMSO)
  • 5-Oxoazepane-4-carboxylic acid|BLD Pharm.
  • 31696-09-0, Ethyl 1-Cbz-5-oxoazepane-4-carboxyl
  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl
  • ETHYL 4-OXOAZEPANE-3-CARBOXYL
  • Ethyl 4-ethyl-5-oxoazepane-1-carboxylate | C11H19NO3 | CID 58282892. PubChem - NIH.
  • Supplier CAS No 19673-14-4. BuyersGuideChem.

Sources

Thermal stability of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from related chemical structures and foundational principles of thermal analysis to offer a predictive assessment of its stability, potential degradation pathways, and recommended analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to anticipate and mitigate potential thermal hazards, ensure material quality, and design robust manufacturing processes.

Introduction: The Significance of Azepane Scaffolds in Medicinal Chemistry

The azepane ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensionality and conformational flexibility allow for optimal binding to a variety of biological targets.[2] this compound serves as a crucial building block in the synthesis of more complex azepane derivatives, making a thorough understanding of its chemical and physical properties, particularly its thermal stability, paramount for its effective and safe utilization in pharmaceutical development.[3][4]

Thermal stability is a critical quality attribute for any pharmaceutical intermediate, as it can impact purity, impurity profiles, and the safety of manufacturing processes.[5] Exothermic decomposition events, if not properly understood and controlled, can lead to runaway reactions with severe consequences.[6][7] This guide will, therefore, delve into the predicted thermal behavior of this compound and outline the experimental workflows necessary to empirically verify these predictions.

Physicochemical Properties and Structural Features

A foundational understanding of the molecule's structure is essential for predicting its thermal stability.

PropertyValue/StructureSource(s)
Molecular Formula C₉H₁₆ClNO₃[3]
Molecular Weight 221.68 g/mol [3]
CAS Number 19673-14-4[3]
Chemical Structure dot graph G { node [shape=plaintext]; "C9H16ClNO3" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031985&t=l", label=""]; } Molecular structure of this compound.

Key Structural Features Influencing Thermal Stability:

  • Amine Hydrochloride: The presence of a secondary amine hydrochloride introduces the potential for dehydrochlorination at elevated temperatures. Amine hydrochlorides can also be hygroscopic, and the presence of water can influence thermal degradation pathways.[8][9]

  • β-Keto Ester: This functional group is known to be thermally labile and can undergo decarboxylation upon hydrolysis to the corresponding β-keto acid.[10][11] The enolizable proton alpha to the two carbonyl groups also presents a site of potential reactivity.

  • Azepane Ring: Seven-membered rings can possess significant ring strain, which can be a driving force for ring-opening reactions under thermal stress.[12]

Predicted Thermal Degradation Pathways

Based on the functional groups present, several thermal degradation pathways can be postulated for this compound.

G cluster_0 Primary Degradation Pathways cluster_1 Secondary Degradation & Products Start This compound Dehydrochlorination Dehydrochlorination Start->Dehydrochlorination Heat Decarboxylation Decarboxylation (following hydrolysis) Start->Decarboxylation Heat, H2O Ring_Opening Azepane Ring Opening Start->Ring_Opening High Heat Volatiles_HCl HCl (gas) Dehydrochlorination->Volatiles_HCl Unsaturated_Lactam Unsaturated Lactam Dehydrochlorination->Unsaturated_Lactam Decarboxylated_Product 5-Oxoazepane Decarboxylation->Decarboxylated_Product CO2 CO2 (gas) Decarboxylation->CO2 Linear_Amine Linear Amino Acid Derivatives Ring_Opening->Linear_Amine Polymerization Polymeric Impurities Unsaturated_Lactam->Polymerization Further Heat Further_Decomposition Volatile Fragments Linear_Amine->Further_Decomposition Further Heat

Predicted Thermal Degradation Pathways.

Pathway 1: Dehydrochlorination

The amine hydrochloride salt is susceptible to losing hydrogen chloride (HCl) gas upon heating, which would likely result in the formation of an unsaturated azepane derivative. This is a common decomposition pathway for amine hydrochlorides.

Pathway 2: Decarboxylation via Hydrolysis

The β-keto ester functionality is prone to hydrolysis to the corresponding β-keto acid, especially in the presence of moisture.[10] β-keto acids are notoriously unstable and readily undergo decarboxylation to yield a ketone and carbon dioxide.[11] Given that amine hydrochlorides can be hygroscopic, this pathway is highly plausible.[8][9]

Pathway 3: Azepane Ring Opening

At higher temperatures, the inherent strain in the seven-membered azepane ring could lead to ring-opening reactions, potentially forming linear amino acid derivatives or other fragmentation products.[12]

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of the thermal stability of this compound.

G cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Product Identification TGA Thermogravimetric Analysis (TGA) ARC Accelerating Rate Calorimetry (ARC) TGA->ARC Onset Temperature DSC Differential Scanning Calorimetry (DSC) DSC->ARC Exotherm Detection TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) ARC->TGA_MS Decomposition Profile

Experimental Workflow for Thermal Stability Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13] This technique is invaluable for determining the onset of decomposition, identifying the presence of residual solvents or water, and quantifying mass loss at different stages of degradation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

    • Quantify the mass loss at each decomposition step. A preliminary mass loss at temperatures below 120 °C may indicate the presence of water or volatile solvents.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pierced lid may be used if the evolution of gas is expected.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which indicate decomposition. Note the onset temperature and the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

ARC is a crucial tool for assessing the potential for runaway reactions by measuring the time, temperature, and pressure data for a sample under adiabatic conditions.[6][7][14]

Experimental Protocol:

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a spherical, high-pressure-resistant sample bomb.

  • Instrument Setup: The ARC uses a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.

  • Data Analysis: If an exotherm is detected, the instrument maintains an adiabatic environment, and the temperature and pressure are recorded as a function of time. This data is used to determine:

    • The onset temperature of the exothermic reaction.

    • The adiabatic temperature rise.

    • The time to maximum rate of decomposition.

    • The pressure generation profile.

Safe Handling and Storage Recommendations

Given the predicted thermal instability and the nature of the functional groups, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[15][16] The hygroscopic nature of the amine hydrochloride necessitates storage in tightly sealed containers to prevent moisture absorption, which could lower the decomposition temperature.[8][9]

  • Handling:

    • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or decomposition products.

    • Avoid contact with strong oxidizing agents and strong bases.

    • Ground all equipment when handling large quantities to prevent static discharge.[17]

Conclusion

References

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • Scribd. (n.d.). Accelerating Rate Calorimeter Studies.
  • Rupp, M., Erhard, T., Wodak, D., & Lanzerstorfer, C. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2368–2376.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • PubChem. (n.d.). Azepane.
  • ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.
  • Aucamp, M., & Stieger, N. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Journal of Thermal Analysis and Calorimetry, 142(3), 1269-1283.
  • Bach, T., & Hehn, J. P. (2005). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Organic Letters, 7(15), 3319–3321.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Wang, J., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1375-1380.
  • PubChem. (n.d.). This compound.
  • O'Reilly, E., & Williams, J. M. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(44), 27367-27384.
  • ResearchGate. (2025). Mastering β-keto esters.
  • Chew, J. W., & Chan, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1184.
  • Wang, X., et al. (2013). Hygroscopicity and optical properties of alkylaminium sulfates.
  • GCRIS. (n.d.). Studies Toward the Synthesis of Novel 1,4-Oxazepan-5-one and Coumarin Derivatives.
  • ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Curtis, N. F., & Weatherburn, D. C. (2015). Compounds of amine-substituted cyclic amines: synthesis and structures. Australian Journal of Chemistry, 68(10), 1463-1481.
  • Weng, Y., et al. (2020). A Shortcut Route to Close Nitrogen Cycle: Bio-Based Amines Production via Selective Deoxygenation of Chitin Monomers over Ru/C in Acidic Solutions. iScience, 23(5), 101123.
  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
  • ChemBK. (n.d.). Ethyl5-oxoazepane-4-carboxylate Shanghai Amole Biotechnology Co., Ltd.
  • ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • PubMed. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents.
  • Food and Drug Administration. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis.
  • Batinić, I., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Oxidative Medicine and Cellular Longevity, 2021, 8868193.

Sources

An In-Depth Technical Guide to Ethyl 5-oxoazepane-4-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol via Dieckmann condensation, outlines its analytical characterization, and explores its applications as a crucial intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into the core structures of biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a valuable component in modern drug design. This compound serves as a versatile and functionalized azepane derivative, offering multiple reaction sites for the elaboration of complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material or intermediate for multi-step synthetic campaigns. This guide will delve into the critical technical aspects of this compound, providing practical insights for its effective utilization in a research and development setting.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of a chemical entity is paramount for its successful application in synthesis and drug development.

Molecular Attributes
PropertyValueSource(s)
Molecular Weight 221.68 g/mol ,
Chemical Formula C₉H₁₆ClNO₃
CAS Number 19673-14-4
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Molecular Structure

The structure of this compound features a seven-membered azepane ring with a ketone at the 5-position and an ethyl carboxylate group at the 4-position. The amine is protonated to form the hydrochloride salt.

A Comprehensive Technical Guide to the SMILES Notation of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Molecular Structure

In the landscape of modern chemical research and drug development, the ability to accurately and unambiguously represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a cornerstone of cheminformatics, providing a linear notation that encapsulates the rich, three-dimensional reality of a molecule into a simple string of characters. This guide provides an in-depth exploration of the SMILES notation for Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a molecule of interest in synthetic chemistry and medicinal research. We will deconstruct the notation, offering a step-by-step rationale grounded in the principles of chemical graph theory, thereby empowering researchers to confidently utilize and interpret this powerful tool.

Deconstructing the Molecule: A Structural Overview

Before delving into the SMILES notation, a clear understanding of the constituent parts of this compound is essential. The molecule is comprised of a central seven-membered heterocyclic ring, an azepane, which is substituted with an ethyl carboxylate group and a ketone (oxo) group. The hydrochloride salt indicates the presence of a protonated amine within the azepane ring, balanced by a chloride ion.

The core structure is the azepane ring , a saturated seven-membered ring containing one nitrogen atom. At position 5 of this ring, there is a carbonyl group, making it a 5-oxoazepane . Attached to the adjacent carbon, at position 4, is an ethyl carboxylate group. The "hydrochloride" suffix signifies that the nitrogen atom in the azepane ring is protonated and forms an ionic bond with a chloride ion.

Deriving the SMILES Notation: A Step-by-Step Protocol

The generation of a SMILES string is a systematic process of traversing the molecular graph. The following protocol outlines the derivation for this compound.

Step 1: Identifying the Core Structure and Breaking a Ring Bond

The foundational structure is the azepane ring. To represent a ring in a linear format, we must conceptually break one of the bonds. We will start from the ethyl group of the ester and traverse the molecule.

Step 2: Representing the Ethyl Carboxylate Group

The ethyl group is represented as CC. The oxygen of the ester is O, and the carbonyl group is C(=O). Thus, the ethyl carboxylate fragment is written as CCOC(=O).

Step 3: Traversing the Azepane Ring

The ethyl carboxylate is attached to the 4-position of the azepane ring. We denote this carbon as C. Following the ring, we encounter the ketone at the 5-position, represented as C(=O). Continuing along the ring, we have two methylene groups (CC), followed by the nitrogen atom (N), and then two more methylene groups (CC) which leads back to the carbon at the 4-position.

Step 4: Closing the Ring

To indicate the ring closure, we use numerical labels. The first atom of the ring in our traversal (the carbon at position 4) is given a number, say 1, and the last atom that connects back to it is given the same number. Therefore, the azepane ring with the substituents would be written as CCOC(=O)C1C(=O)CCNCC1.

Step 5: Incorporating the Hydrochloride Salt

The hydrochloride salt is represented by a separate entity in the SMILES string, disconnected from the organic molecule, using a dot (.). The chloride ion is simply Cl.

Canonical SMILES Notation:

Combining these elements, the canonical SMILES for this compound is:

CCOC(=O)C1C(=O)CCNCC1.Cl

This notation unambiguously represents the connectivity of all atoms in the molecule.

Visualizing the Molecular Architecture

To further clarify the relationship between the SMILES notation and the molecular structure, the following diagram illustrates the atomic connectivity and numbering used in the derivation.

An In-Depth Technical Guide to Ethyl 5-oxoazepane-4-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. This guide focuses on a key derivative, Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a versatile building block for the synthesis of more complex and biologically active molecules. This document provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its emerging role in the landscape of modern drug discovery.

Section 1: Core Chemical Identity

At its core, this compound is a β-keto ester incorporated into an azepane framework. This unique combination of functional groups imparts a high degree of reactivity and synthetic utility.

Identifier Value Source
IUPAC Name ethyl 5-oxoazepane-4-carboxylate;hydrochlorideN/A
InChIKey LRGIOVMOANWHIT-UHFFFAOYSA-NN/A
CAS Number 19673-14-4N/A
Molecular Formula C₉H₁₆ClNO₃N/A
Molecular Weight 221.68 g/mol N/A

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Dieckmann cyclization, a powerful intramolecular condensation reaction for forming cyclic β-keto esters.[2]

Conceptual Workflow of Dieckmann Cyclization

The logical flow of the synthesis begins with an acyclic diester, which, upon treatment with a strong base, undergoes an intramolecular Claisen condensation to yield the cyclic β-keto ester. Subsequent acidification provides the target compound as its hydrochloride salt.

dieckmann_cyclization Acyclic_Diester Acyclic Diester Precursor Base Strong Base (e.g., NaOEt) Acyclic_Diester->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Cyclic_Beta_Keto_Ester_Anion Cyclic β-Keto Ester Anion Cyclization->Cyclic_Beta_Keto_Ester_Anion Acidification Acidic Workup (HCl) Cyclic_Beta_Keto_Ester_Anion->Acidification Final_Product Ethyl 5-oxoazepane-4-carboxylate hydrochloride Acidification->Final_Product

Caption: Workflow of the Dieckmann Cyclization for Azepane Synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles. Researchers should always consult original literature and perform appropriate safety assessments.

Materials:

  • Diethyl 4-azaheptanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (ethanolic solution)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Addition: Sodium ethoxide is carefully added to the ethanol under a nitrogen atmosphere. The mixture is stirred until the base is fully dissolved.

  • Substrate Addition: Diethyl 4-azaheptanedioate is added dropwise to the sodium ethoxide solution at room temperature.

  • Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified with an ethanolic solution of hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Section 3: Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), as well as multiplets for the methylene protons of the azepane ring. The proton alpha to the ester carbonyl will likely be a distinct multiplet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will feature key resonances for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the four distinct methylene carbons of the azepane ring.

Note: Predicted NMR data is generated using computational models and should be used as a guide. Experimental verification is essential for unambiguous structural assignment.[3][4][5]

Section 4: The Role of this compound in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The β-keto ester functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.[6][7]

Key Synthetic Transformations and Their Applications

applications Start Ethyl 5-oxoazepane-4- carboxylate hydrochloride Alkylation Alkylation at C4 Start->Alkylation Introduction of diverse side chains Reduction Reduction of Ketone Start->Reduction Creation of stereocenters Amination Reductive Amination Start->Amination Installation of amino groups Heterocycle Heterocycle Formation Start->Heterocycle Construction of fused ring systems Bioactive Bioactive Azepane Derivatives Alkylation->Bioactive Reduction->Bioactive Amination->Bioactive Heterocycle->Bioactive

Caption: Synthetic utility of the azepane building block.

The azepane scaffold is present in numerous biologically active compounds, and the ability to functionalize it at various positions is key to developing novel therapeutics. For instance, substituted azepanes have shown promise as:

  • Anticancer Agents: Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines.

  • Central Nervous System (CNS) Agents: The azepane motif is found in compounds targeting receptors in the brain, with potential applications in treating neurological and psychiatric disorders.

  • Antimicrobial Agents: Functionalized azepanes are being explored for their potential to combat bacterial and fungal infections.

The conformational flexibility of the seven-membered ring is often crucial for its biological activity, and the introduction of substituents can lock the molecule into a specific bioactive conformation.[1]

Section 5: Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its efficient synthesis via the Dieckmann cyclization and the rich chemistry of its β-keto ester functionality make it an attractive starting material for medicinal chemists. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such well-defined and reactive scaffolds will be paramount in the development of the next generation of medicines.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25485-25494. [Link]
  • Fiveable. (n.d.). β-keto ester Definition. Organic Chemistry II Key Term. [Link]
  • Tsuji, J. (2017). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 93(10), 837-852. [Link]
  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402-2404. [Link]
  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
  • ResearchGate. (n.d.). (a)
  • National Institutes of Health. (2022, November 24).
  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
  • Chemistry LibreTexts. (2024, July 30). 23.
  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
  • PubMed. (2021, May 25).
  • ResearchGate. (2025, August 7).
  • Kovalenko, S. M., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 4990. [Link]
  • ARKIVOC. (2003).
  • ResearchGate. (2025, October 16). Ethyl 11a,12-Dihydrobenzo[b]benzo[3][8][1][9]oxazino[2,3-e][1][9]oxazine-5a(6H)
  • Dodda, M. R., et al. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 6(5), 300-306. [Link]

Sources

The Alchemical Blueprint: A Guide to Starting Materials for Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chemist's Compass in a World of Rings

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules possessing a heterocyclic core.[1] This dominance is not accidental; the incorporation of heteroatoms (typically nitrogen, oxygen, or sulfur) into cyclic structures introduces a rich tapestry of physicochemical properties—polarity, solubility, and hydrogen bonding capabilities—that are pivotal for molecular recognition and biological activity.[1] For researchers, scientists, and drug development professionals, the journey to a novel therapeutic agent often begins with a fundamental choice: the starting material for the synthesis of its core heterocyclic scaffold.

This guide eschews a rigid, templated approach. Instead, it is structured to mirror the thought process of an experienced synthetic chemist, navigating from the foundational principles of precursor selection to the cutting edge of synthetic innovation. We will explore the causality behind experimental choices, grounding our discussion in authoritative, field-proven insights to provide a self-validating framework for your synthetic endeavors.

I. The Strategic Imperative: Privileged Scaffolds as Synthetic Starting Points

In the vast chemical space of heterocycles, certain structural motifs appear with remarkable frequency in bioactive compounds. These are termed "privileged scaffolds," and they represent an invaluable starting point for drug discovery programs.[2][3] Their "privilege" stems from their ability to interact with multiple biological targets, offering a pre-validated foundation for further chemical exploration.

Key Privileged Scaffolds in Medicinal Chemistry:

Privileged ScaffoldCore HeterocycleProminent Therapeutic Areas
Benzimidazole Fused imidazole and benzeneAnticancer, Antiviral, Antihypertensive
Quinoline Fused benzene and pyridineAnticancer, Antimalarial, Antibacterial
Pyrazole Five-membered ring with two adjacent nitrogen atomsAnti-inflammatory, Analgesic, Anticancer
Indole Fused benzene and pyrroleAnticancer, Antimigraine, Antipsychotic
Thiazolidinone Five-membered ring with thiazolidine and a ketoneAntidiabetic, Anti-inflammatory, Antimicrobial

The strategic selection of a privileged scaffold as a starting point, or the design of a synthesis to construct one, can significantly de-risk a drug discovery project. For instance, the prevalence of N-heterocycles in FDA-approved new molecular entities (NMEs) underscores their importance.[4][5]

II. The Workhorses of the Lab: Foundational Starting Materials for Heterocycle Construction

While privileged scaffolds provide a strategic roadmap, the practical synthesis relies on a toolkit of readily available and versatile starting materials. The choice of precursor is dictated by the desired heterocyclic ring system and the intended substitution pattern.

A. For Nitrogen-Containing Heterocycles: A World of Amines and Amides

Nitrogen heterocycles are the most abundant class in medicinal chemistry.[6][7] Their synthesis often begins with simple, yet powerful, building blocks.

  • Primary and Secondary Amines: These are fundamental for constructing a vast array of N-heterocycles. For example, the reaction of primary amines with aldehydes and acid chlorides in a four-component coupling process can generate multifunctional substrates for subsequent ring-closing reactions to form diverse heterocyclic scaffolds.[8]

  • Amides and Lactams: These serve as crucial precursors for a variety of nitrogen-containing rings. For instance, a high-yielding, asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, providing valuable starting materials for enantiomerically enriched bicyclic azetidin-2-ones.[9]

  • Hydrazines and Hydrazones: The Fischer indole synthesis, a classic and still widely used method, employs phenylhydrazines and ketones or aldehydes to construct the indole scaffold.[10]

B. For Oxygen and Sulfur-Containing Heterocycles: Beyond the Usual Suspects

Oxygen and sulfur heterocycles, while less common than their nitrogenous counterparts, are integral to many blockbuster drugs and natural products.[11][12]

  • Alkenols and Thioalkenols: Intramolecular hydroalkoxylation and hydrothioalkoxylation of these precursors provide a direct route to five-, six-, and seven-membered 1,3- and 1,4-heterocyclic compounds.

  • Alkynyl Aldehydes: These versatile building blocks can undergo cyclization reactions with various nucleophiles to construct a broad spectrum of N-, O-, and S-heterocycles.[13][14]

  • Tetronic Acid Derivatives: These dicarbonyl compounds are excellent starting materials for multicomponent reactions to generate complex heterocyclic frameworks.[15]

III. The Vanguard of Synthesis: Modern Strategies for Activating and Assembling Heterocycles

The modern synthetic chemist's toolbox is replete with innovative strategies that offer unprecedented efficiency, selectivity, and sustainability. These methods often redefine what constitutes a "starting material" by enabling the use of previously inert molecules.

A. Multicomponent Reactions (MCRs): The Art of Molecular Lego

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials.[16][17] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[18][19]

  • The Ugi and Passerini Reactions: These isocyanide-based MCRs are workhorses for the synthesis of peptide-like scaffolds and other complex heterocycles.[8]

  • The Biginelli and Hantzsch Reactions: These classic MCRs provide reliable access to dihydropyrimidinones and dihydropyridines, respectively, which are important classes of bioactive molecules.[10]

Experimental Protocol: A Representative Microwave-Assisted Biginelli Reaction

  • Reactant Preparation: In a 10 mL microwave vial, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst: Add a catalytic amount of a Lewis acid (e.g., 10 mol% Yb(OTf)₃) and 2 mL of a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

B. C-H Activation: Transforming Inert Bonds into Reactive Handles

The direct functionalization of otherwise inert C-H bonds has revolutionized synthetic chemistry.[20][21] This strategy obviates the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.[22]

  • Palladium-Catalyzed C-H Activation: Palladium catalysts are particularly effective for the C-H functionalization of a wide range of heterocycles.[20][23] Directing groups are often employed to control the regioselectivity of the reaction.

  • Mechanochemical C-H Activation: This solvent-free approach utilizes mechanical force to drive C-H activation reactions, offering a sustainable alternative to traditional solution-phase methods.[21][24]

Conceptual Workflow for C-H Activation Strategy

CH_Activation_Workflow Start Identify Target Heterocycle Identify_CH Identify C-H Bonds for Functionalization Start->Identify_CH Select_Catalyst Select Appropriate Catalyst (e.g., Pd, Rh, Ru) Identify_CH->Select_Catalyst Design_DG Design/Select Directing Group (if needed) Identify_CH->Design_DG Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Ligand) Select_Catalyst->Optimize_Conditions Design_DG->Select_Catalyst Synthesize Synthesize Functionalized Heterocycle Optimize_Conditions->Synthesize

Caption: Strategic workflow for C-H activation in heterocyclic synthesis.

C. Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[25][26][27] It enables the generation of radical intermediates under mild conditions, facilitating a wide range of transformations that are often difficult to achieve with traditional methods.[28][29][30]

  • Radical Carbonylative Synthesis: Acyl radicals, generated from various precursors under photocatalytic conditions, can be used in carbonylative reactions to synthesize oxygen and nitrogen heterocycles.[25]

  • Stereocontrolled Synthesis from Unactivated Alkynes: Dual nickel/photoredox catalysis allows for the sulfonyl-arylation of unactivated alkynes to produce heterocyclic compounds with high stereoselectivity.[29]

Simplified Mechanism of Photoredox Catalysis

Photoredox_Cycle PC PC PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Substrate Substrate Radical Substrate Radical Substrate->Radical Oxidation or Reduction Product Product Radical->Product Reaction with Reagent Reagent Reagent

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 5-oxoazepane-4-carboxylate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets, making it a valuable component in the design of novel therapeutics.[1][2] A significant number of FDA-approved drugs and clinical candidates incorporate the azepane motif, demonstrating its broad therapeutic utility across diverse disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][3][4] The non-planar nature of the azepane ring provides access to a three-dimensional chemical space that is often underexplored by more common five- and six-membered heterocyclic systems.[2]

Ethyl 5-oxoazepane-4-carboxylate hydrochloride emerges as a highly versatile and synthetically tractable building block for the construction of diverse chemical libraries based on the azepane core. Its trifunctional nature—a secondary amine, a ketone, and an ester—offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the potential applications of this key intermediate, complete with detailed protocols for its derivatization and subsequent biological evaluation.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid that serves as a convenient precursor for a multitude of chemical transformations. The hydrochloride salt form enhances its stability and handling properties. In solution, the free base can be readily generated by treatment with a suitable inorganic or organic base.

The reactivity of this molecule is governed by its three key functional groups:

  • The Secondary Amine: The nitrogen atom is nucleophilic and can be readily functionalized through N-alkylation, N-arylation, acylation, and sulfonylation reactions. This site is pivotal for introducing substituents that can modulate the compound's physicochemical properties and target engagement.

  • The Ketone: The carbonyl group at the 5-position is susceptible to nucleophilic attack, making it an ideal handle for introducing diversity. It can undergo reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

  • The β-Keto Ester Moiety: The ester at the 4-position, being beta to the ketone, can be hydrolyzed, transesterified, or converted to an amide. The enolizable proton at the 4-position also allows for further functionalization.

The interplay of these functional groups allows for a combinatorial approach to library synthesis, providing a rich chemical space for drug discovery endeavors.

Strategic Derivatization: Synthetic Protocols

The strategic diversification of the Ethyl 5-oxoazepane-4-carboxylate core is key to unlocking its therapeutic potential. Below are detailed protocols for the primary chemical modifications of this versatile building block.

Protocol 1: N-Alkylation and N-Arylation of the Azepane Nitrogen

Modification of the secondary amine is a fundamental step in tuning the pharmacological profile of the azepane scaffold. N-alkylation can enhance lipophilicity and modulate pKa, while N-arylation can introduce key pharmacophoric elements for target binding.

Workflow for N-Alkylation and N-Arylation

G start Ethyl 5-oxoazepane-4-carboxylate HCl base Generate Free Base (e.g., Et3N, DIPEA in DCM or THF) start->base alkylation N-Alkylation (Alkyl halide, e.g., R-Br, R-I) Reductive Amination (Aldehyde/Ketone, e.g., R'CHO, NaBH(OAc)3) base->alkylation arylation N-Arylation (Buchwald-Hartwig Coupling) (Aryl halide, Pd catalyst, ligand, base) base->arylation product_alk N-Alkyl-5-oxoazepane-4-carboxylate alkylation->product_alk product_ary N-Aryl-5-oxoazepane-4-carboxylate arylation->product_ary

Caption: Synthetic routes to N-functionalized azepanes.

A. N-Alkylation via Reductive Amination (One-Pot Procedure)

This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.[5][6][7][8]

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (Et₃N) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCM, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to generate the free base.

  • Add the desired aldehyde or ketone (1.1 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

B. N-Arylation via Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[9][10][11]

Materials:

  • This compound

  • Aryl halide (bromide or iodide) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) or other suitable palladium precatalyst

  • Xantphos or other appropriate phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction TypeReagentsTypical Yield
Reductive AminationR-CHO, NaBH(OAc)₃60-90%
Buchwald-HartwigAr-Br, Pd₂(dba)₃, Xantphos50-85%

Table 1: Representative Conditions and Yields for N-Functionalization

Protocol 2: Modification of the 5-Oxo Position

The ketone functionality is a versatile handle for introducing a wide range of substituents and for building more complex molecular architectures.

A. Reductive Amination to Introduce an Amino Group

This reaction introduces a new amino group, which can be a key pharmacophore or a point for further derivatization.

Materials:

  • N-protected Ethyl 5-oxoazepane-4-carboxylate (e.g., N-Boc or N-Cbz derivative)

  • Ammonium acetate or a primary amine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected Ethyl 5-oxoazepane-4-carboxylate (1.0 eq) and ammonium acetate (10 eq) or the primary amine hydrochloride (1.5 eq) in methanol.

  • Add sodium cyanoborohydride (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and 1M NaOH.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aminoazepane derivative.

Hypothetical Therapeutic Applications and Biological Screening

The structural features of Ethyl 5-oxoazepane-4-carboxylate derivatives suggest their potential as modulators of various biological targets. The azepane scaffold is present in molecules targeting kinases, G-protein coupled receptors (GPCRs), and proteases.[12]

Proposed Therapeutic Targets:

  • Kinase Inhibitors: The azepane scaffold can be elaborated to occupy the ATP-binding site of kinases. Derivatives could be screened against a panel of kinases relevant to oncology, such as Akt, mTOR, or CDKs.

  • CNS Receptor Modulators: The conformational flexibility of the azepane ring is well-suited for interaction with the binding pockets of CNS receptors, such as dopamine and serotonin receptors.

  • Protease Inhibitors: The oxo- and carboxylate functionalities can be modified to mimic peptide bonds and interact with the active sites of proteases, for example, cathepsins or caspases.

Workflow for Biological Screening

G start Synthesized Azepane Library primary_screen Primary Screening (e.g., Kinase Inhibition Assay at a single concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response secondary_assay Secondary Assays (e.g., Cell-Based Proliferation Assay) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for hit identification and lead optimization.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)

Objective: To determine the inhibitory activity of the synthesized azepane derivatives against a specific kinase, such as Akt.

Materials:

  • Synthesized azepane derivatives (dissolved in DMSO)

  • Recombinant human Akt kinase

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and peptide substrate solution in assay buffer to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

CompoundN-substituent5-position modificationAkt IC₅₀ (nM)
A-001H=O>10,000
A-002Benzyl=O5,200
A-0034-Fluorophenyl=O1,500
B-0014-Fluorophenyl-NH₂850

Table 2: Hypothetical Screening Data for SAR Analysis

Conclusion and Future Directions

This compound represents a valuable and underexplored building block for the synthesis of novel, three-dimensional molecules for drug discovery. The synthetic protocols outlined in this guide provide a robust starting point for creating diverse libraries of azepane derivatives. The proposed biological screening workflows offer a clear path for identifying and optimizing new therapeutic agents. Further exploration of the chemical space around this versatile scaffold is highly encouraged and is likely to yield novel compounds with significant therapeutic potential.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
  • Wikipedia. (n.d.). Azepane.
  • Mykura, F., Nortcliffe, A., & Moody, C. J. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link]
  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives.
  • Reductive amination. (n.d.). In Wikipedia.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • Organic & Biomolecular Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ResearchGate. (n.d.). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • ACS Publications. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.

Sources

Ethyl 5-oxoazepane-4-carboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the privileged heterocyclic scaffolds, the seven-membered azepane ring system has garnered considerable attention.[1] Its inherent three-dimensional structure and conformational flexibility provide an exceptional platform for the design of therapeutic agents targeting a wide array of biological targets, including those implicated in cancer, neurodegenerative disorders, and infectious diseases.[1] Ethyl 5-oxoazepane-4-carboxylate hydrochloride emerges as a particularly valuable and versatile building block for accessing this rich chemical space. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
CAS Number 19673-14-4[Generic Supplier Data]
Molecular Formula C₉H₁₅NO₃·HCl[Generic Supplier Data]
Molecular Weight 221.68 g/mol [Generic Supplier Data]
Appearance White to off-white solid[Generic Supplier Data]
Solubility Soluble in water, methanol, and DMSO[General Chemical Knowledge]
Storage Store in a cool, dry place away from moisture. Hygroscopic.[General Chemical Knowledge]

Note on Handling: this compound is a hygroscopic solid. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the ester and degradation of the starting material. As a hydrochloride salt, it is acidic and may require neutralization or the use of a base in subsequent reactions.

Core Synthetic Applications and Protocols

The reactivity of this compound is centered around two primary functional handles: the secondary amine and the β-keto ester moiety. This dual functionality allows for a diverse range of chemical transformations, making it a powerful starting point for the synthesis of complex molecules.

N-Functionalization: Gateway to Diverse Azepane Derivatives

The secondary amine of the azepane ring is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions. This allows for the introduction of a wide range of substituents, which is a key strategy in tuning the pharmacological properties of a lead compound.

Direct alkylation with electrophiles such as alkyl or benzyl halides is a straightforward method for introducing substituents at the nitrogen atom. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Protocol 1: N-Benzylation of Ethyl 5-oxoazepane-4-carboxylate

This protocol details the synthesis of ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a common intermediate for further derivatization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base serves to both neutralize the hydrochloride salt and scavenge the HBr formed during the reaction.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ethyl 1-benzyl-5-oxoazepane-4-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent unwanted side reactions, such as hydrolysis of the ester.

  • Potassium Carbonate: A moderately strong base that is effective in this reaction without promoting significant side product formation.

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Reductive amination is a powerful and versatile method for N-alkylation, particularly for introducing more complex and sterically hindered groups. This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[2][3]

Protocol 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of ethyl 1-benzyl-5-oxoazepane-4-carboxylate using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCE.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Add benzaldehyde (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This mild reducing agent selectively reduces the iminium ion in the presence of the aldehyde and the ketone.[4]

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Self-Validation and Trustworthiness: The success of this protocol relies on the sequential and controlled nature of the reaction. The initial formation of the iminium ion is crucial before the addition of the reducing agent. Monitoring by TLC or LC-MS at each stage ensures the reaction is proceeding as expected.

Application in the Synthesis of Kinase Inhibitors

The azepane scaffold is a key feature in a number of kinase inhibitors due to its ability to orient substituents in three-dimensional space, allowing for optimal interactions with the kinase active site. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[5][6]

Workflow for the Synthesis of Azepane-Based Kinase Inhibitors

G A Ethyl 5-oxoazepane-4-carboxylate Hydrochloride B N-Functionalization (e.g., N-Arylation) A->B Step 1 C Functionalized Azepane Core B->C D Modification of β-Keto Ester C->D Step 2 E Diverse Azepane Scaffolds D->E F Coupling with Pharmacophore E->F Step 3 G Final Kinase Inhibitor F->G

Caption: General workflow for the synthesis of azepane-based kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The development of inhibitors targeting this pathway is a major focus in cancer drug discovery.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential azepane-based drug.

Application in the Synthesis of Spirocyclic Compounds

Spirocycles are an important class of compounds in drug discovery as their rigid, three-dimensional structures can lead to high binding affinity and selectivity for their biological targets. The β-keto ester functionality in this compound makes it an excellent precursor for the synthesis of spirocyclic systems, such as spiro-oxindoles, which are known to possess a wide range of biological activities.[9][10]

Protocol 3: Synthesis of a Spiro-oxindole Azepane Derivative

This protocol outlines a potential route to a spiro-oxindole derivative via a condensation reaction with isatin.

Materials:

  • Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (from Protocol 1 or 2)

  • Isatin

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (1.0 eq) and isatin (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq). Piperidine acts as a basic catalyst to promote the initial aldol-type condensation.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the spiro-oxindole azepane product.

Logical Relationship for Spirocycle Formation

G cluster_0 Reactants A Ethyl 5-oxoazepane-4-carboxylate (N-protected) C Base-catalyzed Condensation A->C B Isatin B->C D Spiro-oxindole Azepane Derivative C->D

Caption: Logical workflow for the synthesis of a spiro-oxindole azepane.

Potential as Modulators of G-Protein Coupled Receptors (GPCRs)

The conformational flexibility of the azepane ring makes it an attractive scaffold for the development of ligands for G-Protein Coupled Receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes.[11] Azepane-based molecules have been explored as modulators of various GPCRs, including dopamine receptors.[12][13][14][15]

Conceptual Workflow for Developing Azepane-Based GPCR Modulators

GPCR_Workflow A Ethyl 5-oxoazepane-4-carboxylate Hydrochloride B Library Synthesis via N-Functionalization and Keto-Ester Modification A->B C High-Throughput Screening (HTS) against GPCR Target B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Conceptual workflow for the discovery of azepane-based GPCR modulators.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its dual functionality allows for the facile synthesis of a diverse range of complex molecular architectures, including N-functionalized azepanes, spirocyclic systems, and precursors for kinase inhibitors and GPCR modulators. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to unlock the full potential of this powerful scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry. [Link]
  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. [Link]
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed. [Link]
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
  • Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). PubMed. [Link]
  • Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. PubMed. [Link]
  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. [Link]
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. [Link]
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • Design, synthesis and preliminary evaluation of dopamine-amino acid conjugates as potential D1 dopaminergic modul
  • The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. MDPI. [Link]
  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents.
  • Review on allosteric modulators of dopamine receptors so far.
  • Synthesis of Spiro[isoxazolidino[4,5-f]indolizidine-8,3'-oxindole], Spiro[indolizidine-1,3'-oxindoles], Indolo[2,3-a]quinolizidines and their Anti-a-Glucosidase Activity.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent.
  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors.
  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. MDPI. [Link]

Sources

Dieckmann-Kondensation zur Bildung von Azepanringen: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: January 2026

Abstrakt

Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur Anwendung der Dieckmann-Kondensation für die Synthese von Azepanringen, einer wichtigen Struktur in vielen pharmazeutisch aktiven Verbindungen. Der Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und verbindet theoretische Grundlagen mit praxiserprobten Protokollen. Er behandelt den Reaktionsmechanismus, die Optimierung von Reaktionsbedingungen, detaillierte experimentelle Verfahren und die Analyse der Ergebnisse, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.

Einführung

Die Dieckmann-Kondensation ist eine intramolekulare Reaktion von Dicarbonsäureestern zur Bildung von cyclischen β-Ketoestern, die eine fundamentale Methode in der organischen Synthese darstellt. Ihre Anwendung zur Synthese von siebengliedrigen Azepanringen ist von besonderem Interesse für die medizinische Chemie, da das Azepan-Grundgerüst in einer Vielzahl von bioaktiven Molekülen vorkommt. Die intramolekulare Cyclisierung von Diestern, die ein Stickstoffatom im Rückgrat enthalten, ermöglicht einen direkten Zugang zu substituierten Azepan-Derivaten.

Die Effizienz der Dieckmann-Kondensation zur Bildung von siebengliedrigen Ringen kann jedoch durch konkurrierende Reaktionen und die thermodynamische Stabilität des Ringsystems beeinflusst werden. Daher ist ein tiefes Verständnis der Reaktionsparameter und eine sorgfältige Optimierung der Bedingungen entscheidend für den Erfolg.

Reaktionsmechanismus

Die Dieckmann-Kondensation verläuft über einen mehrstufigen Mechanismus, der mit der Deprotonierung eines α-Kohlenstoffatoms durch eine starke Base beginnt, um ein Enolat zu bilden. Dieses Enolat greift dann intramolekular die andere Estergruppe an, was zu einem cyclischen β-Ketoester-Intermediat führt. Die anschließende saure Aufarbeitung neutralisiert das Enolat und liefert das gewünschte Produkt.

Abbildung 1: Allgemeiner Mechanismus der Dieckmann-Kondensation zur Azepan-Synthese.

Experimentelle Protokolle

Nachfolgend finden Sie ein detailliertes Protokoll für die Synthese eines Azepan-Derivats mittels Dieckmann-Kondensation. Dieses Protokoll dient als Ausgangspunkt und muss möglicherweise für spezifische Substrate angepasst werden.

Materialien und Reagenzien

  • Substrat: N-geschützter Amino-diester (z.B. N-Tosyl-4-aza-heptandisäurediethylester)

  • Base: Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl, oder Kalium-tert-butanolat (KOtBu)

  • Lösungsmittel: Wasserfreies Toluol oder Tetrahydrofuran (THF)

  • Aufarbeitung: Gesättigte wässrige Ammoniumchlorid (NH4Cl)-Lösung, Salzsäure (HCl, 1 M)

  • Extraktionslösungsmittel: Ethylacetat oder Dichlormethan

  • Trockenmittel: Wasserfreies Natriumsulfat (Na2SO4) oder Magnesiumsulfat (MgSO4)

  • Inertgas: Argon oder Stickstoff

Sicherheitshinweise

  • Natriumhydrid und Kalium-tert-butanolat sind stark reaktiv und feuchtigkeitsempfindlich. Alle Manipulationen müssen unter einer inerten Atmosphäre durchgeführt werden.

  • Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

  • Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden.

Schritt-für-Schritt-Protokoll

  • Vorbereitung des Reaktionsgefäßes: Ein Dreihalskolben wird mit einem Rückflusskühler, einem Tropftrichter und einem Septum ausgestattet und unter Vakuum ausgeflammt. Nach dem Abkühlen wird das System mit Inertgas (Argon oder Stickstoff) gefüllt.

  • Zugabe der Base: Die Base (z.B. 1.1 Äquivalente NaH) wird vorsichtig in den Kolben eingewogen. Wasserfreies Lösungsmittel (z.B. Toluol) wird über eine Spritze zugegeben.

  • Zugabe des Substrats: Der N-geschützte Amino-diester (1.0 Äquivalent) wird in wasserfreiem Lösungsmittel gelöst und langsam über den Tropftrichter zur Suspension der Base bei Raumtemperatur oder erhöhter Temperatur (z.B. 80 °C für Toluol) zugetropft.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für mehrere Stunden (typischerweise 2-12 h) bei der gewählten Temperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig durch die langsame Zugabe von gesättigter wässriger NH4Cl-Lösung gequencht. Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na2SO4 getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird in der Regel durch Säulenchromatographie an Kieselgel gereinigt.

Abbildung 2: Schematischer Arbeitsablauf für die Dieckmann-Kondensation.

Optimierung der Reaktionsbedingungen

Die Ausbeute und Selektivität der Dieckmann-Kondensation zur Bildung von Azepanringen hängen stark von den Reaktionsbedingungen ab. Die folgende Tabelle fasst die wichtigsten Parameter und ihre Auswirkungen zusammen.

ParameterVariationenAuswirkungen und Überlegungen
Base NaH, KOtBu, NaOEt, KHMDSDie Wahl der Base beeinflusst die Kinetik und das Gleichgewicht der Reaktion. Stärkere Basen wie KOtBu oder KHMDS können bei sterisch gehinderten Substraten vorteilhaft sein.
Lösungsmittel Toluol, THF, DioxanAprotische Lösungsmittel sind erforderlich. Die Wahl des Lösungsmittels kann die Löslichkeit des Substrats und des Intermediats beeinflussen und somit die Reaktionsgeschwindigkeit und Ausbeute.
Temperatur Raumtemperatur bis Siedepunkt des LösungsmittelsHöhere Temperaturen beschleunigen in der Regel die Reaktion, können aber auch zu Nebenreaktionen wie der Claisen-Kondensation oder Zersetzung führen.
Konzentration Verdünnte Bedingungen (z.B. 0.01-0.1 M)Hohe Verdünnung begünstigt die intramolekulare Dieckmann-Kondensation gegenüber der intermolekularen Claisen-Kondensation.
Stickstoff-Schutzgruppe Tosyl (Ts), Boc, CbzDie Schutzgruppe beeinflusst die elektronischen Eigenschaften und die Konformation des Substrats, was sich auf die Cyclisierung auswirken kann.

Analyse und Charakterisierung

Die erfolgreiche Synthese des Azepan-β-Ketoesters wird durch Standard-Analysemethoden bestätigt:

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren zur Bestätigung der Struktur und Reinheit des Produkts.

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung (hochauflösende MS).

  • Infrarotspektroskopie (IR): Zur Identifizierung der charakteristischen Carbonylbanden des β-Ketoesters.

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe oder keine Produktbildung Inaktive Base (durch Feuchtigkeit), zu niedrige Reaktionstemperatur, sterische HinderungVerwenden Sie frische, trockene Reagenzien und Lösungsmittel. Erhöhen Sie die Reaktionstemperatur. Wechseln Sie zu einer stärkeren oder sterisch anspruchsloseren Base.
Bildung von Nebenprodukten (z.B. Claisen-Produkt) Zu hohe KonzentrationFühren Sie die Reaktion unter hoher Verdünnung durch (langsame Zugabe des Substrats zur Base).
Zersetzung des Produkts Zu lange Reaktionszeit oder zu hohe Temperatur, instabile SchutzgruppeOptimieren Sie die Reaktionszeit durch sorgfältige Überwachung. Wählen Sie eine robustere Schutzgruppe.

Schlussfolgerung

Die Dieckmann-Kondensation ist eine leistungsfähige Methode zur Synthese von Azepanringen, die bei sorgfältiger Planung und Durchführung hohe Ausbeuten an den gewünschten Produkten liefern kann. Ein gründliches Verständnis des Reaktionsmechanismus und der kritischen Parameter ist für die erfolgreiche Anwendung dieser Reaktion unerlässlich. Die in diesem Leitfaden beschriebenen Protokolle und Optimierungsstrategien bieten eine solide Grundlage für Forscher, die diese wichtige Transformation in ihren Syntheseprojekten einsetzen möchten.

Referenzen

  • Dieckmann, W. (1901). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 34(1), 59-69. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Davis, C. R., & Johnson, J. S. (2002). The Dieckmann Condensation in Organic Synthesis. In Modern Carbonyl Condensation Reactions (pp. 199-236). Wiley-VCH. [Link]

The Art of the Ring: A Senior Application Scientist's Guide to Azepane Carboxylate Synthesis via Ring Expansion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. Saturated N-heterocycles are privileged scaffolds in this endeavor, with five- and six-membered rings, such as pyrrolidines and piperidines, being extensively utilized. However, the seven-membered azepane ring system remains significantly underrepresented in drug discovery libraries, despite its inherent conformational flexibility and potential to engage with biological targets in unique ways. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile ring expansion strategies for the synthesis of highly valuable azepane carboxylates, key building blocks for novel pharmaceutical agents.

This document eschews a rigid template, instead offering an in-depth exploration of scientifically vetted methodologies. We will delve into the mechanistic underpinnings of each reaction, providing not just the "how" but the critical "why" behind experimental choices. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

I. The Beckmann Rearrangement: A Classic Route to Azepan-2-ones

The Beckmann rearrangement, a cornerstone of organic synthesis, provides a reliable method for the ring expansion of cyclic ketoximes to lactams (cyclic amides). This transformation is particularly relevant for the synthesis of ε-caprolactam, the monomer for Nylon-6, and can be adapted for the preparation of substituted azepan-2-one carboxylates.

Mechanistic Insight

The reaction is initiated by the activation of the oxime's hydroxyl group, typically by a strong acid or a reagent like tosyl chloride, converting it into a good leaving group. This is followed by a stereospecific 1,2-alkyl migration, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This concerted migration results in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the corresponding lactam. The regioselectivity of the migration is a key consideration, especially with unsymmetrical ketones.

Beckmann_Rearrangement cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis cluster_product Product CyclohexanoneOxime Cyclohexanone-2-carboxylate Oxime Protonation Protonation/Activation (e.g., H₂SO₄, TsCl) CyclohexanoneOxime->Protonation [H⁺] or Activator Migration 1,2-Alkyl Migration (anti-periplanar) Protonation->Migration Loss of H₂O or TsO⁻ Nitrilium Nitrilium Ion Intermediate Migration->Nitrilium Hydrolysis Water Attack Nitrilium->Hydrolysis H₂O Tautomerization Tautomerization Hydrolysis->Tautomerization Azepanone Azepan-2-one Carboxylate Tautomerization->Azepanone

Caption: The Beckmann Rearrangement mechanism for azepanone synthesis.

Experimental Protocol: Synthesis of Ethyl 7-oxoazepane-2-carboxylate

This protocol is adapted from methodologies for the Beckmann rearrangement of substituted cyclohexanones.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Step 1: Synthesis of Ethyl 2-(hydroxyimino)cyclohexanecarboxylate (Oxime Formation)

  • In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1 eq.) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement

  • To a flask containing polyphosphoric acid (PPA) preheated to 80-100 °C, add the crude oxime from Step 1 dropwise with vigorous stirring. Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the rearrangement. The elevated temperature provides the necessary activation energy for the migration step.

  • Maintain the reaction temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 7-oxoazepane-2-carboxylate.

Parameter Typical Value Reference
Starting Material Substituted Cyclohexanone Oxime
Catalyst/Reagent H₂SO₄, PPA, TsCl
Temperature 80-120 °C
Yield 60-85%

II. The Schmidt Reaction: A Direct Approach from Ketones

The Schmidt reaction offers a more direct route to lactams from ketones, utilizing hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. This method circumvents the need for the pre-formation and isolation of an oxime intermediate.

Mechanistic Rationale

The reaction commences with the protonation of the ketone's carbonyl group, activating it for nucleophilic attack by the azide. The resulting azidohydrin intermediate undergoes dehydration to form a diazoiminium ion. Similar to the Beckmann rearrangement, a 1,2-alkyl shift to the nitrogen atom occurs with the concomitant expulsion of dinitrogen gas, a thermodynamically highly favorable process. The resulting nitrilium ion is then trapped by water to furnish the lactam.

Schmidt_Reaction cluster_start Starting Material cluster_activation Activation & Addition cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis Ketone Cyclohexanone-2-carboxylate ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ Azidohydrin Azidohydrin Intermediate ProtonatedKetone->Azidohydrin HN₃ Diazoiminium Diazoiminium Ion Azidohydrin->Diazoiminium -H₂O Nitrilium Nitrilium Ion Diazoiminium->Nitrilium 1,2-Alkyl Shift, -N₂ Hydrolysis Water Attack Nitrilium->Hydrolysis H₂O Product Azepan-2-one Carboxylate Hydrolysis->Product

Caption: The Schmidt Reaction pathway for azepanone synthesis.

Experimental Protocol: Synthesis of Methyl 7-oxoazepane-3-carboxylate

This protocol is based on established procedures for the Schmidt reaction on cyclic ketones.

Materials:

  • Methyl 4-oxocyclohexanecarboxylate

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Ice

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precaution: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Sodium azide is also highly toxic.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, add a solution of methyl 4-oxocyclohexanecarboxylate (1 eq.) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 eq.) while maintaining the temperature below 10 °C. Causality: Sulfuric acid acts as the catalyst and facilitates the in-situ generation of hydrazoic acid from sodium azide.

  • Add sodium azide (1.5 eq.) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. Vigorous stirring is crucial to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield methyl 7-oxoazepane-3-carboxylate.

Parameter Typical Value Reference
Azide Source Sodium Azide/H₂SO₄
Solvent Chloroform, Dichloromethane
Temperature 0 °C to Room Temperature
Yield 50-80%

III. Modern Strategies: Expanding the Toolkit

While the Beckmann and Schmidt rearrangements are workhorse reactions, modern organic synthesis has introduced novel and often milder methods for accessing azepane scaffolds.

A. Photochemical Dearomative Ring Expansion of Nitroarenes

A recent and innovative approach involves the photochemical dearomative ring expansion of readily available nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion to a seven-membered ring system. A subsequent hydrogenation step affords the polysubstituted azepane. This strategy allows for the predictable transfer of the substitution pattern from the starting arene to the final azepane.

Photo_Ring_Expansion Nitroarene Substituted Nitroarene Azepine 3H-Azepine Intermediate Nitroarene->Azepine Blue Light (427 nm) P(Oi-Pr)₃, Et₂NH Azepane Polysubstituted Azepane Carboxylate Azepine->Azepane Hydrogenolysis (e.g., PtO₂, H₂)

Caption: Photochemical synthesis of azepanes from nitroarenes.

B. Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a free-radical-mediated ring expansion of a cyclic β-keto ester. The reaction is initiated by the formation of a radical which then attacks the carbonyl group. The resulting bicyclic ketyl intermediate rearranges with ring expansion to form a new carbon-centered radical, which is then quenched. This method is particularly useful for one-carbon ring expansions.

C. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of various ring sizes, including seven-membered azepanes. This reaction involves the intramolecular cyclization of a diene precursor using a ruthenium-based catalyst. The resulting unsaturated azepine can then be reduced to the saturated azepane carboxylate.

D. Ullmann-Type Annulation/Rearrangement Cascade

A recently developed method for the synthesis of functionalized 1H-benzo[b]azepine-2-carboxylates involves a copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates. This microwave-assisted reaction provides a novel route to fused azepane systems.

IV. Conclusion and Future Outlook

The synthesis of azepane carboxylates is a vibrant area of research, driven by the increasing recognition of the azepane scaffold's potential in drug discovery. While classic methods like the Beckmann and Schmidt rearrangements remain highly valuable, the development of novel photochemical and radical-based strategies, alongside the application of powerful catalytic methods like RCM, is significantly expanding the synthetic chemist's toolbox. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and scalability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and execute the most appropriate strategy for their specific synthetic targets, thereby accelerating the exploration of this promising area of chemical space.

V. References

  • Wishka, D. G., Bédard, M., Brighty, K. E., Buzon, R. A., Farley, K. A., Fichtner, M. W., Kauffman, G. S., Kooistra, J., Lewis, J. G., O'Dowd, H., Samardjiev, I. J., Samas, B., Yalamanchi, G., & Noe, M. C. (2011). An Asymmetric Synthesis

Application Notes & Protocols: The Strategic Application of Ethyl 5-oxoazepane-4-carboxylate hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2][3] Within this landscape, heterocyclic scaffolds that can explore and occupy unique regions of the kinase ATP-binding site are of paramount importance. The seven-membered azepane ring system has emerged as a valuable structural motif, offering a desirable combination of conformational flexibility and synthetic tractability that enables the creation of potent and selective inhibitors.[4][5] This guide provides an in-depth technical overview and detailed protocols for the strategic use of Ethyl 5-oxoazepane-4-carboxylate hydrochloride (CAS: 19673-14-4), a versatile building block for constructing complex azepane-containing kinase inhibitors, with a particular focus on targeting Bruton's Tyrosine Kinase (BTK).

Introduction: The Azepane Scaffold in Kinase Inhibitor Design

The azepane motif, a seven-membered saturated heterocycle containing one nitrogen atom, has gained significant traction in medicinal chemistry.[5] Unlike more rigid five- or six-membered rings, the azepane scaffold possesses a higher degree of conformational freedom. This allows molecules incorporating this ring to adapt to the specific topology of a target protein's binding site, potentially leading to enhanced potency and selectivity. This structural feature is particularly advantageous in the design of kinase inhibitors, where achieving selectivity across the highly conserved ATP-binding sites of the human kinome is a major challenge.[1][6]

Azepane-based compounds have been successfully developed for a wide range of therapeutic targets, and their role as intermediates in the synthesis of promising clinical candidates, including kinase inhibitors, is well-documented.[4] The strategic incorporation of the azepane ring can improve physicochemical properties such as solubility and metabolic stability, which are critical for developing viable drug candidates.

This compound is a particularly useful synthon. The secondary amine provides a direct handle for introducing the core aromatic systems typical of kinase inhibitors, while the β-ketoester functionality allows for a diverse array of subsequent chemical transformations to build out the molecular structure and optimize biological activity.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

Data Summary

All quantitative data for the starting material are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 19673-14-4[7][8]
Molecular Formula C₉H₁₅NO₃·HCl[7]
Molecular Weight 221.68 g/mol [7]
Appearance White to yellow solid
Purity Typically ≥95%[9]
Storage Store at 2-8°C, keep dry
Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification : This compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[10]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[11][12]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols. After handling, wash hands thoroughly.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[12]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[10][11]

Core Synthetic Protocols: Constructing a BTK Inhibitor Scaffold

The following protocols outline a representative two-stage synthesis to construct a core scaffold for a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a high-value target for B-cell malignancies and autoimmune diseases.[14][15]

Synthetic Workflow Overview

The overall strategy involves an initial N-arylation to connect the azepane ring to a pyrazolopyrimidine core, a common hinge-binding motif in BTK inhibitors. This is followed by a reductive amination at the C5-ketone to introduce a side chain that can interact with other regions of the binding pocket.

G cluster_0 PART 1: N-Arylation cluster_1 PART 2: Reductive Amination A Ethyl 5-oxoazepane-4-carboxylate HCl C N-Arylated Azepane Intermediate A->C Pd-Catalyzed Cross-Coupling B 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine B->C E Final BTK Inhibitor Scaffold C->E Reductive Amination D Primary Amine (R-NH2) D->E

Caption: General workflow for the synthesis of a BTK inhibitor scaffold.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol utilizes a Buchwald-Hartwig amination to form the crucial C-N bond between the azepane nitrogen and the inhibitor's core heterocycle.

  • Causality and Experimental Choices :

    • Reagents : The hydrochloride salt of the azepane must be neutralized in situ for the reaction to proceed. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is ideal for this and for facilitating the catalytic cycle.

    • Catalyst System : A palladium(II) acetate (Pd(OAc)₂) precatalyst is used in combination with a bulky, electron-rich phosphine ligand like XantPhos. This specific ligand is known to promote C-N cross-coupling reactions efficiently, even with sterically hindered substrates.[16]

    • Solvent : Dioxane is a common high-boiling point aprotic solvent suitable for this type of cross-coupling reaction, allowing it to be run at elevated temperatures to ensure a reasonable reaction rate.

Materials:

  • This compound (1.0 eq)

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, and cesium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and XantPhos in a small amount of anhydrous dioxane. Add this catalyst slurry to the main reaction flask.

  • Add the remaining anhydrous dioxane to the reaction flask.

  • Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the N-arylated azepane intermediate.

Protocol 2: Diastereoselective Reductive Amination

This step introduces a key side chain onto the azepane ring, which is often crucial for achieving high potency and selectivity.

  • Causality and Experimental Choices :

    • Reducing Agent : Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations.[17] It is less basic and less reactive towards esters and other functional groups compared to other hydrides like sodium borohydride, reducing the likelihood of side reactions.

    • Solvent : Dichloromethane (DCM) is a good choice as it is relatively non-polar and effectively solubilizes the reactants without interfering with the reaction.

    • Additive : A small amount of acetic acid is often added to catalyze the formation of the intermediate iminium ion, which is the species that is actually reduced by STAB.[18]

Materials:

  • N-Arylated Azepane Intermediate from Protocol 1 (1.0 eq)

  • A primary amine (e.g., 4-phenoxyaniline) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-arylated azepane intermediate and the primary amine in anhydrous DCM in a dry flask under an inert atmosphere.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the solution. An exothermic reaction may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to isolate the final kinase inhibitor scaffold.

Mechanism of Action & Target Pathway

The synthesized azepane-containing molecule is designed to inhibit BTK. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[15] In many B-cell cancers, this pathway is constitutively active, driving malignant growth.[14] The inhibitor works by binding to the ATP pocket of BTK, preventing the phosphorylation of its downstream substrates and thereby interrupting the signaling cascade.[15][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Activation DAG->NFkB IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Azepane-Based Inhibitor Inhibitor->BTK INHIBITS

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK inhibition.

References

  • Bhuiyan, M. A. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Benchchem. Unraveling the Therapeutic Potential of the Azepane Scaffold. Benchchem.
  • Pan, Z., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
  • Hong, J.-B., et al. (2014). Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Couplings as End Game Strategy. Organic Process Research & Development.
  • Singh, M., et al. (2023).
  • Gu, D. & Tang, M. (2022).
  • BuyersGuideChem. Supplier CAS No 19673-14-4. [Link]
  • Reddy, L. H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
  • CPAChem. (2020).
  • Savarese, M., et al. (2022). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega. [Link]
  • Lam, K. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. [Link]
  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]
  • MDPI. (n.d.).
  • Vieth, M., et al. (2004). Protein kinase inhibitors: structural insights into selectivity. Chemical Biology & Drug Design. [Link]
  • Jin, L., et al. (2022). Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. Molecules. [Link]

Sources

Application Notes & Protocols for the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

The development of therapeutic agents for Central Nervous System (CNS) disorders is a formidable challenge, marked by high attrition rates and complex biological hurdles.[1][2] The primary obstacles include the restrictive nature of the blood-brain barrier (BBB), the intricate pathophysiology of CNS diseases, a scarcity of reliable biomarkers, and the limitations of preclinical models to accurately predict clinical efficacy.[2][3][4][5] This guide provides an in-depth overview of the critical experimental applications and protocols essential for navigating the preclinical stages of CNS drug discovery, from initial screening to in vivo validation.

Section 1: Overcoming the Blood-Brain Barrier - In Vitro Permeability Screening

The BBB is a highly selective barrier that protects the CNS, but in doing so, it prevents more than 98% of small-molecule drugs from reaching their intended targets.[3][4] Therefore, early assessment of a compound's ability to cross the BBB is a critical decision-making point in any CNS drug development program. In vitro models offer a scalable and cost-effective platform for this initial screening.

Rationale for Model Selection: The choice of an in vitro BBB model is a trade-off between physiological relevance and throughput. While simple monoculture models are suitable for high-throughput screening of large compound libraries, more complex co-culture or microfluidic models provide a more accurate prediction of in vivo permeability for lead candidates.[6] Stem cell-based models, particularly those using induced pluripotent stem cells (iPSCs), are gaining prominence as they offer a renewable source of human-derived endothelial cells, overcoming species-specific differences.[6][7][8]

Data Presentation: Comparison of In Vitro BBB Models

Model TypeCellular ComponentsTypical TEER Values (Ω·cm²)ThroughputPhysiological RelevanceKey Limitations
Monolayer (e.g., hCMEC/D3) Endothelial Cells (ECs) only30 - 100HighLowLacks influence of other cell types, lower barrier tightness.[7][8]
Co-Culture ECs + Astrocytes or Pericytes150 - 400MediumMediumBetter barrier properties due to cell-cell signaling.[6][7]
Triple-Culture ECs + Astrocytes + Pericytes200 - 800LowHighClosely mimics the neurovascular unit; higher TEER values.[6]
iPSC-Derived Models iPSC-derived ECs, Astrocytes, Neurons>1000LowVery HighHuman-specific; high fidelity barrier properties.[6][8]
Microfluidic (BBB-on-a-chip) Various (can be triple-culture)Variable (often high)Very LowVery HighIncorporates physiological shear stress.[7][8][9]
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell Co-Culture Model

This protocol describes a method to assess compound permeability across a BBB model consisting of brain endothelial cells co-cultured with astrocytes.

A. Cell Culture and Model Assembly

  • Astrocyte Seeding: Culture primary or immortalized rat astrocytes. Seed them on the underside of a 24-well plate Transwell insert (0.4 µm pore size) at a density of 30,000 cells/cm². Allow cells to attach for 4-6 hours.

  • Insert Inversion: After attachment, carefully flip the inserts and place them into a 24-well plate containing astrocyte growth medium. Culture for 48 hours.

  • Endothelial Cell Seeding: Seed immortalized human cerebral microvascular endothelial cells (hCMEC/D3) on the top side of the Transwell membrane at a density of 50,000 cells/cm².

  • Co-Culture: Maintain the co-culture for 5-7 days. The astrocytes will secrete factors that induce the endothelial cells to form a tight monolayer, which is crucial for mimicking the BBB.[7]

B. Barrier Integrity Validation (TEER Measurement)

  • Rationale: Transendothelial Electrical Resistance (TEER) is a quantitative measure of the "tightness" of the endothelial monolayer.[10] A high TEER value indicates a well-formed barrier with functional tight junctions.

  • Procedure:

    • Allow the culture plates to equilibrate to room temperature for 20 minutes.

    • Using an EVOM2™ Epithelial Voltohmmeter or equivalent, place the "chopstick" electrodes with the shorter tip in the apical (upper) chamber and the longer tip in the basolateral (lower) chamber.

    • Record the resistance (Ω).

    • Subtract the resistance of a blank insert (coated but without cells).

    • Calculate the TEER (Ω·cm²) by multiplying the resistance by the surface area of the membrane.

    • Self-Validation: Only inserts with TEER values >150 Ω·cm² should be used for the permeability experiment.

C. Permeability Assay

  • Preparation: Wash the monolayer on both sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Apical Dosing: Add the test compound (e.g., at 10 µM) to the apical chamber. Include a non-permeable marker like Lucifer Yellow (100 µM) in the donor solution to assess monolayer integrity throughout the experiment.

  • Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral (receiver) chamber. Immediately replace the sampled volume with fresh, pre-warmed transport buffer.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS. Quantify the Lucifer Yellow concentration using a fluorescence plate reader.

  • Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the flux rate of the compound into the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Trustworthiness Check: The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s. Higher values indicate a compromised barrier, and data from that insert should be discarded.

Section 2: High-Throughput Screening (HTS) for CNS-Active Agents

Before detailed BBB studies, initial "hit" compounds must be identified from large chemical libraries. HTS is essential for this process, enabling the rapid screening of hundreds of thousands of compounds.[11]

Screening Strategies:

  • Target-Based Screening: Assays designed around a specific molecular target (e.g., a receptor or enzyme) implicated in a CNS disease.

  • Phenotypic Screening: Measures the effect of a compound on a cellular or organismal phenotype, without prior knowledge of the target. This is particularly valuable for CNS disorders where the underlying mechanisms are not fully understood.[12]

  • Virtual Screening: Computational methods, such as neural networks, use known CNS-active and inactive compounds to predict the activity of new molecules, prioritizing which compounds to screen in wet labs.[13]

Visualization: HTS Workflow for CNS Drug Discovery

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (>100k Compounds) Primary_Assay Primary HTS Assay (e.g., Target-based or Zebrafish Phenotypic Screen) Compound_Library->Primary_Assay Hits Initial Hits (~1% of Library) Primary_Assay->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Counter_Screen Counter-Screens (Rule out off-target effects) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits (~0.1% of Library) Counter_Screen->Confirmed_Hits BBB_Assay In Vitro BBB Permeability Assay Confirmed_Hits->BBB_Assay Tox_Assay In Vitro Neurotoxicity Assays BBB_Assay->Tox_Assay Lead_Series Lead Series for Optimization Tox_Assay->Lead_Series In_Vivo_Testing In Vivo Efficacy Testing Lead_Series->In_Vivo_Testing Advance to In Vivo Models

Caption: High-throughput screening workflow for identifying CNS drug candidates.

Section 3: Assessing Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature in many neurodegenerative and psychiatric disorders.[15][16] Assays that model and measure neuroinflammatory responses are therefore crucial for developing CNS therapeutics.

Causality of Experimental Choices: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce an inflammatory response in vitro. It activates Toll-like receptor 4 (TLR4) on microglia, triggering a signaling cascade that results in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16] Measuring the ability of a test compound to suppress this cytokine release provides a direct indication of its anti-inflammatory potential.

Visualization: Microglial Activation Pathway

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Signaling Cascade MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Gene Expression Drug Test Compound (Anti-inflammatory) Drug->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced microglial activation.

Protocol 2: Microglial Anti-Inflammatory Assay

This protocol measures the ability of a compound to reduce the production of TNF-α in LPS-stimulated microglial cells.

A. Cell Culture

  • Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells in a 96-well plate at a density of 40,000 cells/well and allow them to adhere overnight.

B. Compound Treatment and Stimulation

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations (e.g., 0.1 to 30 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

C. Cytokine Quantification (ELISA)

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the kit.

    • Calculate the TNF-α concentration for each sample.

    • Normalize the data by expressing the TNF-α concentration as a percentage of the vehicle-treated, LPS-stimulated control (100%).

    • Plot the percentage inhibition against the compound concentration and calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the TNF-α release).

D. Self-Validation: Cell Viability Assay

  • Rationale: It is critical to ensure that the reduction in cytokine release is due to an anti-inflammatory effect and not simply due to cytotoxicity.

  • Procedure: After collecting the supernatant, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells in the plate.

  • Interpretation: A viable compound should show an IC₅₀ for inflammation that is at least 10-fold lower than its IC₅₀ for cytotoxicity.

Section 4: In Vivo Models for Efficacy and Safety Testing

While in vitro models are essential for screening, in vivo animal models are indispensable for evaluating the therapeutic efficacy and safety of a drug candidate in a complex, physiological system.[2] However, it is crucial to acknowledge that no single animal model perfectly recapitulates all aspects of human CNS disease.[17][18]

Rationale for Model Selection: The choice of animal model should be hypothesis-driven and aligned with the drug's proposed mechanism of action. For example, to test a compound designed to reduce Aβ plaques, a transgenic mouse model that develops amyloid pathology (like the 5XFAD model) is appropriate.[19][20] To test a symptomatic therapy for Parkinson's disease, a neurotoxin model like MPTP, which rapidly depletes dopamine, can be effective.[21][22][23]

Data Presentation: Comparison of In Vivo Models for Neurodegenerative Diseases

DiseaseModelTypeKey Pathologies ModeledCommon Behavioral Readouts
Alzheimer's 5XFAD Mouse[20]TransgenicAβ plaques, gliosis, synaptic deficits, neuronal lossMorris Water Maze, Y-Maze, Novel Object Recognition
Alzheimer's 3xTg-AD Mouse[17]TransgenicAβ plaques and Tau neurofibrillary tanglesMorris Water Maze, Fear Conditioning
Parkinson's MPTP Mouse[22][23]NeurotoxinDopaminergic neuron loss in substantia nigraRotarod, Pole Test, Cylinder Test
Parkinson's 6-OHDA Rat[22][23]NeurotoxinUnilateral dopaminergic neuron lossApomorphine-induced rotations, Cylinder Test
Depression CUMS Rat[24][25]Stress-inducedAnhedonia, behavioral despairSucrose Preference Test, Forced Swim Test
Protocol 3: Efficacy Testing in the MPTP Mouse Model of Parkinson's Disease

This protocol provides a framework for assessing a neuroprotective agent in a sub-acute MPTP mouse model.

A. Animal and Dosing Regimen

  • Animals: Use male C57BL/6 mice, 10-12 weeks old.

  • Acclimation: Allow animals to acclimate for at least one week before the experiment begins.

  • Grouping: Randomly assign mice to groups (n=10-15 per group):

    • Group 1: Vehicle Control (Saline + Vehicle)

    • Group 2: MPTP Control (MPTP + Vehicle)

    • Group 3: Test Compound (MPTP + Drug)

  • Dosing:

    • Administer the test compound or vehicle daily via the appropriate route (e.g., oral gavage) for 14 days.

    • From day 8 to day 12, administer MPTP (20 mg/kg, intraperitoneal injection) or saline 30 minutes after the compound/vehicle administration.

B. Behavioral Assessment (Rotarod Test)

  • Rationale: The rotarod test assesses motor coordination and balance, which are impaired by the loss of dopaminergic neurons in this model.[26]

  • Training: Train all mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for 3 consecutive days before the study begins.

  • Testing: On day 14, test the mice on the rotarod. Record the latency to fall for each mouse over three trials.

  • Interpretation: A successful therapeutic agent should significantly increase the latency to fall in the MPTP + Drug group compared to the MPTP + Vehicle group.

C. Post-Mortem Analysis

  • Tissue Collection: On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains.

  • Immunohistochemistry:

    • Section the brains through the substantia nigra and striatum.

    • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification:

    • Use stereology to count the number of TH-positive neurons in the substantia nigra.

    • Use densitometry to measure the intensity of TH staining in the striatum.

  • Trustworthiness Check: The MPTP + Vehicle group must show a significant (~40-60%) reduction in TH-positive neurons compared to the Vehicle Control group for the model to be considered valid. The test compound should demonstrate a statistically significant preservation of TH-positive neurons.

Conclusion and Future Directions

The development of CNS-active agents requires a multi-faceted and integrated approach, leveraging a suite of in vitro and in vivo applications to make informed decisions. The journey from a high-throughput screen to a validated lead candidate is iterative, with each experimental stage providing crucial data to refine and advance the next. Future progress in this field will be driven by the adoption of more physiologically relevant models, such as human iPSC-derived 3D brain organoids and advanced microfluidic systems that better recapitulate the complexity of the human brain, ultimately improving the translation of preclinical findings to clinical success.[3][9][27]

References

  • Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences.
  • LaFerla, F. M., & Green, K. N. (2012). Animal models of Alzheimer's disease. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320.
  • Caron, C., et al. (1998). A neural network based virtual high throughput screening test for the prediction of CNS activity. Journal of Computer-Aided Molecular Design, 12(5), 491-503.
  • Chaulagain, B., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. International Journal of Molecular Sciences, 24(3), 2710.
  • Drug Discovery World (DDW). (2025). The future of CNS drug development: signs of real progress. Drug Discovery World.
  • Cummings, J. L. (2018). Challenges In Cns Drug Development.
  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers.
  • Proventa International. (2022). Challenges of CNS Drug Delivery.
  • Chaulagain, B., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Semantic Scholar.
  • Puzzo, D., et al. (2017). Rodent models for Alzheimer's disease drug discovery. Expert Opinion on Drug Discovery, 12(7), 731-740.
  • Symeres. (2025). What are the challenges of developing CNS-active drugs?. Symeres.com.
  • Di, L., et al. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687.
  • Blesa, J., & Przedborski, S. (2014). Animal Models of Parkinson's Disease.
  • Wikipedia. (n.d.). Animal models of depression. Wikipedia.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. criver.com.
  • Sasaguri, H., et al. (2022). Role of Animal Models in Alzheimer's Disease Drug Development. In Alzheimer's Disease Drug Development (pp. 73-94). Cambridge University Press.
  • Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders.
  • Rihel, J., & Schier, A. F. (2013). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. ACS Chemical Neuroscience, 4(2), 247-255.
  • Ye, L., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6667.
  • Cellectricon. (n.d.).
  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing. biology.wuxiapptec.com.
  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services.
  • Ullah, I., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 437-448.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. pharmaron.com.
  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design, 24(15), 1648-1663.
  • Al-Ahmad, A. J., et al. (2022). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience, 15, 827552.
  • Hasan, M. M., et al. (2012). Animal models of Alzheimer's disease and drug development. Journal of Pharmacy and Bioallied Sciences, 4(3), 173-179.
  • Charles River Laboratories. (n.d.).
  • Medicilon. (n.d.). CNS Pharmacology Models. medicilon.com.
  • Chaulagain, B., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. International Journal of Molecular Sciences, 24(3), 2710.
  • Lim, K. L., & Dawson, T. M. (2010). Non-mammalian animal models of Parkinson's disease for drug discovery. Expert Opinion on Drug Discovery, 5(1), 73-83.
  • protocols.io. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. protocols.io.
  • Jenner, P. (2003). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neural Transmission. Supplementum, (65), 1-23.
  • Kaya, M., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 56214.
  • Nexus BioQuest. (n.d.).
  • Bohn, K. A., & Shah, P. (2018). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Analytical Chemistry, 90(1), 182-195.
  • Stock Titan. (2025).
  • Blesa, J., & Przedborski, S. (2014). Animal Models of Parkinson's Disease.
  • Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 226-236.
  • European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 200-205.
  • Overstreet, D. H. (2012). Modeling depression in animal models. Methods in Molecular Biology, 829, 125-144.
  • Živković, L., et al. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomolecules, 11(8), 1149.
  • Sigma-Aldrich. (n.d.).
  • Sowa-Kucma, M., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(13), 10839.
  • Google Patents. (2003). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
  • Gabathuler, R. (2010). Methods to assess drug permeability across the blood-brain barrier. Neurobiology of Disease, 37(1), 48-57.
  • Pajouhesh, H., & Lenz, G. R. (2005). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 3(5), 148-160.
  • De Boer, A. G., & Gaillard, P. J. (2007). Methods to assess drug permeability across the blood-brain barrier. Current Pharmaceutical Design, 13(13), 1335-1346.

Sources

Application Notes and Protocols for the N-Functionalization of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a valuable building block in the design of novel therapeutics. The ability to introduce diverse substituents on the azepane nitrogen, a process known as N-functionalization, is crucial for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-functionalization of ethyl 5-oxoazepane-4-carboxylate hydrochloride, a versatile starting material for the synthesis of a wide range of N-substituted azepane derivatives. We will explore various robust protocols, delve into the underlying chemical principles, and provide practical insights to ensure successful and reproducible outcomes.

I. Handling of this compound

A critical first step in any N-functionalization protocol is the liberation of the free amine from its hydrochloride salt. The presence of the hydrochloride salt necessitates a neutralization step to generate the nucleophilic secondary amine required for subsequent reactions. This is typically achieved by treating the starting material with a suitable base. The choice of base is dependent on the specific reaction conditions and the compatibility of the subsequent functionalization step. Common bases include organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate or potassium carbonate. It is often advantageous to perform this neutralization in situ immediately prior to the addition of the electrophile.

II. Protocols for N-Functionalization

This section details several key methodologies for the N-functionalization of ethyl 5-oxoazepane-4-carboxylate. For each protocol, the underlying mechanism, critical parameters, and a step-by-step experimental procedure are provided.

A. N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4] This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing a wide variety of alkyl substituents.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride, minimizing the reduction of the starting aldehyde or ketone.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reaction conditions and facilitate the dissolution of the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: N-Alkylation with an Aldehyde

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Alkylation Reactions

EntryAldehyde/KetoneReducing AgentSolventYield (%)
1BenzaldehydeNaBH(OAc)₃DCE85
2IsobutyraldehydeNaBH(OAc)₃DCM78
3AcetoneNaBH(OAc)₃DCM72

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_neutralization Neutralization cluster_reaction Reductive Amination cluster_workup Workup & Purification Start Ethyl 5-oxoazepane-4-carboxylate HCl Base Triethylamine (TEA) Start->Base in DCM Free_Amine Free Amine Base->Free_Amine Aldehyde Aldehyde/Ketone Free_Amine->Aldehyde AcOH (cat.) Iminium Iminium Ion Intermediate Aldehyde->Iminium STAB NaBH(OAc)₃ Iminium->STAB Product N-Alkylated Product STAB->Product Quench Quench (aq. NaHCO₃) Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for N-alkylation via reductive amination.

B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This powerful method allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate, providing access to a wide range of N-aryl azepane derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as Xantphos or BrettPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

Experimental Protocol: N-Arylation with an Aryl Bromide

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, deoxygenated toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reactions

EntryAryl HalideCatalyst/LigandBaseTemperature (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / XantphosNaOtBu10075
22-ChloropyridinePd₂(dba)₃ / BrettPhosCs₂CO₃11068
31-Bromo-4-methoxybenzenePd₂(dba)₃ / XantphosNaOtBu10082

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(L)₂-X] Pd0->OxAdd Oxidative Addition Product Ar-Amine Amine_Coord [Ar-Pd(II)(L)(Amine)-X] OxAdd->Amine_Coord + Amine Amido_Complex [Ar-Pd(II)(L)-Amido] Amine_Coord->Amido_Complex - HX + Base Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord HX_Base [H-Base]⁺X⁻

Sources

Stereoselective reduction of the ketone in Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Ethyl (cis/trans)-5-hydroxyazepane-4-carboxylate Isomers

Introduction

The stereochemical architecture of a molecule is a critical determinant of its biological activity, making stereoselective synthesis a cornerstone of modern drug discovery and development. Chiral β-hydroxy esters, in particular, are highly valuable building blocks found in the core structure of numerous pharmaceuticals. The reduction of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a cyclic β-keto ester, presents a formidable yet crucial challenge: the creation of two adjacent stereocenters. The resulting stereoisomers of Ethyl 5-hydroxyazepane-4-carboxylate are precursors to compounds containing the azepane ring, a privileged scaffold in medicinal chemistry.

This technical guide provides an in-depth analysis and practical protocols for controlling the stereochemical outcome of this reduction. We will explore three principal strategies—substrate-controlled diastereoselection, reagent-controlled asymmetric synthesis, and highly selective biocatalysis—to empower researchers to predictably access the desired cis or trans diastereomers with high enantiomeric purity. Each protocol is designed as a self-validating system, with explanations grounded in established mechanistic principles to guide experimental design and troubleshooting.

Stereochemical Considerations: The Four Possible Isomers

The reduction of the prochiral ketone at the C5 position of the azepane ring, adjacent to the existing chiral center at C4 (which itself is part of a racemic mixture in the hydrochloride salt), can result in four possible stereoisomers. These isomers consist of two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the newly formed hydroxyl group at C5 and the carboethoxy group at C4 defines the cis and trans relationship.

G cluster_workflow Noyori ATH Workflow start Dissolve Substrate & Catalyst in Isopropanol/Toluene react Heat to 80 °C (2-4 hours) start->react monitor Monitor by LC-MS react->monitor cool Cool to Room Temp. monitor->cool Upon Completion concentrate Concentrate Solvent cool->concentrate extract Aqueous Work-up (EtOAc / Water) concentrate->extract purify Purify by Chromatography extract->purify analyze Analyze by Chiral HPLC (dr and ee) purify->analyze G cluster_workflow KRED Screening Workflow start Prepare Buffer with Cofactor (NADP⁺) & Substrate enzyme Add KRED Enzyme (from library) start->enzyme cosubstrate Add Isopropanol (for cofactor regeneration) enzyme->cosubstrate react Incubate at 30 °C, 250 rpm (12-24 hours) cosubstrate->react quench Quench with Acetonitrile react->quench analyze Analyze Supernatant by Chiral HPLC/SFC quench->analyze

Application Notes and Protocols: Derivatization of the Carboxylate Group of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the carboxylate group of Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This key building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the azepane scaffold in medicinally relevant compounds.[1][2][3][4][5] This document outlines methodologies for amide bond formation, transesterification, and reduction of the ester, offering insights into reaction mechanisms, optimization strategies, and analytical monitoring. The protocols are designed to be robust and reproducible, empowering chemists to generate diverse libraries of novel azepane derivatives for applications in drug discovery and development.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring system is a crucial pharmacophore found in a multitude of biologically active molecules and approved pharmaceuticals.[4][5] Its inherent three-dimensional structure provides access to a broader chemical space compared to more common five- and six-membered rings, often leading to improved pharmacological properties.[3] The derivatization of functionalized azepanes, such as this compound, is a pivotal strategy in medicinal chemistry for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer and central nervous system disorders.[1][5]

The subject of this guide, this compound, presents a unique synthetic handle. The ethyl ester at the 4-position, situated beta to a ketone, offers a versatile point for chemical modification. This document provides detailed protocols for three key transformations of this carboxylate group:

  • Amide Bond Formation: Coupling with a diverse range of amines to generate novel amides.

  • Transesterification: Exchanging the ethyl ester for other alkyl or functionalized alcohol moieties.

  • Reduction to an Alcohol: Converting the ester to a primary alcohol, which can be further functionalized.

Core Chemical Principles and Considerations

The derivatization of this compound requires careful consideration of its structural features. The presence of the hydrochloride salt of the secondary amine in the azepane ring necessitates the use of a base to liberate the free amine for certain reactions or to prevent unwanted side reactions. The β-keto ester functionality influences the reactivity of the α-proton, which can be abstracted under basic conditions to form an enolate.[6][7][8]

Handling of the Hydrochloride Salt

The hydrochloride salt enhances the stability and shelf-life of the compound. However, for reactions requiring a nucleophilic secondary amine or those sensitive to acidic conditions, a preliminary neutralization step is crucial. This is typically achieved by treating a solution or suspension of the hydrochloride salt with a suitable base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate.

Reactivity of the β-Keto Ester

The ester at the C4 position is activated by the adjacent ketone at C5. This electronic feature facilitates both nucleophilic acyl substitution at the ester carbonyl and reactions involving the enol or enolate form of the β-dicarbonyl system.[9] The choice of reaction conditions will determine which pathway is favored.

Protocol I: Amide Bond Formation via Amine Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[10][11] This protocol details the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent in the presence of an activating agent.

Rationale for Reagent Selection
  • Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC) are commonly used to activate the carboxylic acid (generated in situ via hydrolysis or directly from the ester under certain conditions).[12] However, for more direct amide formation from the ester, aminolysis can be promoted. For challenging or sterically hindered amines, more advanced phosphonium or aminium-based coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are recommended due to their high efficiency and ability to suppress side reactions.[13][14][15][16]

  • Activating Agents/Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is critical.[14] These additives react with the activated carboxylic acid to form an active ester intermediate, which is more reactive towards the amine and minimizes the risk of racemization at the α-carbon.[12]

  • Base: A non-nucleophilic base such as DIPEA or TEA is required to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction.

Experimental Workflow

Amide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 5-oxoazepane-4-carboxylate HCl mix Combine reactants in solvent start->mix amine Primary or Secondary Amine amine->mix reagents Coupling Reagent (e.g., HATU) Additive (e.g., HOBt) Base (e.g., DIPEA) reagents->mix solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->mix react Stir at RT for 2-12 h mix->react quench Quench reaction react->quench extract Aqueous work-up quench->extract purify Column Chromatography extract->purify product Purified Azepane Amide Derivative purify->product

Caption: Workflow for Amide Bond Formation.

Step-by-Step Protocol
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, pre-mix the coupling reagent (e.g., HATU, 1.2 eq) and the additive (e.g., HOBt, 1.2 eq) in a small amount of anhydrous DMF or DCM.

  • Add the solution of the coupling reagent and additive to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide derivative.

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF or DCMDMF is generally better for solubility, while DCM can simplify work-up.
Base DIPEA or TEAUse of a non-nucleophilic base is crucial to avoid side reactions.
Coupling Reagent HATU, PyBOP, or DICChoice depends on the steric hindrance and reactivity of the amine.[13][15]
Additive HOBt or OxymaPure®Essential for suppressing racemization and improving efficiency.[14]
Temperature 0 °C to Room TemperatureInitial cooling can help control exotherms.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.

Protocol II: Transesterification

Transesterification is a valuable method for modifying the ester group to introduce different functionalities or to alter the physicochemical properties of the molecule.[9][17] For β-keto esters, this transformation can often be achieved under relatively mild conditions.[9]

Rationale for Catalyst Selection

A variety of catalysts can be employed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes.[9] For this substrate, a mild Lewis acid catalyst such as titanium(IV) isopropoxide or a protic acid like p-toluenesulfonic acid (p-TsOH) is recommended to avoid harsh conditions that could lead to decomposition.

Experimental Workflow

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 5-oxoazepane-4-carboxylate HCl mix Combine reactants start->mix alcohol Desired Alcohol (large excess) alcohol->mix catalyst Catalyst (e.g., Ti(O-iPr)4) catalyst->mix base Base (e.g., TEA) base->mix react Heat to reflux mix->react remove_excess Remove excess alcohol react->remove_excess extract Aqueous work-up remove_excess->extract purify Column Chromatography extract->purify product Purified Azepane Ester Derivative purify->product

Caption: Workflow for Transesterification.

Step-by-Step Protocol
  • Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent, >20 eq).

  • Add triethylamine (TEA) (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add the catalyst, for example, titanium(IV) isopropoxide (0.1-0.2 eq), to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the new ester derivative.

ParameterRecommended ConditionNotes
Reactant/Solvent Desired alcohol in large excessDrives the equilibrium towards the product.
Base TEANeutralizes the HCl salt.
Catalyst Titanium(IV) isopropoxide or p-TsOHMild conditions are preferable to prevent side reactions.[9]
Temperature RefluxHigher temperatures are generally required to drive the reaction.
Reaction Time 4-24 hoursDependent on the reactivity of the alcohol.

Protocol III: Reduction of the Ester to a Primary Alcohol

Reduction of the ester functionality to a primary alcohol opens up further avenues for derivatization, such as ether formation or oxidation to an aldehyde.

Rationale for Reducing Agent Selection

Strong reducing agents are required for the conversion of an ester to an alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective but can also reduce the ketone. A more chemoselective reduction of the ester in the presence of the ketone can be challenging. Sodium borohydride (NaBH₄) will typically reduce the ketone preferentially. Therefore, a two-step approach is often more practical: first, reduce both the ketone and the ester with a strong reducing agent like LiAlH₄, and then selectively re-oxidize the secondary alcohol back to the ketone if desired. Alternatively, protecting the ketone first, for instance as a ketal, would allow for the selective reduction of the ester.[18][19] The following protocol describes the reduction of both functional groups.

Experimental Workflow

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 5-oxoazepane-4-carboxylate HCl add_ester Add ester solution dropwise start->add_ester lah LiAlH4 add_lah Add LiAlH4 to solvent at 0 °C lah->add_lah solvent Anhydrous THF solvent->add_lah add_lah->add_ester react Stir at RT add_ester->react quench Quench with Fieser work-up react->quench filter Filter off aluminum salts quench->filter concentrate Concentrate filtrate filter->concentrate product Purified Azepane Diol concentrate->product

Caption: Workflow for Ester Reduction.

Step-by-Step Protocol
  • To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.2-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser work-up).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diol product.

  • If necessary, the product can be purified by flash column chromatography.

ParameterRecommended ConditionNotes
Reducing Agent Lithium aluminum hydride (LiAlH₄)A strong, non-selective reducing agent. Handle with extreme care.
Solvent Anhydrous THFMust be free of water to prevent quenching of the LiAlH₄.
Temperature 0 °C to Room TemperatureAddition at 0 °C is crucial for safety.
Work-up Fieser work-up (H₂O, NaOH(aq), H₂O)A safe and effective method for quenching LiAlH₄ reactions.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the derivatization of this compound. By leveraging these methods for amide bond formation, transesterification, and reduction, researchers can efficiently generate a diverse range of novel azepane derivatives. These new chemical entities hold significant potential for the exploration of new biological activities and the development of next-generation therapeutics. The principles and techniques described herein are intended to serve as a practical guide for scientists engaged in the synthesis of complex molecules for drug discovery.

References

  • O'Sullivan, T. et al. (2018). Recent advances in the transesterification of β-keto esters. RSC Advances.
  • McCarthy, K. et al. (2018). Recent advances in the transesterification of β-keto esters. National Institutes of Health (PMC).
  • BenchChem (2025). The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. BenchChem.
  • ResearchGate (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Merck (n.d.). Novabiochem® Coupling reagents. Merck.
  • The University of Manchester (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Philippova, A. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
  • Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Journal of Drug Delivery and Therapeutics (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • JoVE (2025).
  • JoVE (2025).
  • Aapptec Peptides (n.d.). Coupling Reagents. Aapptec Peptides.
  • AK Lectures (n.d.).
  • Jankech, T. et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta.
  • ResearchGate (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Thermo Fisher Scientific (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • Chemistry LibreTexts (2023).
  • ACS Publications (n.d.).
  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • National Institutes of Health (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Scribd (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd.
  • ResearchGate (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • Vanhaecke, F. et al. (2021). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing.
  • ResearchGate (n.d.). Amide Bond Formation and Peptide Coupling.
  • Chemical Science (RSC Publishing) (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
  • ResearchGate (n.d.). Selective amide bond formation in redox-active coacervate protocells.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Azepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique three-dimensional architecture provides access to unexplored chemical space, a desirable trait in modern drug discovery. However, the synthesis of polysubstituted azepanes, particularly on a large scale, presents significant challenges compared to its five- and six-membered counterparts. This guide provides a detailed overview of scalable synthetic strategies for accessing azepane intermediates, balancing classical industrial methods with modern, versatile laboratory-scale approaches. Each section explains the underlying chemical principles, offers field-proven insights, and provides detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Strategic Overview: Selecting a Synthetic Route

The optimal strategy for synthesizing an azepane intermediate depends on several factors: the desired substitution pattern, the required scale (milligram to multi-kilogram), available starting materials, and safety infrastructure. The following decision-making framework illustrates the primary pathways discussed in this guide.

G start Desired Azepane Target subst Is the target the unsubstituted azepane? start->subst poly_subst Is complex, polysubstituted scaffold required? subst->poly_subst No beckmann Strategy 1: Beckmann Rearrangement & Amide Reduction subst->beckmann  Yes (Industrial Scale) photo Strategy 2: Photochemical Dearomative Ring Expansion poly_subst->photo Yes (High Versatility, Novel Scaffolds) piperidine Strategy 3: Piperidine Ring Expansion poly_subst->piperidine Yes (From Readily Available Piperidines)

Caption: Strategic workflow for selecting an azepane synthesis route.

The Classical Industrial Route: Beckmann Rearrangement & Reduction

This two-stage process is the cornerstone of industrial ε-caprolactam production, the immediate precursor to nylon-6 and the parent azepane ring. While it is highly optimized for producing the unsubstituted ring, it is less amenable to creating diverse analogs.

Part A: ε-Caprolactam via Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an amide.[2] Industrially, cyclohexanone oxime is rearranged using oleum (fuming sulfuric acid) or, more recently, solid acid catalysts to improve the process's environmental footprint.[2][3]

Causality of Experimental Choices:

  • Catalyst: Oleum or concentrated sulfuric acid acts as both the catalyst and solvent. The strong acid protonates the oxime's hydroxyl group, transforming it into a good leaving group (water).

  • Mechanism: The departure of water initiates a 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This concerted migration and leaving group departure relieves ring strain and forms a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the final ε-caprolactam. The stereochemistry of the oxime is critical, dictating which group migrates.

G cluster_0 Beckmann Rearrangement Mechanism A Cyclohexanone Oxime B Protonated Oxime A->B + H+ C Nitrilium Ion Intermediate B->C - H2O (Concerted Migration) D ε-Caprolactam C->D + H2O (Hydrolysis)

Caption: Simplified mechanism of the Beckmann Rearrangement.

Protocol 2.1: Synthesis of ε-Caprolactam

Safety First: This protocol involves oleum, which is extremely corrosive and reacts violently with water.[4][5][6] All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves (butyl rubber or Viton™), and a chemical-resistant apron, is mandatory.[7][8] Ensure a safety shower and eyewash station are immediately accessible.

  • Oxime Formation:

    • To a stirred solution of hydroxylamine sulfate (1.05 eq) in water, add cyclohexanone (1.0 eq).

    • Slowly add a solution of sodium hydroxide (2.1 eq) in water, maintaining the temperature below 40°C.

    • Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC or GC).

    • Cool the mixture and filter the solid cyclohexanone oxime. Wash with cold water and dry under vacuum.

  • Beckmann Rearrangement:

    • In a reactor rated for corrosive materials, charge oleum (20-30% free SO₃) (approx. 2-3 parts by weight relative to oxime).

    • Cool the oleum to 0-5°C using an ice bath.

    • Add the dried cyclohexanone oxime (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 80-90°C. This addition is highly exothermic.

    • After the addition is complete, stir the mixture at 80-90°C for 30 minutes.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ammonium hydroxide and ice, maintaining a basic pH.

    • The product, ε-caprolactam, can then be extracted with an organic solvent (e.g., toluene or chloroform), and purified by distillation under reduced pressure.

Part B: Reduction of ε-Caprolactam to Azepane

The reduction of the cyclic amide (lactam) to the corresponding cyclic amine is a standard transformation. For large-scale synthesis, catalytic hydrogenation is the preferred method over stoichiometric hydride reagents due to cost, safety, and waste considerations.

Causality of Experimental Choices:

  • Catalyst: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly used. They provide a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction.

  • Pressure & Temperature: High pressures of hydrogen gas (3-200 bar) are required to achieve a sufficient concentration of hydrogen on the catalyst surface to drive the reduction of the relatively unreactive amide bond.[9] Elevated temperatures increase the reaction rate.

  • Safety: High-pressure hydrogenation is inherently hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel or spent Pd/C).[10][11] Operations must be conducted in a dedicated, appropriately rated high-pressure reactor (autoclave) situated in a blast-proof bay or reinforced fume hood.[12][13]

Protocol 2.2: Catalytic Hydrogenation of ε-Caprolactam

Safety First: This protocol requires a high-pressure hydrogenation reactor and expertise in handling flammable gases and pyrophoric catalysts. A thorough risk assessment must be performed. The reactor must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[9][10]

  • Reactor Charging:

    • To a high-pressure autoclave, add ε-caprolactam (1.0 eq) and a suitable solvent (e.g., dioxane or ethanol).

    • Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C, wet). Caution: Dry Pd/C can be pyrophoric.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Heat the mixture to the target temperature (e.g., 150-200°C) with vigorous stirring.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

    • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully with water.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude azepane can be purified by distillation.

A Modern, Versatile Approach: Photochemical Ring Expansion

A groundbreaking strategy allows for the synthesis of complex, polysubstituted azepanes from simple, readily available nitroarenes in just two steps.[14][15] This method offers exceptional versatility, translating the substitution pattern of the starting arene directly to the azepane product.

Causality of Experimental Choices:

  • Photochemistry: Blue light irradiation of a nitroarene in the presence of a phosphite and a secondary amine generates a singlet aryl nitrene. This highly reactive intermediate undergoes a dearomative ring expansion, transforming the six-membered benzene ring into a seven-membered 3H-azepine framework.[14]

  • Hydrogenation: The resulting diene and amidine functionalities within the 3H-azepine intermediate are then globally reduced using heterogeneous catalysis to yield the saturated, polysubstituted azepane. A synergistic catalyst system of PtO₂ and Pd/C has been shown to be effective for this complete reduction.[14]

Protocol 3.1: Two-Step Synthesis of Polysubstituted Azepanes from Nitroarenes [14]

  • Step A: Photochemical Ring Expansion

    • In a suitable photoreactor vessel, dissolve the substituted nitroarene (1.0 eq), triisopropyl phosphite (20 eq), and diethylamine (8 eq) in isopropanol.

    • Irradiate the solution with blue LEDs (λ = 427 nm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure and purify the resulting 3H-azepine intermediate by column chromatography.

  • Step B: Global Hydrogenation

    • Dissolve the purified 3H-azepine (1.0 eq) in a suitable solvent like ethanol.

    • To the solution, add PtO₂ (10 mol%) and 10% Pd/C (10 mol%).

    • Charge the suspension into a high-pressure autoclave.

    • Following all safety procedures for high-pressure hydrogenation (see Protocol 2.2), pressurize the vessel with H₂ (50 bar).

    • Stir the reaction at room temperature for 24-48 hours.

    • After depressurization and purging, filter the catalyst and concentrate the filtrate.

    • The final polysubstituted azepane can be purified by chromatography or distillation.

Data and Strategy Comparison

StrategyTypical ScaleKey AdvantagesKey DisadvantagesAccessible Scaffolds
Beckmann Rearrangement & Reduction Lab to Multi-tonUtilizes cheap feedstocks; highly optimized for unsubstituted azepane.Harsh conditions (oleum); limited to simple scaffolds; significant waste generation in older processes.[2]Unsubstituted or simply substituted azepanes.
Photochemical Ring Expansion Lab (mg to g)High versatility; predictable substitution patterns from common arenes; mild conditions.[14]Requires specialized photochemical equipment; scalability can be challenging; high catalyst loading for hydrogenation.Polysubstituted azepanes with complex stereochemistry.
Piperidine Ring Expansion Lab (mg to g)Starts from readily available piperidines; allows for stereoselective synthesis.[16]Multi-step synthesis of the piperidine precursor is often required.Functionalized azepanes and caprolactams.[16]
Intramolecular Reductive Amination Lab to PilotConvergent; good for building complex, functionalized rings from linear precursors.[17][18]Synthesis of the linear amino-aldehyde/ketone precursor can be lengthy.Highly functionalized, chiral azepanes.[17]

Conclusion

The synthesis of azepane intermediates has evolved significantly from its industrial origins. While the Beckmann rearrangement remains a powerful tool for the bulk production of the parent azepane, modern methods have opened the door to unprecedented structural diversity. The photochemical dearomatization of nitroarenes, in particular, offers a rapid and highly versatile route to complex scaffolds that were previously difficult to access. For drug development professionals and medicinal chemists, the choice of synthetic route will be a strategic balance between the desired complexity of the target molecule, the required scale, and the available resources. By understanding the causality behind each protocol, researchers can confidently select and execute the most appropriate strategy for their specific needs.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from a provider of chemical synthesis equipment.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-24.
  • Thomas, J. M., Raja, R., Sankar, G., & Bell, R. G. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(21), 11802-11807. [Link]
  • Kulkarni, R. S., & Kanekar, P. P. (1998). Bioremediation of epsilon-caprolactam from nylon-6 waste water by use of Pseudomonas aeruginosa MCM B-407. Current Microbiology, 37(3), 191-194. [Link]
  • Industrial Production Of ε-Caprolactam. (2024, November 4). Chemcess.
  • Process of recovering epsilon-caprolactam from PA-6 synthesis extract water. (1998). U.S.
  • Hazards associated with laboratory scale hydrogenations. (2016). University of Wisconsin-Madison Chemistry Department Safety Document.
  • What are the safety precautions for operating a Hydrogenation Test Unit?. (2025, December 30).
  • Method for purifying epsilon-caprolactam and method for preparing epsilon-caprolactam. (n.d.). CN102826972B.
  • Oleum - Fuming Sulfuric Acid. (2024, October 30). Decachem.
  • Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate.
  • A General Synthesis of 7-Phenyl-7,13-dihydro-8H-benzo[2][20]azepino[3,2-c]quinolin-8-ones. (n.d.).
  • Oleum with <30% free sulfur trioxide. (2011).
  • Essential Safety and Logistical Information for Handling Oleum. (2025). BenchChem.
  • Skhoblov, A. Y., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5337. [Link]
  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). (2001). PNAS.
  • Chen, K., et al. (2011). Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors.
  • OLEUM FUMING SULFURIC ACID. (2023, August 8). Ecovyst.
  • Azepane. (n.d.). In Wikipedia.
  • Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures. (2024, May 25). YouTube.
  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 15(32), 6701-6709.
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (n.d.). ChemRxiv.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • Blakey, S. B., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry, 80(20), 10218-10225. [Link]
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2017).
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. (n.d.).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing a robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the polar nature of this compound, this guide focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) based approach, offering superior retention and resolution compared to traditional reversed-phase methods. Detailed protocols for analytical method development, scale-up to preparative chromatography, and final purity analysis are presented. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Purifying Polar Intermediates

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, incorporating a ketone, an ester, and a secondary amine (as a hydrochloride salt), renders it highly polar. The purification of such polar molecules by High-Performance Liquid Chromatography (HPLC) presents a significant challenge.[1][2] Traditional reversed-phase (RP) HPLC, which relies on hydrophobic interactions with a non-polar stationary phase, often results in poor retention for highly polar analytes, leading to their elution at or near the solvent front and co-elution with impurities.[2][3][4]

To overcome this limitation, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7] A water-enriched layer forms on the surface of the stationary phase, and analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[5][7] This approach provides enhanced retention for polar compounds that are unretained in reversed-phase chromatography.[6]

This application note details a systematic approach to developing a preparative HILIC-HPLC method for the purification of this compound. We will cover analytical method development, optimization of chromatographic parameters, and the seamless transition to preparative scale purification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.[8]

PropertyValue / InformationSource
Molecular Formula C₉H₁₆ClNO₃[9]
Molecular Weight 221.68 g/mol [9]
Structure Azepane ring with an ethyl carboxylate at position 4 and a ketone at position 5. The amine is protonated as a hydrochloride salt.Inferred from name
Polarity High, due to the presence of a ketone, ester, and a hydrochloride salt.Inferred from structure
Solubility Expected to be soluble in polar solvents like water, methanol, and acetonitrile.Inferred from structure
UV Absorbance Expected to have a UV chromophore due to the carbonyl groups of the ketone and ester. A wavelength scan is recommended to determine the optimal detection wavelength (λmax).Inferred from structure
pKa The secondary amine will have a pKa, influencing its charge state at different pH values. The hydrochloride salt form suggests it is protonated.Inferred from structure

HPLC Method Development Strategy

Our strategy involves a two-stage process: first, developing a robust analytical method to achieve optimal separation, and second, scaling up this method for preparative purification.

MethodDevelopment cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up A Column & Phase Selection B Mobile Phase Optimization A->B C Parameter Tuning (Flow Rate, Temp) B->C D Final Analytical Method C->D E Column Sizing & Loading Study D->E Scale-Up Calculation F Fraction Collection Strategy E->F G Post-Purification Analysis F->G H Final Preparative Protocol G->H

Figure 1: A schematic overview of the HPLC method development and scale-up workflow.

Experimental Protocols

Materials and Reagents
  • Sample: Crude this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Columns:

    • Analytical: HILIC column (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 5 µm particle size

    • Preparative: HILIC column (same stationary phase as analytical), 21.2 x 250 mm, 5 µm particle size

Analytical Method Development Protocol

Rationale: The goal of this phase is to achieve a baseline separation of the target compound from its impurities with good peak shape and reasonable retention time.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the crude sample in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Initial Screening:

    • Column: HILIC Silica, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 95% B to 50% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (or determined λmax)

    • Injection Volume: 5 µL

  • Optimization:

    • Mobile Phase Modifier: If peak shape is poor, consider using a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.0) instead of formic acid.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the target peak and closely eluting impurities.

    • Isocratic vs. Gradient: If the initial gradient elution provides good separation, an isocratic method can be developed for simplicity and ease of scale-up.[10]

Preparative HPLC Scale-Up and Purification Protocol

Rationale: The objective here is to purify a larger quantity of the target compound while maintaining the separation quality achieved at the analytical scale.[11][12]

PreparativeWorkflow A Dissolve Crude Sample in Mobile Phase B Load Sample onto Preparative Column A->B C Run Isocratic/Gradient Elution B->C D Monitor Elution with UV Detector C->D E Collect Fractions Containing Target Compound D->E F Analyze Fractions by Analytical HPLC E->F G Pool Pure Fractions F->G H Solvent Evaporation & Product Isolation G->H

Figure 2: Step-by-step workflow for the preparative HPLC purification process.

Step-by-Step Protocol:

  • Scale-Up Calculation:

    • Calculate the preparative flow rate based on the column cross-sectional area ratio.

    • Adjust the gradient time proportionally to the column volumes.

  • Sample Loading:

    • Dissolve the crude material in the initial mobile phase composition at the highest possible concentration without causing precipitation.

    • Perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum loading capacity before resolution is compromised.

  • Purification Run:

    • Column: HILIC Silica, 21.2 x 250 mm, 5 µm

    • Mobile Phase: Optimized conditions from the analytical method.

    • Flow Rate: Calculated scaled-up flow rate.

    • Gradient/Isocratic: Scaled-up elution profile.

    • Detection: UV at the optimized wavelength.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, starting just before the elution of the target peak and ending after the tail of the peak.

  • Purity Analysis:

    • Analyze each collected fraction using the developed analytical HPLC method to determine its purity.

  • Product Isolation:

    • Pool the fractions that meet the desired purity specifications.

    • Remove the mobile phase solvents using a rotary evaporator or lyophilizer to obtain the purified this compound.

Results and Discussion

A successful HILIC purification should yield this compound with a purity of >98%. The choice of a HILIC stationary phase is critical; silica-based columns often provide good selectivity for polar compounds.[3] The use of an acidic modifier like formic acid or a buffer like ammonium formate helps to ensure consistent ionization of the analyte and improve peak shape.

Table of Optimized HPLC Parameters:

ParameterAnalytical MethodPreparative Method
Column HILIC Silica, 4.6 x 150 mm, 5 µmHILIC Silica, 21.2 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic, 85% BIsocratic, 85% B
Flow Rate 1.0 mL/min21.6 mL/min
Column Temp. 30 °C30 °C
Detection 210 nm210 nm
Injection Vol. 5 µLDependent on loading study

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Secondary interactions with the stationary phase.Add a buffer to the mobile phase (e.g., ammonium formate).
Low Retention Mobile phase is too polar.Increase the percentage of acetonitrile in the mobile phase.
Poor Resolution Inefficient separation.Optimize the mobile phase composition; try a different HILIC stationary phase (e.g., Amide).
Sample Precipitation Low solubility in the injection solvent.Dissolve the sample in a solvent mixture that mimics the initial mobile phase.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of the polar pharmaceutical intermediate, this compound. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography, the challenges associated with purifying polar compounds can be effectively overcome. The systematic approach of analytical method development followed by a calculated scale-up to preparative chromatography ensures a robust and efficient purification process, yielding a high-purity final product. This methodology is a valuable tool for researchers and professionals engaged in pharmaceutical development and chemical synthesis.[8][13]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • Hydrophilic interaction chromatography. Wikipedia.
  • Polar Compounds. SIELC Technologies.
  • Reversed-phase chromatography. Wikipedia.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Labcompare.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate.
  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.
  • Preparative HPLC and its Applications: A Review. ijrpr.
  • This compound. Molbase.

Sources

Application Note: Streamlining Reaction Monitoring of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride Using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reactions involving Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This versatile building block is integral to the synthesis of various pharmaceutical agents, making robust analytical monitoring of its chemical transformations essential for process optimization and impurity profiling.[1][2][3] We delve into the rationale behind method development, offering step-by-step protocols for sample preparation and analysis, and guidance on data interpretation. This application note is designed for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient LC-MS workflow for this class of compounds.

Introduction: The Analytical Imperative

This compound is a key intermediate in medicinal chemistry, valued for its seven-membered azepane core and dual functionality of a β-keto ester.[1][3] The azepane scaffold is a prevalent motif in biologically active molecules, and the β-keto ester allows for a wide array of subsequent chemical modifications.[2][4]

Monitoring the progress of reactions involving this substrate is critical for determining reaction endpoints, maximizing yield, and identifying the formation of byproducts or impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity.[5][6][7] It allows for the simultaneous separation of components in a complex reaction mixture and their unambiguous identification based on their mass-to-charge ratio (m/z), providing real-time insights into the reaction dynamics.

Foundational Principles: Analyte Chemistry and Method Design

A successful LC-MS method is built upon a fundamental understanding of the analyte's chemical properties and reactivity.

Analyte Characteristics
  • Structure: The molecule contains a secondary amine within the azepane ring (protonated as a hydrochloride salt) and a β-keto ester functional group.

  • Ionizability: The presence of the nitrogen atom makes the molecule highly amenable to protonation, making Electrospray Ionization (ESI) in the positive ion mode the ideal choice for mass spectrometric detection.[8]

  • Potential Reactivity & Stability: The β-keto ester moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the corresponding carboxylic acid followed by potential decarboxylation.[9][10] This instability must be considered during sample preparation and storage; samples should be quenched and diluted in a suitable, mildly acidic solvent and analyzed promptly.

Rationale for Chromatographic and Spectrometric Choices

The goal of the LC-MS method is to resolve the starting material from its products, intermediates, and any potential impurities.

  • Column Selection (The Stationary Phase): A reversed-phase C18 column is the workhorse for separating small molecules of moderate polarity like Ethyl 5-oxoazepane-4-carboxylate. Its hydrophobic nature provides effective retention and separation from more polar byproducts (e.g., hydrolyzed acid) and less polar products (e.g., N-benzylated derivatives). For challenging separations involving isomers, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer alternative selectivity.[11]

  • Mobile Phase Composition: A combination of water and an organic solvent like acetonitrile or methanol is standard. The inclusion of a small percentage (typically 0.1%) of an acid, such as formic acid, is critical. It serves two purposes: 1) it ensures the analyte remains protonated, leading to consistent retention times and sharp peak shapes, and 2) it provides a source of protons to facilitate efficient ionization in the ESI source.[12]

  • Gradient Elution: Reaction mixtures invariably contain components with a wide range of polarities. A gradient elution, where the percentage of the organic solvent is increased over time, is essential to ensure that late-eluting, non-polar compounds are eluted from the column in a reasonable time while still achieving good separation of early-eluting, polar species.[13]

  • MS Detection Strategy:

    • Full Scan Mode: For initial reaction analysis, a full scan approach is invaluable. It provides a complete mass spectrum of all ionizable species eluting from the column, allowing for the discovery of unexpected intermediates or byproducts.

    • Selected Ion Monitoring (SIM): Once the masses of the key components are known, switching to SIM mode, where the mass spectrometer only monitors for specific m/z values, dramatically increases sensitivity and reduces chemical noise.

    • Tandem MS (MS/MS) for Structural Confirmation: To confirm the identity of a peak, especially when isomers are possible, tandem mass spectrometry is employed. The parent ion of interest is isolated, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a "fingerprint" for the molecule. For this analyte, key fragmentations include the neutral loss of ethanol (46 Da) and the loss of the entire ethoxycarbonyl group (73 Da).[14][15][16]

Visualization of Key Processes

Here we visualize the overarching workflow for reaction monitoring and a plausible fragmentation pathway for the target analyte.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Interpretation A Reaction in Progress B Withdraw Aliquot (e.g., 5 µL) A->B C Quench Reaction (e.g., add to 100 µL Acetonitrile) B->C D Dilute Sample (e.g., to 1 mL with 50:50 ACN:H2O + 0.1% FA) C->D E Filter (0.22 µm syringe filter) D->E F Inject into LC-MS E->F G Data Acquisition (Full Scan or SIM) F->G H Extract Ion Chromatograms (EIC) for Reactant/Product G->H I Integrate Peaks & Calculate % Conversion H->I

Caption: General LC-MS workflow for reaction monitoring.

Caption: Proposed ESI+ MS/MS fragmentation pathway.

Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture

This protocol ensures that the reaction is stopped and the sample is appropriately diluted for analysis, preventing instrument contamination and ensuring reproducibility.

  • Aliquot Withdrawal: At your desired time point, withdraw a small, representative aliquot from the reaction mixture (e.g., 5-10 µL) using a calibrated micropipette.

  • Quenching: Immediately dispense the aliquot into a vial containing a 20-fold excess of a quenching solvent, such as ice-cold acetonitrile.[17] This halts the reaction and precipitates any incompatible salts. Vortex the vial for 10 seconds.

  • Dilution: Take a portion of the quenched mixture (e.g., 50 µL) and dilute it further into a final volume of 1.0 mL with a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures sample compatibility with the LC system.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC autosampler vial to remove any particulate matter that could clog the system.

  • Analysis: Place the vial in the autosampler tray for immediate analysis. If storage is necessary, cap the vial and store at 4°C for no more than 24 hours.

Protocol 2: LC-MS Method Parameters

The following tables provide a robust starting point for method development. Parameters should be optimized for your specific instrumentation and reaction products.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent efficiency and resolution for small molecules.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with additive for peak shape and ionization.[12]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for eluting non-polar compounds.
Gradient 5% B to 95% B over 5 min Separates a wide range of polarities.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 2 µL | Minimizes column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The basic nitrogen is readily protonated.[8]
Capillary Voltage 3.5 kV Optimize for maximum signal of the analyte.
Nebulizing Gas Nitrogen, 3 L/min Assists in desolvation and droplet formation.
Drying Gas Nitrogen, 10 L/min at 300 °C Evaporates solvent to release gas-phase ions.
Scan Range (Full) m/z 100 - 500 Covers the mass of the reactant and most likely products.

| SIM Ions | [M+H]+ of reactant, expected product(s) | Increases sensitivity for targeted compounds. |

Data Interpretation: From Raw Data to Actionable Insights

Effective data analysis transforms raw chromatograms into a clear picture of the reaction's progress.

Table 3: Key Ions to Monitor The table below lists the expected protonated molecular ions ([M+H]+) for the starting material and potential transformation products. These m/z values should be used to generate Extracted Ion Chromatograms (EICs).

CompoundDescriptionFormulaExact MassExpected [M+H]⁺ (m/z)
Starting Material Ethyl 5-oxoazepane-4-carboxylateC₉H₁₅NO₃185.10186.11
Hydrolysis Product 5-Oxoazepane-4-carboxylic acidC₇H₁₁NO₃157.07158.08
Decarboxylation Azepan-4-oneC₆H₁₁NO113.08114.09
Example Product Ethyl 1-benzyl-5-oxoazepane-4-carboxylateC₁₆H₂₁NO₃275.15276.16

Analysis Steps:

  • Generate EICs: From the Total Ion Chromatogram (TIC), generate EICs for the m/z values of the starting material and the expected product(s).

  • Assess Peak Area: Integrate the peak area for each component of interest at each time point.

  • Calculate Conversion: The percentage of reactant consumed can be estimated using the following formula: % Conversion = [1 - (Area of Reactant at Time t / Area of Reactant at Time 0)] x 100

  • Identify Byproducts: Examine the full scan data for other significant ions. Use their m/z values to hypothesize potential byproduct structures, such as the hydrolysis product listed in Table 3.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the LC-MS analysis of reactions involving this compound. By understanding the analyte's chemistry and applying the detailed protocols herein, researchers can confidently monitor reaction progress, identify key products and impurities, and accelerate their drug discovery and development efforts. The principles of method development discussed are broadly applicable to a range of similar synthetic intermediates, serving as a valuable resource for the modern chemistry laboratory.

References

  • Wang, J., et al. (2013). Liquid Chromatography-Mass Spectrometric Multiple Reaction Monitoring-based Strategies for Expanding Targeted Profiling towards Quantitative Metabolomics. ResearchGate.
  • Picotti, P., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. BIOCEV.
  • JoVE. (2022). Selected Reaction Monitoring Mass Spectrometry: Absolute Protein Quantification l Protocol Preview. YouTube.
  • Kneisel, S., et al. (2012). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole (2). ResearchGate.
  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
  • Various Authors. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate.
  • Kubota, M., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
  • Melchiorre, P., et al. (2020). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Shimadzu Corporation. (2014). Simultaneous analysis for forensic drugs in human blood and urine using ultra-high speed LC-MS/MS.
  • Wilson, J. E., & Sisti, N. J. (2016). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health.
  • Su, H., et al. (2019). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate.
  • Smith, R. M. (n.d.). Fragmentation and Interpretation of Spectra.
  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES.
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline.
  • Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications.
  • Fan, P. W., et al. (2019). Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. PubMed.
  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Kráľ, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. National Institutes of Health.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
  • Van Eeckhaut, A., et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • GCRIS. (n.d.). STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES.
  • NIH. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
  • Al-Salami, H., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI.
  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Zhou, D., et al. (2009). Drug Stability and Degradation Studies. Semantic Scholar.
  • Kráľ, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.

Sources

Application Note: Strategic Synthesis of Novel Constrained Amino Acids for Advanced Drug Discovery

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

The synthesis of Ethyl 5-oxoazepane-4-carboxylate is primarily achieved through an intramolecular Dieckmann condensation of a diethyl aza-pimelate derivative.[1][2][3] This reaction, while powerful for forming cyclic β-keto esters, presents unique challenges, especially when constructing seven-membered azepane rings. This guide provides field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: Why is my reaction yield extremely low or non-existent?

Low or no yield is the most common issue, often stemming from several potential root causes.

Potential Cause 1: Ineffective Base or Incomplete Deprotonation The Dieckmann condensation is a base-catalyzed reaction that requires the formation of an enolate intermediate.[4][5] If the base is not strong enough or used in insufficient quantity, the initial deprotonation at the α-carbon will not occur efficiently, halting the reaction.

  • Solution:

    • Select a Strong, Non-Nucleophilic Base: While sodium ethoxide (NaOEt) can be used, it establishes an equilibrium that may not favor product formation.[6] Stronger, non-reversible bases like Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium Diisopropylamide (LDA) are highly recommended to drive the reaction to completion.[4][7]

    • Ensure Anhydrous Conditions: These strong bases react violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, reducing its effective concentration and inhibiting the reaction. All solvents must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use Sufficient Equivalents: At least one full equivalent of the base is required to deprotonate the starting diester. A slight excess (e.g., 1.1 equivalents) is often used to ensure complete reaction.

Potential Cause 2: Competing Intermolecular Reactions If the concentration of the starting diester is too high, the enolate intermediate may react with another molecule of the diester (intermolecular Claisen condensation) instead of with the other ester group on the same molecule (intramolecular Dieckmann condensation). This leads to polymer formation and reduces the yield of the desired cyclic product.

  • Solution:

    • Apply High-Dilution Conditions: The key to favoring intramolecular cyclization is to run the reaction at a very low concentration (typically 0.01-0.05 M). This reduces the probability of molecules encountering each other.

    • Use Syringe Pump Addition: Slowly adding the diester solution to a solution of the base over several hours using a syringe pump is a highly effective technique for maintaining low concentrations and maximizing the yield of the intramolecular product.

Potential Cause 3: Incorrect Reaction Temperature The formation of the seven-membered azepane ring can be entropically disfavored compared to five- or six-membered rings.[1][5] Temperature plays a critical role in balancing reaction kinetics and stability.

  • Solution:

    • Optimize Temperature: For strong bases like NaH, the reaction is often performed in a high-boiling solvent like toluene at reflux to provide sufficient energy for cyclization. For very strong bases like LDA, the reaction can often be run at lower temperatures (e.g., -78 °C to room temperature). It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time for your specific substrate.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow start Low or No Yield Observed check_base 1. Verify Base & Conditions start->check_base check_conc 2. Check Reaction Concentration check_base->check_conc OK base_sol Use strong, non-nucleophilic base (NaH, LDA). Ensure >1.0 eq. Confirm strictly anhydrous conditions. check_base->base_sol Issue Found check_temp 3. Evaluate Reaction Temperature check_conc->check_temp OK conc_sol Apply high-dilution principles (0.01-0.05 M). Use syringe pump for slow addition. check_conc->conc_sol Issue Found temp_sol Monitor reaction by TLC/LC-MS. Adjust temperature (e.g., reflux in Toluene for NaH). check_temp->temp_sol Issue Found success Improved Yield check_temp->success OK base_sol->check_conc Re-run Experiment conc_sol->check_temp Re-run Experiment temp_sol->success Re-run Experiment Dieckmann_Mechanism start Diethyl N-substituted-aza-pimelate step1 + Base - H+ start->step1 enolate Enolate Intermediate step2 Intramolecular Attack enolate->step2 tetrahedral Cyclic Tetrahedral Intermediate step3 - EtO⁻ tetrahedral->step3 product_enolate Product Enolate (stabilized) step5 Acidic Workup (H₃O⁺) product_enolate->step5 final_product Ethyl 5-oxoazepane-4-carboxylate step1->enolate step2->tetrahedral step3->product_enolate step4 + Base (drives equilibrium) step5->final_product

Sources

Azepane Synthesis Technical Support Center: A Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important seven-membered nitrogen heterocycles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your synthetic routes and achieve your desired products with higher purity and yield.

Introduction to Azepane Synthesis Challenges

The construction of the seven-membered azepane ring, while crucial for accessing a unique chemical space in drug discovery, is often fraught with challenges.[1][2] Unlike the more facile formation of five- and six-membered rings, the synthesis of azepanes is often hampered by unfavorable thermodynamics and kinetics, leading to a variety of side reactions.[1] This guide will focus on three commonly employed synthetic strategies for constructing the azepane core and the specific side reactions associated with each:

  • Beckmann Rearrangement: A classic method for synthesizing lactams, the precursors to many azepanes.

  • Ring-Closing Metathesis (RCM): A powerful tool for forming cyclic olefins, which can be readily reduced to azepanes.

  • Intramolecular Reductive Amination: A direct approach to forming the azepane ring from a linear amino-carbonyl precursor.

Section 1: Troubleshooting the Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone in the synthesis of lactams, which are common precursors to azepanes. The reaction involves the acid-catalyzed rearrangement of an oxime to an amide.[1][3][4] However, this seemingly straightforward transformation can be plagued by side reactions that significantly lower the yield and purity of the desired lactam.

Frequently Asked Questions (FAQs)

Q1: My Beckmann rearrangement is producing a significant amount of a nitrile byproduct instead of the expected lactam. What is happening and how can I fix it?

A1: You are likely observing the Beckmann fragmentation , a common competing side reaction.[3] This occurs when the group alpha to the oxime can stabilize a positive charge, leading to the fragmentation of the molecule into a nitrile and a carbocation.[3]

Causality: Harsh acidic conditions and high temperatures favor fragmentation, especially with substrates possessing a quaternary carbon or other carbocation-stabilizing groups (e.g., oxygen or nitrogen atoms) adjacent to the oxime.[3]

Troubleshooting Flowchart:

G start High Nitrile Byproduct condition1 Is the alpha-carbon quaternary or carbocation-stabilizing? start->condition1 action1 Use Milder Reaction Conditions condition1->action1 Yes condition1->action1 No, but conditions are harsh action2 Employ a non-acidic reagent like cyanuric chloride/DMF action1->action2 action3 Lower the reaction temperature action1->action3 end Increased Lactam Yield action2->end action3->end

Caption: Troubleshooting Beckmann Fragmentation.

Preventative Measures & Protocols:

  • Use Milder Reagents: Instead of strong acids like sulfuric acid or polyphosphoric acid, consider using milder reagents that do not require highly acidic conditions.[5][6][7]

  • Protocol 1: Beckmann Rearrangement using Cyanuric Chloride (TCT) in DMF. [6]

    • To a solution of cyanuric chloride (1.05 eq) in anhydrous DMF, add the ketoxime (1.0 eq) at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: I am getting a mixture of two isomeric lactams from my Beckmann rearrangement. Why is this happening and how can I get a single product?

A2: The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime migrates.[3][5] The formation of two regioisomeric lactams indicates that you are starting with a mixture of (E)- and (Z)-oxime isomers, or the isomers are interconverting under the reaction conditions.[3][5]

Causality: The geometry of the oxime dictates which group migrates. If both isomers are present, a mixture of products will be formed. Harsh acidic conditions can promote the isomerization of the oxime, leading to a loss of selectivity.[5]

Troubleshooting and Optimization:

Problem Cause Solution
Mixture of lactam regioisomersStarting with a mixture of (E/Z)-oxime isomers or in-situ isomerization.Isolate the desired oxime isomer before rearrangement. Use milder rearrangement conditions to prevent isomerization.
Low yieldBeckmann fragmentation or incomplete reaction.Use milder conditions to suppress fragmentation. Increase reaction time or temperature cautiously if the reaction is sluggish.

Protocol 2: Stereoselective Oxime Formation and Isolation

  • Dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine.

  • Add a base such as sodium acetate or pyridine to neutralize the HCl.

  • Stir the reaction at room temperature or with gentle heating until the ketone is consumed (monitor by TLC).

  • After workup, purify the resulting oxime isomers by column chromatography or recrystallization to isolate the desired stereoisomer. The stereochemistry can be determined by 2D NMR techniques like NOESY.[5]

Section 2: Troubleshooting Ring-Closing Metathesis (RCM)

RCM is a powerful method for the synthesis of unsaturated azepane precursors, utilizing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts.[2][8] While highly effective, RCM can be susceptible to side reactions that complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: My RCM reaction is producing a significant amount of isomerized alkene byproducts. What causes this and how can I prevent it?

A1: Olefin isomerization is a common side reaction in RCM, often caused by the formation of ruthenium hydride species from the decomposition of the metathesis catalyst.[9][10] These hydrides can migrate along the carbon chain, leading to the formation of thermodynamically more stable internal alkenes instead of the desired cyclic product.

Causality: Catalyst degradation, often accelerated by high temperatures and impurities, leads to the formation of active isomerization catalysts.[9][10]

Preventative Measures & Protocols:

  • Use Additives: Certain additives can suppress isomerization by quenching the ruthenium hydride species.

    • 1,4-Benzoquinone: An effective additive, particularly electron-deficient derivatives.[11][12]

    • Acetic Acid: A mild acid that can also prevent isomerization.[8][12]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can minimize catalyst decomposition and subsequent isomerization.[9][10]

Protocol 3: RCM with an Isomerization Suppressant [11][12]

  • Dissolve the diene substrate in a degassed solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Add 1,4-benzoquinone (5-10 mol%) to the solution.

  • Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%).

  • Stir the reaction at the desired temperature (start with room temperature) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product.

Q2: My RCM reaction is forming a lot of dimers and oligomers instead of the desired cyclic azepane precursor. How can I favor the intramolecular reaction?

A2: The formation of dimers and oligomers is a result of the intermolecular metathesis reaction competing with the desired intramolecular cyclization. This is particularly problematic in the synthesis of medium-sized rings like azepanes.

Causality: High concentrations of the diene substrate favor intermolecular reactions.

Troubleshooting Workflow:

G start High Dimer/Oligomer Formation action1 Employ High-Dilution Conditions start->action1 action2 Slowly add the substrate and/or catalyst action1->action2 action3 Choose a catalyst that favors cyclization action1->action3 end Increased Monomer Yield action2->end action3->end

Caption: Minimizing Oligomerization in RCM.

Preventative Measures & Protocols:

  • High-Dilution Conditions: Running the reaction at a very low concentration (e.g., 0.001-0.01 M) significantly favors the intramolecular cyclization.[13]

  • Protocol 4: RCM under High Dilution [13]

    • Set up a reaction vessel with a reflux condenser containing a degassed solvent under an inert atmosphere.

    • In a separate flask, prepare a solution of the diene substrate in the same degassed solvent.

    • Using a syringe pump, add the substrate solution to the reaction vessel over a period of several hours.

    • The catalyst can be added in portions or dissolved in the substrate solution for co-addition.

    • After the addition is complete, continue to stir the reaction until completion.

Section 3: Troubleshooting Intramolecular Reductive Amination

Intramolecular reductive amination is an efficient one-pot method for the synthesis of azepanes from linear amino-ketone or amino-aldehyde precursors.[14][15] This reaction involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ.

Frequently Asked Questions (FAQs)

Q1: My intramolecular reductive amination is giving a low yield of the desired azepane, and I'm recovering the starting amino-ketone and/or the corresponding amino-alcohol. What's going wrong?

A1: This is a common issue that can arise from several factors, including inefficient iminium ion formation, reduction of the carbonyl group before cyclization, or catalyst deactivation.

Causality: The equilibrium between the open-chain amino-carbonyl compound and the cyclic hemiaminal/iminium ion might not favor the cyclic species. The reducing agent might be too reactive, reducing the ketone/aldehyde before cyclization can occur. The amine functionality in the starting material or product can also chelate to and deactivate the catalyst.[16]

Troubleshooting and Optimization:

Problem Cause Solution
Low Conversion/ByproductsInefficient iminium ion formation.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to drive the equilibrium towards the iminium ion.
Premature reduction of carbonyl.Use a milder reducing agent that is selective for the iminium ion over the carbonyl group (e.g., sodium triacetoxyborohydride).[17][18]
Catalyst deactivation.Use a catalyst that is less prone to amine coordination. Increase catalyst loading if necessary.

Protocol 5: Intramolecular Reductive Amination with Sodium Triacetoxyborohydride [17]

  • Dissolve the amino-ketone or amino-aldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product.

The Role of Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents can facilitate proton transfer steps and stabilize intermediates, with methanol often being a good choice for reductive aminations.[19][20] However, aprotic solvents are generally preferred with hydride reagents like sodium triacetoxyborohydride.

Section 4: Purification of Azepane Derivatives

The successful synthesis of azepane derivatives is often followed by the challenging task of purification. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

General Purification Strategies
  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. For basic azepane derivatives, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to prevent streaking and improve separation.

  • Crystallization: If the azepane derivative or its salt is a solid, crystallization can be a highly effective method for obtaining high-purity material. For lactams, melt crystallization can also be a viable industrial-scale purification technique.[21][22]

  • Distillation: For volatile azepane derivatives, distillation under reduced pressure can be an effective purification method.[23]

Purification Protocol Selection Guide:

G start Crude Azepane Derivative condition1 Is the product a solid? start->condition1 action1 Attempt Crystallization condition1->action1 Yes condition2 Is the product volatile? condition1->condition2 No end Pure Azepane Derivative action1->end action2 Attempt Distillation condition2->action2 Yes action3 Use Column Chromatography condition2->action3 No action2->end action3->end

Caption: Decision tree for purification method selection.

References

  • Anderson's Process Solutions. (2017).
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
  • Metathesis catalysts and reducing olefin isomerization | Anderson's Process Solutions. (2017, November 5).
  • Prevention of Undesirable Isomerization during Olefin Metathesis. (n.d.). Organic Chemistry Portal.
  • Pskowski, M., Schmalz, H. G., & Wöste, T. H. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS omega, 5(30), 18996-19004. [Link]
  • Wikipedia. (2023). Beckmann rearrangement. [Link]
  • A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020).
  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. (2019). PMC. [Link]
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. [Link]
  • Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.). ResearchGate.
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
  • Purification of a crude lactam mixture by means of melt crystallization. (n.d.). TREA.
  • Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. [Link]
  • US3792045A - Process for the purification of lactams. (n.d.). Google Patents.
  • Beckmann Rearrangement of Oximes under Very Mild Conditions. (n.d.). Audrey Yun Li.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2019). PMC. [Link]
  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal.
  • [Purification of beta-lactamases by affinity chrom
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Deriv
  • Beckmann Rearrangement of Oximes under Very Mild Conditions. (n.d.). ResearchGate.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. (2013). PMC. [Link]
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. (2013). PubMed. [Link]
  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. (2019). Beilstein Journals. [Link]
  • LACTAM PURIFICATION PROCESS. (n.d.). Google Patents.
  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (2020). PubMed. [Link]
  • Wikipedia. (2023).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. (2021). Organic & Biomolecular Chemistry. [Link]
  • 1 3.3. CRYSTALLIZATION. (n.d.).
  • Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. (n.d.). ResearchGate.
  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. (n.d.). ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Polar Azepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar azepane compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and valuable molecules. Azepanes, with their seven-membered saturated nitrogen-containing ring, are prevalent scaffolds in pharmaceuticals.[1][2] However, their inherent polarity and basicity present significant purification hurdles.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the fundamental chemical principles governing the behavior of these compounds. We will explore common problems in a question-and-answer format, offering detailed explanations and actionable solutions to streamline your workflow and enhance your purification success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chromatographic Challenges

A1: This is a classic problem for highly polar molecules in reversed-phase (RP) chromatography. The non-polar C18 stationary phase has minimal interaction with your hydrophilic compound, causing it to travel with the mobile phase and elute without retention.[3][4] Simply increasing the aqueous portion of your mobile phase is often insufficient.

Root Cause: The core issue is a mismatch in polarity. Your analyte is highly polar, while the stationary phase is non-polar. The fundamental principle of "like dissolves like" (or in this case, "like retains like") is not being met.

Solutions & Protocols:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds.[4][5][6] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[3][6]

    • Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Your polar azepane can then partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[3][5]

    Experimental Protocol: HILIC Method Development for an Azepane Derivative

    • Column Selection: Begin with a bare silica or an amide-based HILIC column.

    • Mobile Phase Preparation:

      • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.0 with formic acid).

      • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3.0).

    • Gradient Elution:

      • Start with 100% Mobile Phase A (or a very high percentage, e.g., 95-97%).

      • Run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes.

      • This gradient increases the water content, eluting the polar compounds.

    • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation. The ionic strength and pH are critical factors in HILIC as they can influence both the analyte and stationary phase ionization.[5]

  • Employ Mixed-Mode Chromatography (MMC): MMC columns possess multiple retention mechanisms on a single stationary phase, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic).[7][8][9] This is exceptionally useful for polar, ionizable compounds like azepanes.

    • Mechanism: A mixed-mode column with both C18 chains and cation-exchange groups can retain an azepane via two interactions. At a low pH, the azepane is protonated (positively charged) and will be retained by the cation-exchange sites. Hydrophobic portions of the molecule can simultaneously interact with the C18 chains. This dual retention mechanism provides unique selectivity.[7][8]

    Diagram: Purification Strategy Selection

    Here is a decision tree to guide your choice of chromatographic technique.

    G Start Start: Purifying a Polar Azepane RP_Screen Initial Screen on C18 Column Start->RP_Screen RP_Result Compound elutes in solvent front? RP_Screen->RP_Result HILIC Option 1: Switch to HILIC RP_Result->HILIC Yes MMC Option 2: Use Mixed-Mode Column RP_Result->MMC Yes RP_Modify Option 3: Modify RP Method (e.g., Ion-Pairing - Use with caution for MS) RP_Result->RP_Modify Yes Success Successful Purification RP_Result->Success No (Adequate Retention) HILIC->Success MMC->Success RP_Modify->Success

    Caption: Decision workflow for selecting a purification strategy.

A2: This is a direct consequence of the acid-base interaction between your basic azepane and the acidic surface of the silica gel.

Root Cause: Standard silica gel has surface silanol groups (Si-OH) which are acidic (pKa ~3.5-4.5). The basic nitrogen atom of the azepane ring interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding leads to a portion of the analyte being irreversibly adsorbed or eluting very slowly, causing significant peak tailing and potential loss of material.[10][11]

Solutions & Protocols:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent. This base will "neutralize" or mask the active silanol sites, preventing your compound of interest from interacting with them.[10][11]

    • Common Modifiers: Triethylamine (TEA), pyridine, or ammonium hydroxide are frequently used. A concentration of 0.1-1% in the mobile phase is typically sufficient.[10]

    Experimental Protocol: Deactivating Silica Gel with a Basic Modifier

    • Solvent Selection: Develop a solvent system (e.g., Dichloromethane/Methanol) using Thin Layer Chromatography (TLC) that provides a target Rf value of 0.2-0.3 for your compound.

    • Modifier Addition: Prepare your mobile phase with the addition of 0.5% (v/v) triethylamine.

    • Column Equilibration: Before loading your sample, flush the packed silica column with at least 3-5 column volumes of the modified mobile phase. This ensures the stationary phase is fully equilibrated and the acidic sites are masked.

    • Purification: Load your sample and run the chromatography as usual with the modified mobile phase.

  • Change the Stationary Phase: If modifiers are not effective or are undesirable for downstream applications, use a more inert or basic stationary phase.

    • Amine-functionalized Silica: These columns have a basic surface, which repels the basic analyte and prevents the strong acid-base interaction. This often allows for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[10]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[11][12] Ensure you choose the correct type (basic or neutral) based on your compound's stability.

A3: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. [11][12][13] This is a significant risk for compounds with acid-labile functional groups.

Solutions & Protocols:

  • Confirm Instability with 2D TLC: A simple 2D TLC experiment can diagnose on-plate degradation.[13]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in a chosen solvent system.

    • Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.

    • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal of the plate. If it degrades, you will see additional spots that are not on the diagonal.

  • Use Alternative Purification Techniques:

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, RP flash can be an excellent alternative, as C18 phases are much less harsh than silica. Adjusting the mobile phase pH to be ~2 units above the azepane's pKa will keep it in its neutral, more hydrophobic form, improving retention.[10]

    • Supercritical Fluid Chromatography (SFC): SFC is a fast, "green" purification technique that uses supercritical CO₂ as the main mobile phase.[14][15] It operates at lower temperatures and avoids harsh acidic or basic conditions, making it ideal for labile compounds.[16][17] The addition of a co-solvent like methanol can elute polar compounds effectively.[16]

    Table 1: Comparison of Chromatographic Techniques for Polar Azepanes

TechniqueStationary PhaseMobile PhaseKey Advantage for AzepanesCommon Issues
Normal-Phase (NP) Silica, AluminaNon-polar organic solventsGood for less polar derivativesPeak tailing, degradation on silica[10][11]
Reversed-Phase (RP) C18, C8Water/Organic mixturesGood for salt forms, stablePoor retention for highly polar analogs[3][4]
HILIC Silica, Amide, DiolHigh Organic/Aqueous BufferExcellent retention for polar compounds Complex retention mechanism[5]
Mixed-Mode (MMC) C18 + Ion-ExchangerWater/Organic BufferDual retention for unique selectivity[7][8]Can be complex to develop methods
SFC Various (NP & Chiral)Supercritical CO₂ + ModifierFast, green, good for labile compoundsRequires specialized equipment[14][15]
Category 2: Post-Purification Challenges

A4: "Oiling out" is common for highly polar compounds or those with low melting points. [13] The most effective strategy is to convert the basic azepane freebase into a salt. Salt formation introduces ionic character, which significantly enhances the crystal lattice energy and promotes crystallization.[18]

Root Cause: The freebase form of your polar azepane may be a liquid or a low-melting solid at room temperature. Impurities can also inhibit crystallization. The compound is coming out of solution above its melting point.[13][18]

Solutions & Protocols:

  • Form a Crystalline Salt: The hydrochloride (HCl) salt is the most common and often effective choice.

    Experimental Protocol: Hydrochloride Salt Formation for Crystallization

    • Dissolution: Dissolve your purified, oil-like azepane freebase in a suitable, relatively non-polar solvent in which the freebase is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise to the stirred solution of your amine.

    • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The solution may become cloudy before the solid appears.

    • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry it under vacuum.

    • Recrystallization: The resulting salt can now be recrystallized from a more polar solvent system, such as ethanol/water or methanol/ethyl acetate.[13]

  • Alternative Acids: If the HCl salt does not crystallize well, other acids can be used to form crystalline salts, such as sulfuric acid, tartaric acid, or trifluoroacetic acid (TFA).[18][19] The choice of the counter-ion can significantly influence the crystal habit.

    Diagram: Crystallization Troubleshooting Workflow

    G Start Start: Purified Azepane Oil Crystallize Attempt Recrystallization (e.g., Hexane/EtOAc) Start->Crystallize Result Compound 'Oils Out'? Crystallize->Result Salt_Formation Strategy: Convert to a Salt Result->Salt_Formation Yes Success Crystalline Solid Obtained Result->Success No Add_HCl 1. Dissolve in Ether/EtOAc 2. Add HCl solution Salt_Formation->Add_HCl Precipitate Precipitate HCl Salt Forms Add_HCl->Precipitate Recrystallize_Salt Recrystallize Salt from Polar Solvents (e.g., EtOH/Water) Precipitate->Recrystallize_Salt Recrystallize_Salt->Success

    Caption: Troubleshooting workflow for crystallization of polar amines.

References
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • Lesellier, E. (2013). How Good is SFC for Polar Analytes? Chromatography Today.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Chirita, R., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963.
  • D'Hondt, M., et al. (Inventor). (2005). Using amines or amino acids as mobile phase modifiers in chromatography. EP1558354A2. Google Patents.
  • D'Hondt, M., et al. (Inventor). (2004). Using amines or amino acids as mobile phase modifiers in chromatography. WO2004042350A2. Google Patents.
  • HELIX Chromatography. (n.d.). Evolution of Mixed-Mode Chromatography.
  • Nguyen, N.-V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. In Liquid Chromatography. IntechOpen.
  • Labcompare. (2020). Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • JoVE. (2024). Supercritical Fluid Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Delahaye, S., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International, 34(s5), 14-21.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 116-123.
  • UJPS. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis.
  • Zhang, W., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8219-8228.
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Lorenz, J. C., et al. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research, 40(11), 1224-1235.
  • LibreTexts Chemistry. (n.d.). 4. Crystallization.
  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?
  • Chromservis. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). Azepane: CAS # 111-49-9 Compound Information.
  • Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery.
  • Agilent. (n.d.). Strategy for Preparative LC Purification.
  • de la Puente, M. L. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (2019). What are the analytical method for sample purification beside TLC, Preparative HPLC and Normal Column chromatography?
  • Ruffoni, A., et al. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(11), 2569.
  • Javanbakht, S., Nazeri, M. T., & Shaabani, A. (2022). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114479.
  • ZEOCHEM. (n.d.). Purification of APIs.
  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review.
  • Ruffoni, A., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Avula, B., et al. (2011). Two-dimensional hydrophilic interaction/reversed-phase liquid chromatography for the preparative separation of polar and non-polar taxanes. Phytochemical Analysis, 22(4), 345-351.
  • Fekete, S., et al. (2025). Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. Journal of Pharmaceutical and Biomedical Analysis, 253, 116513.
  • Pro-Admet. (2023). What is pKa and how is it used in drug development?
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1188900.
  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 42(4), 1461-1470.
  • Barlaam, B., et al. (2007). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6479-6484.

Sources

Stability issues of Ethyl 5-oxoazepane-4-carboxylate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Ethyl 5-oxoazepane-4-carboxylate hydrochloride >

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability of this key intermediate in solution. As a β-keto ester and an amine hydrochloride salt, this molecule possesses specific structural features that require careful handling to ensure its integrity during experimental use. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to address common stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The two primary points of instability are the β-keto ester functional group and the amine hydrochloride salt.

  • β-Keto Ester: This group is susceptible to hydrolysis, which breaks the ester bond, and subsequent decarboxylation, which removes the carboxyl group.[1][2][3] These reactions can be catalyzed by both acidic and basic conditions.[3]

  • Amine Hydrochloride Salt: The salt's stability and the amine's basicity are pH-dependent. In solution, an equilibrium exists between the protonated (salt) form and the free amine form.[4][5] The pH of the solution will dictate this equilibrium and can influence solubility and reactivity.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended to minimize hydrolysis. For aqueous buffers, it is critical to use a pH-controlled environment, ideally in the slightly acidic to neutral range (pH 4-6.5), to balance ester stability and solubility. Always use freshly prepared buffers.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, to slow the rate of potential degradation.[6] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I see a new, unexpected peak in my HPLC/LC-MS analysis after storing my solution. What could it be?

A4: An unexpected peak appearing over time is likely a degradation product. The most probable degradants are the β-keto acid formed from ester hydrolysis, or the subsequent ketone product formed after decarboxylation.[1][2] Performing forced degradation studies can help confirm the identity of these peaks.[7][8][9][10]

Q5: Why is the hydrochloride salt form used?

A5: Amine hydrochloride salts are often used to improve the stability, handling, and water solubility of the parent amine compound.[11][12] They are typically crystalline solids with higher melting points and are less prone to degradation from atmospheric oxidation compared to the free base form.[4][12]

Section 2: Troubleshooting Guide for Stability Issues

This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.

Issue 1: Inconsistent or non-reproducible bioassay or reaction results.
  • Potential Cause: Degradation of the compound in your experimental media or buffer after dilution. The rate of hydrolysis is highly dependent on pH and temperature.[13]

  • Troubleshooting Protocol:

    • Verify Solution Freshness: Always prepare fresh working solutions from a frozen, concentrated stock immediately before use. Avoid using aqueous solutions that have been stored for more than a few hours at room temperature.

    • pH Control: Measure the pH of your final assay or reaction buffer after all components have been added. The compound itself is acidic and can lower the pH of a weakly buffered solution. Adjust the buffer capacity if necessary.

    • Run a Time-Course Stability Check:

      • Prepare your final working solution in the experimental buffer.

      • Immediately take a "Time 0" sample and analyze it via HPLC to establish a baseline purity.

      • Incubate the remaining solution under your exact experimental conditions (temperature, light exposure).

      • Take samples at various time points (e.g., 1, 2, 4, 8 hours) and analyze by HPLC.

      • Interpretation: A decrease in the parent peak area with a corresponding increase in new peaks confirms degradation under your experimental conditions.

Issue 2: Poor solubility or precipitation in aqueous buffer.
  • Potential Cause: The pH of the buffer is too high (basic). The hydrochloride salt is most soluble in its protonated, charged form. As the pH increases, it deprotonates to the less soluble free amine.[4][5]

  • Troubleshooting Protocol:

    • Measure and Adjust pH: Prepare your buffer and measure its pH. If you observe precipitation upon adding the compound, try preparing the buffer at a slightly lower pH (e.g., pH 4.0, 5.0).

    • Solubilize Before Buffering: Dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO) first, then add it to the stirred aqueous buffer dropwise. This can help overcome kinetic solubility barriers.

    • Salt Concentration: Ensure the ionic strength of your buffer is not excessively high, as this can sometimes lead to "salting out" of organic molecules.

Issue 3: Observing multiple degradation peaks in mass spectrometry analysis.
  • Potential Cause: The compound is undergoing multiple degradation pathways, likely hydrolysis followed by decarboxylation. The presence of both the β-keto acid and the final ketone product is common for this class of molecules.[3][14]

  • Troubleshooting Protocol: Forced Degradation Study Forced degradation (or stress testing) is a systematic way to identify likely degradation products and establish the stability-indicating nature of your analytical method.[7][8][10]

    Step-by-Step Protocol:

    • Prepare Stock: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each condition:

      • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

      • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (this is often rapid).

      • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature.

      • Thermal Degradation: Incubate the stock solution at 80°C (in a sealed vial).

    • Time Points: For each condition, take samples at T=0 and several subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid/base samples before analysis.

    • Analysis: Analyze all samples by LC-MS. High-performance liquid chromatography (HPLC) is a frequently used technique for stability testing.[15]

    • Data Interpretation: Compare the chromatograms and mass spectra from the stressed samples to your control sample. This will help you create a "degradation map" and tentatively identify the masses of your key degradants, confirming the pathways at play.

Section 3: Data Summaries & Visual Guides

Table 1: Recommended Handling & Storage Conditions
ParameterRecommendationRationale
Solid Storage Store at 2-8°C under inert gas (Argon/Nitrogen).Minimizes degradation from atmospheric moisture and oxygen.
Stock Solution Solvent Anhydrous DMSO or DMF.Prevents premature hydrolysis of the ester group.
Stock Solution Storage -20°C or -80°C in single-use aliquots.Reduces thermal degradation and prevents contamination from repeated handling.
Aqueous Buffer pH pH 4.0 - 6.5.Balances solubility of the amine salt with the stability of the β-keto ester.
Working Solution Prep Prepare fresh for each experiment.Ensures compound integrity and experimental reproducibility.
Diagram 1: Potential Degradation Pathways

The primary degradation route involves hydrolysis of the ethyl ester, followed by decarboxylation of the resulting β-keto acid intermediate.

G parent Ethyl 5-oxoazepane-4-carboxylate (Parent Compound) intermediate 5-Oxoazepane-4-carboxylic acid (β-Keto Acid Intermediate) parent->intermediate Hydrolysis (+H2O) Catalyzed by H+ or OH- degradant Azepan-4-one (Final Ketone Degradant) intermediate->degradant Decarboxylation (Heat) co2 CO2 intermediate->co2 G start Inconsistent Experimental Results Observed q1 Are you using freshly prepared working solutions for each experiment? start->q1 sol1 Prepare fresh solutions from frozen stock immediately before use. Re-run experiment. q1->sol1 No q2 Have you confirmed the pH of your final experimental medium? q1->q2 Yes a1_yes Yes a1_no No sol2 Measure pH after adding all components. Adjust buffer if necessary. Re-run. q2->sol2 No q3 Perform time-course stability study in experimental medium via HPLC. Is degradation observed? q2->q3 Yes a2_yes Yes a2_no No sol3 Degradation is confirmed. Optimize conditions (lower temp, shorter incubation) or use fresh compound more frequently. q3->sol3 Yes sol4 Compound is stable under these conditions. Investigate other experimental variables (reagents, cell viability, etc.). q3->sol4 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References
  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.Journal of the Chemical Society of Pakistan.
  • How to evaluate the stability of pharmaceutical intermedi
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.Pearson.
  • Novel Techniques Improve Pharmaceutical Stability Testing.News-Medical.Net.
  • Analytical Techniques In Stability Testing.
  • Hydrolysis and Decarboxyl
  • Alkylation, Hydrolysis and Decarboxyl
  • Recent advances in the transesterific
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.ACD/Labs.
  • Forced Degrad
  • Analytical Techniques for the Assessment of Drug Stability.
  • Amine hydrochloride salts: a problem in polyurethane synthesis.University of Glasgow Theses Service.
  • Amines.
  • Ways of crashing out amines.Reddit.
  • Basicity of Amines and Ammonium Salt Form
  • Chemical Properties of Amines.

Sources

Technical Support Center: Optimization of Dieckmann Condensation Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial ring-forming reaction. As Senior Application Scientists, we have compiled our expertise to help you navigate the nuances of this reaction, ensuring successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Dieckmann condensation.

Q1: What is the Dieckmann Condensation and what is it used for?

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2][3][4] It is the intramolecular equivalent of the Claisen condensation.[2][3][5] This reaction is a cornerstone in organic synthesis for constructing five- and six-membered carbocyclic and heterocyclic rings, which are common motifs in natural products like steroids and alkaloids.[1][6]

Q2: What are the key reagents and general conditions for a Dieckmann condensation?

The essential components for a Dieckmann condensation are:

  • Substrate: A diester, typically a 1,6- or 1,7-diester to form five- or six-membered rings, respectively.[2][3]

  • Base: A strong base is required to deprotonate the α-carbon of one of the ester groups, initiating the reaction.[4][6] Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[4][6]

  • Solvent: The choice of solvent depends on the base used. Protic solvents like ethanol are used with alkoxide bases, while aprotic solvents like toluene or THF are necessary for bases like sodium hydride.[6][7]

  • Acidic Workup: The reaction is quenched with an acid to protonate the resulting enolate and yield the final β-keto ester product.[2][3][6]

Q3: Why is the formation of five- and six-membered rings favored in the Dieckmann condensation?

The preference for the formation of five- and six-membered rings is due to their inherent steric stability.[2][3] The reaction proceeds via a 5-exo-trig or 6-exo-trig pathway, which is favored due to an optimal balance of low ring strain and favorable entropic factors in the transition state.[1] The formation of smaller rings (3- or 4-membered) is disfavored due to high ring strain, while larger rings (greater than 7- or 8-membered) are less likely to form due to unfavorable entropic factors, with intermolecular condensation becoming a competitive side reaction.[4][5][6]

Q4: How does the choice of base impact the reaction?

The selection of the base is critical and can significantly influence the reaction's yield and side product profile.[7][8]

  • Alkoxide bases (e.g., sodium ethoxide): These are traditional bases for this reaction. It is crucial to match the alkoxide to the ester's alcohol portion to prevent transesterification.[1][9]

  • Sterically hindered bases (e.g., potassium tert-butoxide, LDA, LHMDS): These bases are often preferred for more complex substrates as their low nucleophilicity minimizes side reactions.[6][7] They are typically used in aprotic solvents at lower temperatures.[6]

  • Hydride bases (e.g., sodium hydride): These are strong, non-nucleophilic bases that work well in aprotic solvents and can drive the reaction to completion.[7]

Q5: What is the role of the final deprotonation step?

The final deprotonation of the newly formed β-keto ester by the base is the thermodynamic driving force of the reaction.[1][10] The α-hydrogen of the β-keto ester is significantly more acidic (pKa ≈ 11) than the α-hydrogen of the starting diester (pKa ≈ 25).[11] This essentially irreversible acid-base reaction shifts the overall equilibrium towards the product, ensuring a high yield.[9] This is why at least one full equivalent of base is required.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Dieckmann condensation.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Cyclic Product 1. Insufficient base strength or amount: The base may not be strong enough to deprotonate the α-carbon, or less than one equivalent was used.[7][9] 2. Inactive base: The base may have been deactivated by moisture.[7][9] 3. Unfavorable equilibrium: The reaction may be reversible and not driven to completion.[12]1. Use at least one stoichiometric equivalent of a strong base.[9] Consider switching to a stronger base like NaH or LDA.[7] 2. Use a fresh, anhydrous base and ensure all glassware and solvents are dry.[9] 3. Ensure a full equivalent of base is used to deprotonate the product and drive the equilibrium forward.[9]
Formation of Polymeric Byproducts Intermolecular Claisen condensation is competing with the intramolecular Dieckmann cyclization. This is more common when attempting to form larger rings.[4][6]Employ high-dilution conditions by adding the diester slowly to the solution of the base.[7] This favors the intramolecular reaction pathway.
Transesterification Side Product Mismatch between the alkoxide base and the ester's alkoxy group. For example, using sodium methoxide with a diethyl ester.[9]Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[1][9] Alternatively, use a non-alkoxide base like sodium hydride (NaH), LDA, or LHMDS in an aprotic solvent.[7][9]
Recovery of Starting Material Reversible reaction: The equilibrium may favor the starting materials.[12] This can happen if the product β-keto ester does not have an enolizable proton.[12]Ensure at least one full equivalent of a strong base is used to irreversibly deprotonate the product and drive the reaction to completion.[9]
Regioselectivity Issues with Unsymmetrical Diesters Formation of multiple products due to deprotonation at different α-carbons.[5][6]The enolate will preferentially form at the less sterically hindered or more acidic α-position.[1][6] Using a strong, non-nucleophilic base like LDA at low temperatures can enhance selectivity.

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Ethanol

This protocol is a classic example of the Dieckmann condensation.

Materials:

  • Diethyl adipate (1,6-diester)

  • Sodium metal

  • Anhydrous ethanol

  • Aqueous HCl (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add diethyl adipate (1.0 equivalent) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with a slight excess of aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol is suitable for substrates that may be sensitive to protic conditions.[7][13]

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Dry Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the diester (1.0 eq) in dry toluene.

  • Carefully add sodium hydride (1.1 eq) to the solution in portions.

  • Stir the resulting mixture at room temperature, then heat to reflux.

  • Monitor the reaction by TLC or GC until completion.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[13]

Data Presentation

Table 1: Performance of Various Bases in the Dieckmann Condensation of Diethyl Adipate[8]
BaseSolventConditionsYield (%)
Potassium tert-butoxide (t-BuOK)TolueneReflux, 3h98
Potassium tert-butoxide (t-BuOK)NoneRoom Temp, 10 min82
Sodium ethoxide (EtONa)TolueneReflux, 3h58
Sodium ethoxide (EtONa)NoneRoom Temp, 10 min61
Sodium tert-butoxide (t-BuONa)TolueneReflux, 3h69
Sodium tert-butoxide (t-BuONa)NoneRoom Temp, 10 min74
Potassium ethoxide (EtOK)TolueneReflux, 3h41
Potassium ethoxide (EtOK)NoneRoom Temp, 10 min63
Sodium Hydride (NaH)TolueneReflux72
Sodium Amide (NaNH₂)XyleneReflux75

Visualizations

Dieckmann Condensation Mechanism

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_deprotonation Step 4: Deprotonation (Driving Force) cluster_workup Step 5: Acidic Workup Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., EtO⁻) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster Elimination of Alkoxide Alkoxide Alkoxide (EtO⁻) ProductEnolate Product Enolate (Stabilized) BetaKetoEster->ProductEnolate Deprotonation FinalProduct Final β-Keto Ester Product ProductEnolate->FinalProduct Protonation Acid H₃O⁺

Caption: The mechanism of the Dieckmann condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckBase Check Base: 1. Stoichiometry (≥1 eq)? 2. Anhydrous/Fresh? Start->CheckBase CheckConditions Check Reaction Conditions: 1. Anhydrous solvent/glassware? 2. Sufficient reaction time/temp? CheckBase->CheckConditions Yes OptimizeBase Action: 1. Use fresh base (≥1 eq). 2. Switch to stronger base (NaH, LDA). CheckBase->OptimizeBase No CheckSubstrate Is Substrate Suitable for Ring Size? (5- or 6-membered favored) CheckConditions->CheckSubstrate Yes OptimizeConditions Action: 1. Dry solvent/glassware thoroughly. 2. Increase reaction time or temperature. CheckConditions->OptimizeConditions No Intermolecular Consider Intermolecular Side Reaction CheckSubstrate->Intermolecular No (Large Ring) Failure Still Low Yield CheckSubstrate->Failure Yes, but still fails HighDilution Action: Use high-dilution conditions. Intermolecular->HighDilution OptimizeBase->CheckConditions Success Improved Yield OptimizeBase->Success OptimizeConditions->CheckSubstrate OptimizeConditions->Success HighDilution->Success

Caption: A workflow for troubleshooting low yield in Dieckmann condensations.

References

  • Grokipedia. (n.d.). Dieckmann condensation.
  • Wikipedia. (2023, December 27). Dieckmann condensation.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.
  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • NROChemistry. (n.d.). Dieckmann Condensation.

Sources

Technical Support Center: Overcoming Epimerization During Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the control of stereochemistry during the synthesis of azepanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important seven-membered nitrogen heterocycles. Azepane scaffolds are prevalent in numerous biologically active molecules, making stereochemical integrity paramount for their intended function.[1][2]

Epimerization, the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers, can lead to mixtures of diastereomers that are often difficult to separate and can have drastically different biological activities.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you diagnose, prevent, and overcome epimerization in your synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Loss of Stereochemical Purity During Ring Formation

Question: I am synthesizing a chiral azepane via an intramolecular cyclization of a linear precursor. My starting material is enantiomerically pure, but the final azepane product shows significant epimerization at a key stereocenter. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating problem. The loss of stereochemical integrity during cyclization is often due to the reaction conditions being harsh enough to cause deprotonation at the stereogenic center, leading to a planar, achiral intermediate like an enolate or imine, which can then be reprotonated from either face.[4] Let's break down the potential culprits and solutions.

Primary Suspect: The Base

The choice of base is critical in maintaining stereochemical integrity.[4] Strong, non-hindered bases can readily abstract a proton from a chiral carbon, especially if it is activated (e.g., alpha to a carbonyl group).

  • Solution 1: Switch to a Weaker or Sterically Hindered Base. Instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), consider using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to cause epimerization.[5]

  • Solution 2: Optimize Base Stoichiometry. Use the minimum amount of base required to effect the cyclization. An excess of a strong base increases the likelihood of side reactions, including epimerization.

Secondary Suspect: Reaction Temperature

Higher reaction temperatures provide the energy to overcome the activation barrier for deprotonation, accelerating the rate of epimerization.[4][6]

  • Solution: Lower the Reaction Temperature. Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate.[6] It is often beneficial to run the reaction at 0 °C or even sub-zero temperatures.[6]

Workflow for Troubleshooting Epimerization During Cyclization

Below is a systematic workflow to diagnose and address epimerization during the critical ring-forming step.

G start Epimerization Observed in Cyclization Product check_base Analyze Base Strength and Steric Hindrance start->check_base strong_base Is a strong, non-hindered base used (e.g., NaH, LDA)? check_base->strong_base change_base Switch to a weaker or sterically hindered base (e.g., K2CO3, DIPEA) strong_base->change_base Yes check_temp Analyze Reaction Temperature strong_base->check_temp No change_base->check_temp high_temp Is the reaction run at elevated temperatures? check_temp->high_temp lower_temp Decrease reaction temperature (e.g., to 0°C or below) high_temp->lower_temp Yes check_solvent Evaluate Solvent Polarity high_temp->check_solvent No lower_temp->check_solvent polar_solvent Is a polar aprotic solvent used (e.g., DMF)? check_solvent->polar_solvent change_solvent Consider a less polar solvent (e.g., DCM, THF) polar_solvent->change_solvent Yes final_product Analyze Product for Stereochemical Purity polar_solvent->final_product No change_solvent->final_product G cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway aa N-Protected Amino Acid activated Activated Ester aa->activated Coupling Reagent oxazolone Planar Oxazolone (Achiral Intermediate) activated->oxazolone Intramolecular Cyclization epimers Mixture of Epimers oxazolone->epimers Amine Attack aa2 N-Protected Amino Acid enolate Planar Enolate (Achiral Intermediate) aa2->enolate Strong Base epimers2 Mixture of Epimers enolate->epimers2 Amide Bond Formation start Epimerization Mechanisms start->aa start->aa2

Sources

Troubleshooting low conversion rates in azepane functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azepane functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable seven-membered heterocyclic scaffold. Azepanes are privileged structures in drug discovery, but their conformational flexibility and the Lewis basicity of the nitrogen atom can present unique challenges during synthetic modifications, often leading to frustratingly low conversion rates.[1][2][3]

This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting guides and FAQs to directly address the specific, practical issues you may encounter in the lab. We will explore the underlying chemical principles to empower you to diagnose problems, make informed decisions, and ultimately, achieve higher yields and cleaner reactions.

Section 1: Foundational Checks - Is Your Reaction System Compromised?

Before diving into complex mechanistic problems, it's crucial to rule out foundational issues. Low conversion is often traced back to seemingly minor details in the experimental setup or reagents.

Q1: My reaction has failed to initiate or stalled immediately. Where should I start my investigation?

A1: Start with the most fundamental components: your catalyst and the reaction environment. In many transition-metal-catalyzed reactions, particularly those involving palladium or copper, catalyst activity is paramount.[2][4][5]

  • Catalyst Integrity: Is your catalyst active? Pre-catalysts like Pd(OAc)₂ can degrade over time. If the solid appears discolored (e.g., significant formation of black Pd(0) particles) or is from an old bottle, consider using a fresh batch. For air-sensitive catalysts or ligands, ensure they were handled under strictly inert conditions (glovebox or Schlenk line).

  • Solvent and Atmosphere Purity: Trace amounts of water or oxygen can be highly detrimental. Ensure your solvents are rigorously dried using an appropriate method (e.g., passing through an activated alumina column or distillation from a drying agent). Thoroughly degas the solvent and reaction mixture via sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of your azepane starting material and coupling partner is critical. Impurities can act as catalyst poisons. Verify purity by NMR and/or LC-MS before use.

Workflow: Initial Reaction Failure Diagnostic

Below is a simple workflow to systematically address an initial reaction failure.

Start Reaction Failure (Low or No Conversion) Check_Catalyst Verify Catalyst Activity (Use fresh stock) Start->Check_Catalyst Step 1 Check_Inert Confirm Inert Atmosphere (Degas solvent, check seals) Check_Catalyst->Check_Inert Step 2 Check_Purity Analyze Reagent Purity (NMR, LC-MS of starting materials) Check_Inert->Check_Purity Step 3 Troubleshoot Proceed to Condition Optimization Check_Purity->Troubleshoot If all pass

Caption: A step-by-step diagnostic for initial reaction failures.

Section 2: Optimizing Reaction Conditions

Once you've confirmed the integrity of your components, the next step is to scrutinize the reaction parameters. The interplay between solvent, temperature, concentration, and additives is often the key to unlocking higher conversion.

Q2: I'm seeing only 30% conversion in my C-H functionalization of an N-substituted azepane. How do I rationally choose parameters to screen for improvement?

A2: A 30% conversion is a promising start, indicating the catalytic cycle is turning over, albeit inefficiently. A systematic screen of reaction parameters is the logical next step. Instead of a random walk, focus on the variables most likely to impact the rate-limiting step or catalyst stability. For C-H functionalizations of nitrogen heterocycles, catalyst poisoning by the Lewis basic nitrogen is a common limitation.[6]

  • Solvent Effects: The solvent can influence substrate solubility, catalyst stability, and the rate of key steps like C-H activation. Protic solvents like methanol or t-AmylOH can sometimes be beneficial in Pd-catalyzed reactions by stabilizing key intermediates, while non-coordinating aprotic solvents like dioxane or toluene are also common.[2][4]

  • Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition. If you suspect catalyst instability, running the reaction at a lower temperature for a longer period might be beneficial. Conversely, if the C-H activation step is sluggish, a higher temperature may be necessary.[7]

  • Ligand and Additives: The choice of ligand is critical. For Pd-catalyzed C-H functionalizations, specialized mono-N-protected amino acid (MPAA) ligands can accelerate the C-H activation step and improve enantioselectivity.[4] Acidic additives like pivalic acid (PivOH) can act as proton shuttles in C-H activation, while oxidants (e.g., Ag₂CO₃, BQ) are required in many cycles to regenerate the active catalyst.[8]

Data Presentation: Parameter Screen for a Model Azepane Olefination

The following table illustrates a hypothetical optimization screen based on conditions reported for similar transformations.[4][7] This structured approach allows for clear identification of impactful variables.

EntrySolventLigandOxidantTemperature (°C)Yield (%)
1DioxaneNoneAg₂CO₃10025
2MeOH NoneAg₂CO₃10045
3MeOHL1 Ag₂CO₃10078
4MeOHL1Cu(OAc)₂/O₂ 80 92
5TolueneL1Cu(OAc)₂/O₂8055

L1 = N-acetylglycine

This data clearly suggests that methanol is a superior solvent, the L1 ligand is crucial, and a Cu(II)/O₂ oxidant system at a slightly lower temperature provides the optimal outcome.

Section 3: Substrate and Reagent Issues

If optimizing reaction conditions fails to deliver the desired conversion, the problem may lie with the intrinsic properties of your specific azepane substrate or coupling partner.

Q3: My optimized protocol works for a simple N-phenylazepane, but fails when I use a substrate with an electron-withdrawing group (e.g., N-(4-cyanophenyl)azepane). Why is this happening?

A3: This is a classic case of substrate electronic effects. The functionalization of azepanes, whether at the nitrogen (N-functionalization) or on the ring (C-H functionalization), is highly sensitive to the electron density of the molecule.

  • N-Functionalization (e.g., Ullmann Coupling): For reactions where the azepane nitrogen acts as a nucleophile, electron-withdrawing groups (EWGs) on a coupling partner (e.g., an aryl halide) will make it more electrophilic and accelerate the reaction. Conversely, if the azepane itself is substituted with an EWG, its nitrogen becomes less nucleophilic, slowing the reaction.

  • C-H Functionalization: In many metal-catalyzed C-H functionalization reactions, the substrate coordinates to the metal center. Electron-withdrawing groups on the azepane can deactivate the system, making the C-H bonds less susceptible to cleavage.[9] The opposite is true for electron-donating groups (EDGs), which generally enhance reactivity. This effect is well-documented in the broader field of C-H activation.[10][11]

  • Steric Hindrance: Bulky groups near the reactive site can prevent the substrate from approaching the catalyst's active site, dramatically lowering the reaction rate. For instance, attempting to functionalize the C2 position of an azepane that bears a bulky N-substituent can be challenging.[7]

Section 4: Advanced Troubleshooting - Catalyst Deactivation & Side Reactions

When all else fails, a deeper mechanistic analysis is required. The catalyst might be entering unproductive pathways or being deactivated, or your substrate might be undergoing an unexpected side reaction.

Q4: My reaction starts well but stops completely after a few hours, even with plenty of starting material left. What kind of catalyst deactivation pathways should I consider for azepane functionalization?

A4: This symptom strongly points to catalyst deactivation. For azepane functionalizations, especially using transition metals, several pathways are plausible:

  • Nitrogen Coordination (Catalyst Poisoning): The lone pair on the azepane's nitrogen atom can coordinate strongly to the metal center (e.g., Pd, Cu, Ru).[6] This can form a stable, off-cycle complex that prevents the catalyst from participating in the desired reaction. This is a notorious problem for N-heterocycles in C-H activation chemistry.[12]

    • Solution: Employ ligands that are sterically demanding or have high denticity to discourage substrate coordination. In some cases, N-oxide formation can be used to temporarily mask the nitrogen's Lewis basicity.[8]

  • Reductive Elimination of Side Products: In cross-coupling reactions, undesired reductive elimination can lead to side products and consume the active catalyst. For example, in a C-H arylation, β-hydride elimination from the azepane ring could be a competing pathway.

  • Formation of Metal Nanoparticles (Catalyst Agglomeration): Over time, particularly at high temperatures, active monomeric metal complexes can agglomerate into inactive metal nanoparticles (e.g., palladium black).

    • Solution: This can sometimes be mitigated by using more robust ligands that stabilize the catalytic species, or by running the reaction at a lower temperature.

Diagram: Catalyst Deactivation by N-Coordination

This diagram illustrates how the azepane substrate can act as an inhibitor in a generic Pd-catalyzed C-H activation cycle.

cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Pd_II L-Pd(II)-X CMD C-H Activation (Concerted Metalation- Deprotonation) Pd_II->CMD + Azepane Poisoned_Complex [L-Pd(II)-(Azepane)₂] (Inactive Complex) Pd_II->Poisoned_Complex  Excess Azepane (N-Coordination) Pd_Intermediate Azepanyl-Pd(II) Complex CMD->Pd_Intermediate Ox_Add Oxidative Addition (Coupling Partner) Pd_Intermediate->Ox_Add Pd_IV Azepanyl-Pd(IV) Complex Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_II Catalyst Regeneration Product Functionalized Azepane Red_Elim->Product

Caption: Competing productive and deactivation pathways in Pd-catalyzed azepane C-H functionalization.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve my low conversion rate? A: Yes, microwave heating can often accelerate slow reactions, sometimes dramatically. It is particularly useful for overcoming high activation barriers, such as in ring-expansion or intramolecular cyclization reactions.[5] However, be aware that it will also accelerate catalyst decomposition, so it may not be suitable for reactions involving thermally sensitive catalysts.

Q: My reaction is clean but the conversion is low. Should I increase the catalyst loading? A: Increasing the catalyst loading can be a pragmatic solution, especially on a small scale, but it is not ideal for process development due to cost and potential issues with metal contamination in the final product.[10] It's generally better to first identify and solve the root cause of the low turnover number (e.g., by optimizing ligands, temperature, or solvent) before resorting to higher catalyst loads.

Q: I am attempting a ring-expansion synthesis of an azepane and getting a complex mixture of products. What is happening? A: Ring expansions, for example from a substituted pyrrolidine, can be mechanistically complex and may proceed through strained intermediates or rearrangements.[3][5] A complex product mixture suggests that either the desired pathway is not favored or multiple rearrangement pathways are competing. Re-evaluating the catalyst system (e.g., switching from Cu(I) to a different metal) or modifying the electronic properties of the precursor can help steer the reaction toward the desired benzazepine product.[5]

Protocols Section

Protocol 1: General Procedure for a Small-Scale Ligand/Solvent Screen

This protocol is designed to efficiently test multiple reaction parameters in parallel for troubleshooting low conversion.

  • Preparation: In a glovebox, prepare stock solutions of your azepane substrate, coupling partner, and internal standard (if using for GC/LC analysis) in a known volume of a high-purity, degassed solvent (e.g., dioxane).

  • Arraying Reagents: To an array of labeled reaction vials (e.g., 1-dram vials with stir bars), add the catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Adding Ligands: To each designated vial, add the specific ligand to be tested (e.g., 10-20 mol%).

  • Initiating Reactions: Add the appropriate screening solvent (e.g., 1.0 mL of MeOH, Toluene, etc.) to each vial. Add the stock solution containing the substrate and coupling partner via syringe.

  • Reaction Execution: Seal the vials tightly with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer plate.

  • Analysis: After the designated reaction time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-FID to determine the conversion and identify major byproducts.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link]
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • Late-Stage C-H Functionalization of Azines.
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • Selectivity of 3H-Azepines: The Role of Substituent-Dependent Excited-State Deactivation P
  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimiz
  • Optimization of the reaction conditions. [a].
  • Late-Stage C–H Functionaliz
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Overcoming the limitations of directed C-H functionaliz
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Opportunities and challenges for direct C–H functionalization of piperazines.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. [Link]
  • Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. CoLab. [Link]
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. PubMed Central. [Link]
  • Understanding and controlling the substrate effect on graphene electron-transfer chemistry via reactivity imprint lithography. Lab Groups. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to solve purification challenges effectively.

The purification of this molecule, a key pharmaceutical intermediate, presents unique challenges due to its structure: it is a β-keto ester, susceptible to keto-enol tautomerism, and an amine hydrochloride salt, which governs its solubility.[1][2] This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs): Understanding Your Impurity Profile

A successful purification begins with understanding what you need to remove. The following Q&A section addresses the most common impurities and initial analytical steps.

Q1: What are the most common types of impurities I might encounter with crude this compound?

A1: Impurities typically arise from the synthetic route, which often involves a ring expansion or Dieckmann condensation.[2][3] They can be categorized as follows:

Impurity Category Potential Species Origin
Unreacted Starting Materials e.g., N-protected piperidin-4-one derivatives.Incomplete reaction during the core ring synthesis.
Reaction By-products Decarboxylated product (loss of -COOEt group), hydrolyzed product (ester to carboxylic acid), diastereomers, or products from side reactions like self-condensation.[4][5]Undesired chemical transformations during synthesis or workup, often promoted by harsh pH or high temperatures.
Residual Reagents & Catalysts Acids (e.g., HCl, BF₃·OEt₂), bases (e.g., triethylamine), or metal catalysts.[1]Incomplete removal during the initial aqueous workup.
Residual Solvents Dichloromethane (DCM), ethyl acetate (EtOAc), ethers, toluene, etc.[2][5]Trapped within the solid matrix after initial isolation.

Q2: How can I quickly assess the purity of my crude material before attempting a large-scale purification?

A2: A multi-pronged analytical approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components. Due to the challenges of β-keto esters on silica, it's crucial to add a small amount of triethylamine (1%) to your eluent (e.g., EtOAc/Hexane) to prevent streaking. The presence of multiple spots can indicate impurities.[1]

  • ¹H NMR Spectroscopy: Provides a clear picture of the structural integrity. Check for the absence of signals from starting materials and the correct integration ratios for the protons on the azepane ring and the ethyl ester group. Weak or broad signals can indicate the presence of impurities or degradation products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying and quantifying trace-level impurities. It provides both the retention time and the mass-to-charge ratio of the parent compound and any contaminants.[5] Note that β-keto esters can exhibit poor peak shape in HPLC due to tautomerism.[6]

Core Purification Strategies: Protocols and Troubleshooting

Based on the physicochemical properties of this compound, three primary purification techniques are recommended.

Strategy 1: Acid-Base Extraction

This is often the most effective initial purification step, exploiting the amine functional group to separate it from non-basic impurities. The strategy involves converting the hydrochloride salt to the free amine, washing away neutral/acidic impurities, and then recovering the product.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water (approx. 10 mL per gram of crude material).

  • Initial Wash (Optional): Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate (2 x 20 mL). This step removes non-polar, neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with gentle swirling until the pH of the aqueous phase is ~8-9 (check with pH paper). Avoid strong bases like NaOH, which can promote ester hydrolysis.

  • Extraction of Free Amine: Extract the now-basic aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 30 mL). The free amine form of the product is more soluble in organic solvents.[7][8]

  • Combine & Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Re-formation of Hydrochloride Salt (Optional): If the final product is required as the hydrochloride salt, dissolve the resulting free amine oil/solid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

G Acid-Base Extraction Workflow cluster_0 Phase 1: Initial State cluster_1 Phase 2: Neutral Impurity Removal cluster_2 Phase 3: Liberation & Extraction cluster_3 Phase 4: Isolation Crude Crude Product (Amine HCl + Neutral Impurities) Dissolve Dissolve in H₂O Crude->Dissolve Wash Wash with EtOAc Dissolve->Wash Aq_Phase1 Aqueous Phase (Amine HCl) Basify Add NaHCO₃ (aq) pH ~8-9 Aq_Phase1->Basify Org_Phase1 Organic Phase (Neutral Impurities) Wash->Aq_Phase1 Keep Wash->Org_Phase1 Discard Extract Extract with DCM Basify->Extract Aq_Phase2 Aqueous Phase (Inorganic Salts) Extract->Aq_Phase2 Discard Org_Phase2 Organic Phase (Free Amine Product) Extract->Org_Phase2 Keep Dry Dry (Na₂SO₄) & Concentrate Org_Phase2->Dry Final Pure Free Amine Dry->Final

Caption: Workflow for purification via acid-base extraction.

  • Q: I'm getting a poor recovery after extracting the free amine. Why?

    • A: This is often due to incomplete basification. Ensure the pH of the aqueous layer is robustly basic (~8-9) before extraction. The free amine may also have some water solubility; performing more extractions with smaller volumes of organic solvent can improve recovery.

  • Q: A thick emulsion formed at the interface during extraction. How can I resolve this?

    • A: Emulsions are common. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, can also prevent their formation. If an emulsion persists, filtering the entire mixture through a pad of Celite® can help break it.

Strategy 2: Recrystallization

For solid crude products, recrystallization is a highly effective method for achieving excellent purity.[9] The key is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent/System Properties & Rationale
Isopropanol (IPA) A good starting point. The hydrochloride salt often has moderate solubility in hot IPA and precipitates upon cooling.
Ethanol (EtOH) Similar to IPA, generally a good solvent for polar compounds.[10]
Ethyl Acetate / Hexane A binary system for fine-tuning solubility. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[10]
Acetone / Water Useful for highly polar salts. Dissolve in a minimal amount of hot water and add acetone to induce precipitation.[11]
  • Solvent Selection: Choose a suitable solvent from the table above by testing small quantities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[12]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of the pure compound.[12]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum.

  • Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

    • A: This common issue occurs when the compound's melting point is lower than the solvent's boiling point or the solution is supersaturated.[12] To fix this, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help.[12]

  • Q: The yield from recrystallization is very low. How can I improve it?

    • A: A low yield may be caused by using too much solvent. Try reducing the initial solvent volume. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. You can attempt to recover a second, though likely less pure, crop of crystals by concentrating the mother liquor (the leftover filtrate) and re-cooling.[12]

Strategy 3: Column Chromatography

While a powerful technique, column chromatography of β-keto esters like this one requires special considerations to be successful.

  • Keto-Enol Tautomerism: The compound exists as a mixture of keto and enol forms that can interconvert on the column, leading to very broad or tailing peaks and poor separation.[1][6]

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause the basic amine to adsorb irreversibly or catalyze degradation of the β-keto ester.[1]

  • Silica Deactivation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine (TEA) to the slurry to constitute 1-2% of the total volume. This neutralizes the acidic silanol groups on the silica surface.[1]

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 50%), ensuring that 1% TEA is present in the mobile phase throughout the run.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

G Troubleshooting Column Chromatography Start Problem Observed BroadPeak Broad / Tailing Peak Start->BroadPeak NoElution Compound Stuck on Column Start->NoElution PoorSep Poor Separation of Impurities Start->PoorSep BroadPeak_Cause Cause: Keto-Enol Tautomerism or Strong Interaction with Silica [1] BroadPeak->BroadPeak_Cause NoElution_Cause Cause: Irreversible Adsorption (Amine on Acidic Silica) [15] NoElution->NoElution_Cause PoorSep_Cause Cause: Inappropriate Solvent System PoorSep->PoorSep_Cause Sol1 Solution: 1. Add 1-2% Triethylamine (TEA) to eluent. 2. Use neutral alumina instead of silica. [1] BroadPeak_Cause->Sol1 Sol2 Solution: 1. Deactivate silica with TEA before packing. 2. Drastically increase eluent polarity (e.g., add MeOH). NoElution_Cause->Sol2 Sol3 Solution: 1. Run a TLC gradient to find optimal solvent ratio. 2. Use a shallower gradient during elution. PoorSep_Cause->Sol3

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Technical Support Center: Column Chromatography Purification of Keto Esters. Benchchem.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health (NIH).
  • Synthesis of B-keto esters. (Patent). Google Patents.
  • Process for the purification of amines. (Patent). Google Patents.
  • beta keto esters by HPLC. (2010). Chromatography Forum.
  • Recrystallization and Crystallization. University of California, Los Angeles.
  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Process for isolation of an organic amine. (Patent). Google Patents.
  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. (2004). ResearchGate.
  • Method for removing amine from a contaminated hydrocarbon streams. (Patent). Google Patents.
  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (Patent). Google Patents.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ACS Publications.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ResearchGate.
  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. Benchchem.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Patent). Google Patents.
  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. Benchchem.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2012). Der Pharma Chemica.

Sources

Preventing decomposition of Ethyl 5-oxoazepane-4-carboxylate hydrochloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Workup

Welcome to the Technical Support Center for Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues during experimental workup. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you troubleshoot and prevent the decomposition of this valuable intermediate.

Introduction: Understanding the Instability

This compound is a bifunctional molecule containing a seven-membered azepane ring and a β-keto ester moiety. This combination of functional groups makes it a versatile building block in medicinal chemistry. However, the β-keto ester is susceptible to degradation under both acidic and basic conditions, which can lead to significant product loss during aqueous workup procedures. The primary decomposition pathways are hydrolysis followed by decarboxylation.[1][2]

This guide will address common questions and provide detailed protocols to mitigate these decomposition pathways, ensuring the integrity and yield of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant product loss and the formation of a ketone byproduct during my aqueous workup?

Answer: The most likely cause is the hydrolysis of the ethyl ester followed by the decarboxylation of the resulting β-keto acid. This process is a well-documented reaction pathway for β-keto esters and can be accelerated by both acidic and basic conditions, as well as elevated temperatures.[1][2][3]

The hydrochloride salt of your compound makes the initial aqueous solution acidic, which can promote hydrolysis. If a basic wash is then used (e.g., with sodium bicarbonate) to neutralize the acid, this can also facilitate hydrolysis and subsequent decarboxylation.

Decomposition Pathway:

  • Hydrolysis: The ester is hydrolyzed to a β-keto acid. This can be catalyzed by either acid or base.

  • Decarboxylation: The β-keto acid intermediate is unstable and readily loses carbon dioxide, especially upon gentle heating, to form a ketone.[2][3]

To address this, it is crucial to maintain careful control over pH and temperature throughout the workup.

Question 2: What is the optimal pH range to maintain during the aqueous extraction to prevent decomposition?

Answer: The stability of β-keto acids is pH-dependent. The protonated form (the acid) is more prone to decarboxylation than its conjugate base (the carboxylate anion).[4] Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to keep the intermediate in its more stable deprotonated form. However, strong basic conditions can also promote ester hydrolysis.

Recommended pH Range: 6.5 - 7.5

Troubleshooting Protocol: pH-Controlled Aqueous Workup

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0-5 °C. Quench the reaction by adding it to a cold, saturated solution of a mild base like sodium bicarbonate or a phosphate buffer (pH ~7.2). Caution: Add slowly to control any gas evolution.

  • Extraction: Extract the product immediately with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with cold brine (saturated NaCl solution). This helps to remove water and break up emulsions without significantly altering the pH.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (ideally below 40 °C).

Parameter Recommendation Rationale
Temperature 0-10 °CSlows down the rates of both hydrolysis and decarboxylation.
pH 6.5 - 7.5Minimizes both acid-catalyzed hydrolysis and decarboxylation of the β-keto acid.
Extraction Solvent Ethyl Acetate, DichloromethaneEfficiently extracts the product while being relatively easy to remove at low temperatures.
Washing Solution Cold BrineRemoves water and helps break emulsions with minimal pH impact.
Question 3: I am observing an emulsion during my liquid-liquid extraction. How can I resolve this without compromising my product?

Answer: Emulsions are a common issue during the workup of reactions containing salts and polar organic molecules.[5] Vigorous shaking of the separatory funnel is a frequent cause. Resolving an emulsion requires patience and gentle techniques to avoid product degradation.

Workflow for Emulsion Management:

G start Emulsion Forms During Extraction step1 Allow Mixture to Stand (15-30 min) start->step1 step2 Gently Swirl Funnel step1->step2 If not resolved end Separated Layers step1->end Successful step3 Add Saturated Brine step2->step3 If not resolved step2->end Successful step4 Filter Through Celite® step3->step4 If not resolved step3->end Successful step4->end Successful fail Consider Alternative Workup (e.g., Solid-Phase Extraction) step4->fail Persistent Emulsion

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important pharmaceutical intermediate. The synthesis, while conceptually straightforward, presents unique challenges, particularly during the intramolecular cyclization and subsequent purification steps. This resource is structured to anticipate and address the common and not-so-common issues you may encounter, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before embarking on or scaling up the synthesis.

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a multi-step process, with the key transformation being a Dieckmann condensation to form the seven-membered azepane ring. A common route starts with a suitable acyclic diester precursor which undergoes intramolecular cyclization. This is followed by hydrolysis and decarboxylation of the resulting β-keto ester to yield 5-oxoazepane, which is then converted to its hydrochloride salt for improved stability and handling.

Q2: Why is the Dieckmann condensation challenging for forming a 7-membered ring?

The Dieckmann condensation is most efficient for forming 5- and 6-membered rings due to favorable thermodynamics and kinetics.[1][2][3] The formation of a 7-membered ring, like the azepane core, is often associated with lower yields due to a higher activation energy and the potential for competing intermolecular reactions, such as dimerization or polymerization, especially at higher concentrations required for scale-up.[4]

Q3: What are the critical safety considerations when scaling up this synthesis?

When scaling up, several safety aspects must be considered. The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) requires careful handling due to their reactivity with moisture and air.[3][5] The Dieckmann condensation can be exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Additionally, the use of flammable solvents like toluene or THF necessitates appropriate engineering controls to mitigate fire and explosion risks.

Q4: How does the hydrochloride salt improve the product's properties?

Converting the final product to its hydrochloride salt typically enhances its crystallinity, making it easier to purify by recrystallization.[6] It also improves the compound's stability and shelf-life by protecting the free amine from degradation. Furthermore, for pharmaceutical applications, the salt form often has more desirable solubility and bioavailability properties.

Troubleshooting Guide: Dieckmann Condensation

The intramolecular cyclization of the precursor diester is the most critical and often problematic step. Below are common issues and their remedies.

Problem 1: Low or No Yield of the Desired Cyclic β-Keto Ester

Possible Causes:

  • Incorrect Base Selection: The choice of base is critical. While sodium ethoxide is a classic choice, sterically hindered and stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) often give better yields for larger rings by favoring the intramolecular reaction.[5][7]

  • Insufficient Anhydrous Conditions: The bases used are highly sensitive to moisture. Any water present will consume the base and inhibit the formation of the necessary enolate intermediate.

  • Low Reaction Temperature: While lower temperatures can help minimize side reactions, the activation energy for forming a 7-membered ring is higher. The reaction may require elevated temperatures (e.g., refluxing toluene) to proceed at a reasonable rate.[5]

  • Intermolecular Polymerization: At high concentrations, the enolate of one molecule can react with the ester of another, leading to polymers instead of the desired cyclic product.

Solutions:

  • Base Selection and Handling:

    • Consider using potassium tert-butoxide (t-BuOK) in toluene at reflux, which has been shown to be highly effective for Dieckmann condensations.[5]

    • If using sodium hydride (NaH), ensure it is a fresh dispersion in mineral oil and that the oil is washed away with a dry solvent (e.g., hexane) before use.

    • Always work under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Temperature Optimization:

    • Use high-purity, anhydrous solvents. Toluene and THF are common choices.[7]

    • Gradually increase the reaction temperature. For a 7-membered ring, refluxing toluene (approx. 110 °C) is a good starting point.

  • Concentration Control (High Dilution Principle):

    • To favor intramolecular cyclization, especially during scale-up, slowly add the diester substrate to a solution of the base in the refluxing solvent. This maintains a low concentration of the starting material, minimizing intermolecular side reactions.

Data on Base Performance in Dieckmann Condensation:

BaseSolventConditionsYield (%) of Ethyl 2-oxocyclopentanecarboxylate
Potassium tert-butoxide (t-BuOK)TolueneReflux, 3h98
Sodium Hydride (NaH)TolueneReflux72
Sodium ethoxide (EtONa)TolueneReflux, 3h58

This table is adapted from data for a 5-membered ring but illustrates the significant impact of base selection on yield.[5]

Problem 2: Formation of Impurities and Difficult Purification

Possible Causes:

  • Side Reactions: Besides polymerization, other side reactions like elimination can occur, especially if the starting material has leaving groups at unfavorable positions.[8][9]

  • Incomplete Reaction: If the reaction does not go to completion, separating the starting material from the product can be challenging due to similar polarities.

  • Product Instability: β-keto esters can be sensitive to both acidic and basic conditions, potentially leading to degradation during workup and purification.

Solutions:

  • Reaction Monitoring:

    • Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time and avoid the formation of degradation products.

  • Careful Workup:

    • Upon completion, cool the reaction mixture and carefully quench it by adding it to an acidic solution (e.g., dilute HCl or NH4Cl solution) to neutralize the excess base and protonate the enolate product.

  • Purification Strategy:

    • The crude product may be purified by vacuum distillation or column chromatography. Given the potential for instability, purification should be carried out promptly and at moderate temperatures.

Experimental Workflow: Optimized Dieckmann Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Add anhydrous toluene and base (e.g., t-BuOK) A->B C Heat to reflux under inert atmosphere B->C D Slowly add diester substrate via addition funnel C->D E Maintain reflux and monitor by TLC/GC D->E F Cool and quench into aq. acid (e.g., NH4Cl) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, dry, and concentrate G->H I Purify by vacuum distillation or chromatography H->I

Caption: Optimized Dieckmann Condensation Workflow.

Troubleshooting Guide: Hydrolysis and Decarboxylation

After successful cyclization, the β-keto ester must be converted to the corresponding ketone.

Problem: Incomplete Decarboxylation or Side Product Formation

Possible Causes:

  • Inefficient Hydrolysis: The ethyl ester must first be hydrolyzed to the corresponding carboxylic acid before decarboxylation can occur. Incomplete hydrolysis will result in a mixture of starting material and product.

  • Harsh Reaction Conditions: While heat is required for decarboxylation, excessive temperatures or prolonged reaction times, especially under strong acidic or basic conditions, can lead to degradation of the desired 5-oxoazepane product.

  • Reversibility of Reactions: Under certain conditions, some of the intermediate reactions can be reversible, leading to an equilibrium mixture.

Solutions:

  • Choice of Method:

    • Acid-Catalyzed: Refluxing with aqueous acid (e.g., HCl or H2SO4) is a common method that effects both hydrolysis and decarboxylation in a single step.[10]

    • Base-Mediated followed by Acidification: Saponification of the ester with a base (e.g., NaOH or KOH) followed by careful acidification and heating can provide a cleaner reaction. The decarboxylation of the β-keto acid intermediate is often rapid upon protonation.[10][11]

  • Reaction Monitoring:

    • Monitor the disappearance of the starting β-keto ester and the formation of the final ketone by GC or LC-MS. The evolution of CO2 gas is also an indicator that decarboxylation is occurring.

  • Workup and Purification:

    • After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude 5-oxoazepane can then be purified by distillation or chromatography before proceeding to the salt formation step.

Reaction Pathway: Hydrolysis and Decarboxylation

G A Ethyl 5-oxoazepane-4-carboxylate B 5-Oxoazepane-4-carboxylic acid (β-Keto Acid Intermediate) A->B Hydrolysis (H+ or OH-) C 5-Oxoazepane B->C Decarboxylation (Heat, -CO2)

Caption: Key steps in the conversion of the β-keto ester.

Troubleshooting Guide: Hydrochloride Salt Formation

The final step is the formation and isolation of the hydrochloride salt.

Problem: Oily Product or Poor Crystallization

Possible Causes:

  • Residual Impurities: Impurities from previous steps can inhibit crystallization, resulting in an oily product.

  • Incorrect Solvent System: The choice of solvent is crucial for obtaining a crystalline solid. A solvent in which the hydrochloride salt is sparingly soluble is required.

  • Incorrect Stoichiometry of HCl: Adding too much or too little HCl can affect the crystallization process.

Solutions:

  • Purity of the Free Base: Ensure the 5-oxoazepane free base is of high purity before attempting salt formation. If necessary, perform an additional purification step (e.g., distillation).

  • Solvent Screening:

    • Common solvents for hydrochloride salt formation include isopropanol, ethanol, acetone, or ethyl acetate.[6]

    • A good starting point is to dissolve the free base in a minimal amount of a suitable solvent and then add a solution of HCl in the same or a miscible solvent.

  • Controlled Precipitation:

    • Add the HCl solution slowly at room temperature or below to promote the formation of well-defined crystals.

    • If the product oils out, try warming the mixture to dissolve the oil and then cooling it slowly, possibly with seeding, to induce crystallization.

    • An antisolvent (a solvent in which the salt is insoluble) can be added to the solution to precipitate the product.

References

  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - Canadian Science Publishing.
  • Dieckmann Condensation - Organic Chemistry Portal.
  • Dieckmann Condensation - Alfa Chemistry.
  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes.
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.
  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchGate.
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.
  • A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters - Benchchem.
  • Dieckmann Condensation | NROChemistry.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • Application Notes and Protocols for the Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate Derivatives - Benchchem.
  • 23.11: Decarboxylation Reactions - Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Catalyst Loading for Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azepane rings. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) regarding the optimization of catalyst loading in this challenging but vital chemical transformation. Azepane scaffolds are crucial motifs in medicinal chemistry, yet their synthesis is often hindered by the kinetic and thermodynamic challenges of forming a seven-membered ring.[1][2][3] This guide offers practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a critical parameter in azepane ring formation?

A1: Catalyst loading is a pivotal parameter because the formation of a seven-membered ring is an entropically and enthalpically demanding process.[4][5][6] Unlike the formation of more common five- or six-membered rings, the linear precursor has numerous conformations, and only a few are productive for cyclization.[5]

  • Causality: The catalyst's role is to lower the activation energy for the intramolecular cyclization, overcoming these unfavorable entropic and enthalpic barriers.

    • Too Low Loading: Insufficient catalyst concentration results in a slow reaction rate, often leading to the formation of side products (e.g., intermolecular oligomerization) or decomposition of starting materials over extended reaction times.

    • Too High Loading: While it might increase the reaction rate, excessive catalyst can be economically inefficient, complicate product purification by increasing metallic residues, and sometimes promote undesired side reactions or catalyst deactivation pathways.

Therefore, finding the optimal catalyst loading is a crucial balancing act to maximize yield, minimize waste, and ensure a clean reaction profile.

Q2: What are the typical catalyst loading ranges for common transition-metal-catalyzed azepane syntheses?

A2: The optimal loading is highly dependent on the specific reaction, the catalyst system (metal and ligand), and the substrate. However, general starting ranges can be proposed for initial screening.

Catalyst SystemTypical Loading (mol%)Application Example(s)Source(s)
Palladium (Pd) 1 - 10 mol%C-H Olefination, Asymmetric Allylic Alkylation[7][8][9]
Copper (Cu) 5 - 10 mol%Tandem Amination/Cyclization of Allenynes[1][10]
Rhodium (Rh) 1 - 5 mol%Synthesis of Fused Dihydroazepines[10][11]
Ruthenium (Ru) 1 - 5 mol%Ring-Closing Metathesis (RCM), Hydrogen Borrowing[12][13]
Silver (Ag) 5 - 10 mol%Dearomative Nitrene Transfer, C-H Amination[2][14]
Gold (Au) 0.1 - 5 mol%Intermolecular Hydride Transfer for C-H Amination[15]

Note: This table provides general starting points. Optimization is always necessary for a specific transformation.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: Ligands are crucial as they directly modulate the catalyst's electronic and steric properties, which in turn influences its activity and stability. A more efficient ligand can enable lower catalyst loadings.

  • Expertise & Experience: A highly active catalyst system (e.g., a palladium precursor with a sterically bulky and electron-rich phosphine ligand) can stabilize the active catalytic species and accelerate the rate-limiting step (e.g., reductive elimination). This enhanced reactivity and stability mean that fewer catalytic cycles are needed to achieve high conversion, thus allowing for a lower catalyst loading. Conversely, a less effective ligand may require a higher catalyst loading to achieve a comparable reaction rate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low or No Yield of Azepane Product

Symptom: The reaction yields are consistently low, or no desired product is formed, with starting material remaining or decomposition observed.

Causality Analysis: Low yields in seven-membered ring formations often point to a reaction rate that is too slow to compete with decomposition or side reactions. The primary suspect is often the catalyst's activity or concentration.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cat_conc Step 1: Increase Catalyst Loading (e.g., from 2 mol% to 5-10 mol%) start->cat_conc cat_conc_res Observe significant yield improvement? cat_conc->cat_conc_res temp Step 2: Increase Reaction Temperature (e.g., from 80°C to 110°C) cat_conc_res->temp No success Problem Solved: Proceed with Optimization cat_conc_res->success Yes temp_res Observe yield improvement? temp->temp_res ligand Step 3: Screen Different Ligands (e.g., Buchwald, Josiphos, etc.) temp_res->ligand No temp_res->success Yes ligand_res Identify a more effective ligand? ligand->ligand_res metal Step 4: Screen Different Metal Precursors (e.g., Pd(OAc)₂ vs Pd₂(dba)₃) ligand_res->metal No ligand_res->success Yes fail Consult Literature for Alternative Synthetic Routes metal->fail

Caption: Troubleshooting workflow for addressing low yields.

Detailed Troubleshooting Steps:
  • Increase Catalyst Loading: This is the most direct way to increase the concentration of the active catalytic species.

    • Protocol: Prepare several parallel reactions with incrementally higher catalyst loadings (e.g., if your initial reaction was at 2 mol%, set up reactions at 5 mol%, 8 mol%, and 10 mol%). Monitor each by TLC or LC-MS.

    • Rationale: If the yield improves significantly, it indicates that the initial catalyst concentration was the primary limiting factor. If the yield does not improve or decreases, the issue may be catalyst deactivation or an incorrect reaction parameter. For instance, in one Cu(I)-catalyzed synthesis of azepine derivatives, decreasing the catalyst loading from 10 mol% to 5 mol% led to a significantly lower conversion.[1][10]

  • Evaluate Reaction Temperature: Temperature is critical for providing the necessary energy to overcome the activation barrier of the cyclization.

    • Protocol: Keeping the catalyst loading constant, increase the reaction temperature in increments (e.g., 20 °C).

    • Rationale: Many intramolecular cyclizations to form seven-membered rings require reflux conditions to drive the reaction forward.[7] However, be cautious of excessively high temperatures which can lead to degradation of the catalyst, starting material, or product.

  • Re-evaluate the Catalyst System (Ligand and Metal Source): If increasing loading and temperature fails, the catalyst itself may be sub-optimal.

    • Protocol: Screen a panel of ligands (if applicable) with varying steric and electronic properties. Also, consider different metal precursors (e.g., for palladium catalysis, compare Pd(OAc)₂, Pd₂(dba)₃, etc.).[7]

    • Rationale: The synergy between the metal center and the ligand is paramount. A different ligand can dramatically alter the catalyst's stability and reactivity, making the desired transformation feasible at reasonable loadings.

Issue 2: Poor Selectivity (Formation of Side Products)

Symptom: The desired azepane is formed, but significant amounts of side products, such as dimers or products from competing reaction pathways (e.g., β-hydride elimination), are also observed.

Causality Analysis: Poor selectivity can arise from a catalyst loading that is either too high or too low, or from a catalyst that is not selective enough for the desired transformation.

Troubleshooting Workflow for Poor Selectivity

G start Poor Selectivity Observed cat_loading Step 1: Vary Catalyst Loading (Test both lower and higher loadings) start->cat_loading cat_loading_res Selectivity improves at a specific loading? cat_loading->cat_loading_res ligand Step 2: Modify Ligand Structure (Increase steric bulk to disfavor intermolecular pathways) cat_loading_res->ligand No success Problem Solved: Proceed with Optimization cat_loading_res->success Yes ligand_res Observe improved selectivity? ligand->ligand_res solvent Step 3: Change Solvent Polarity (Can influence reaction pathway) ligand_res->solvent No ligand_res->success Yes fail Re-evaluate synthetic strategy solvent->fail

Caption: Troubleshooting workflow for addressing poor selectivity.

Detailed Troubleshooting Steps:
  • Optimize Catalyst Loading:

    • Protocol: Run the reaction at various catalyst loadings, both lower and higher than the initial condition.

    • Rationale: Sometimes, a high local concentration of the catalyst can favor intermolecular side reactions (dimerization). Lowering the catalyst loading can favor the desired intramolecular cyclization. Conversely, if the side product arises from a slower, competing pathway, increasing the catalyst loading might accelerate the desired reaction to outcompete the side reaction.

  • Modify the Ligand:

    • Protocol: Switch to a ligand with greater steric bulk.

    • Rationale: A bulkier ligand can create a more crowded coordination sphere around the metal center. This steric hindrance can physically block the approach of a second substrate molecule, thus disfavoring intermolecular reactions and promoting the desired intramolecular cyclization. The choice of ligand and nitrene precursor can be tuned to control regioselectivity in C-H amination reactions.[14][16]

Experimental Protocols

Protocol 1: High-Throughput Screening for Optimal Catalyst Loading

This protocol provides a general workflow for efficiently screening multiple catalyst loadings to identify an optimal starting point for your azepane ring formation.

Materials:

  • Linear precursor (substrate)

  • Catalyst precursors (e.g., Pd(OAc)₂, CuI)

  • Ligands (if applicable)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Array of reaction vials with magnetic stir bars

  • Automated liquid handler or multichannel pipette (optional, for high-throughput)

  • Heating block

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of your linear precursor in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Prepare separate stock solutions of the catalyst precursor and ligand (if used) at a higher concentration (e.g., 0.05 M). This minimizes volume variations between reactions.

  • Reaction Setup (Example for 5 conditions):

    • In a glovebox or under an inert atmosphere, arrange and label five reaction vials.

    • To each vial, add the required volume of the catalyst and ligand stock solutions to achieve the target mol% (e.g., 1, 2, 5, 8, 10 mol%).

    • Add a consistent volume of the precursor stock solution to each vial (e.g., 1 mL, 0.1 mmol).

    • Seal the vials tightly.

  • Reaction Execution:

    • Place all vials in a pre-heated heating block set to the desired reaction temperature.

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small aliquot from each reaction vial.

    • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the desired azepane product versus major byproducts.

  • Data Interpretation:

    • Plot the yield of the azepane product as a function of catalyst loading.

    • Identify the loading that provides the best balance of high yield, low side-product formation, and complete conversion of the starting material. This will be your optimized loading for scale-up.

This high-throughput approach allows for rapid identification of the optimal catalyst loading, saving significant time and resources.[17][18]

References
  • Technical Support Center: Optimization of Diazepane Ring Form
  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem. (URL: )
  • Technical Support Center: Catalyst Selection and Optimization for Efficient Azepinone Synthesis - Benchchem. (URL: )
  • Azepines, Chemistry, Synthesis and Reactions - STM Journals. (URL: )
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. (URL: [Link])
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI. (URL: )
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. (URL: [Link])
  • Chemoselective silver-catalyzed nitrene transfer: Syntheses of azepines and cyclic carbamimid
  • Trost, B. M., & Toste, F. D. (2008). Seven-Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Angewandte Chemie International Edition, 47(29), 5287-5290. (URL: [Link])
  • da Silva, A. C. M., da Silva, C. C., & de Souza, R. O. M. A. (2015). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 20(5), 8446–8460. (URL: [Link])
  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. (URL: [Link])
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - Frontiers. (URL: [Link])
  • Why are 7-membered rings less likely to form than 5- and 6 - Chemistry Stack Exchange. (URL: [Link])
  • Preparation of Optically Active Azepane Scaffolds - ChemistryViews. (URL: [Link])
  • Catalytic C–H amination: recent progress and future directions - RSC Publishing. (URL: [Link])
  • Synthesis of Azepane Derivatives by Silyl-Aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction.
  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amin
  • Site selective Gold(I)
  • Synthetic Methods for Azepine Ring Formation - ResearchG
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem. (URL: )
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchG
  • Application of the methodology in the preparation of azepane-based...
  • Accelerating High-Throughput Catalyst Screening by Direct Generation of Equilibrium Adsorption Structures - arXiv. (URL: [Link])
  • Graph‐Based High‐Throughput Framework for Screening Selective Propane Dehydrogenation Catalysts - ResearchG
  • Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC - NIH. (URL: [Link])
  • Ruffoni, A., Morack, T., Gini, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. (URL: [Link])
  • Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed. (URL: [Link])

Sources

Technical Support Center: Improving the Regioselectivity of Azepane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of azepane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying the seven-membered azepane ring. The inherent flexibility and multiple reactive sites of the azepane core present unique challenges in achieving desired regioselectivity. This resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental hurdles, ensuring your research remains productive and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective functionalization of an azepane ring?

A1: The main approaches to control regioselectivity in azepane functionalization include:

  • Directing Group-Assisted C-H Functionalization: Employing a directing group, often attached to the azepane nitrogen, to guide a metal catalyst to a specific C-H bond (typically at the C2 or C7 position).

  • Photocatalysis: Utilizing light-mediated reactions, such as the Minisci reaction, to generate radicals that can selectively react with the azepane ring, often at electron-deficient positions.[1][2][3]

  • Steric and Electronic Control: Leveraging the inherent steric hindrance and electronic properties of the azepane substrate and reagents to favor functionalization at a particular site. For instance, bulky reagents may preferentially attack less hindered positions.

  • Ring Expansion Strategies: Synthesizing a substituted smaller ring, like a piperidine, and then expanding it to a seven-membered azepane. The final position of the functional group is determined by the substitution pattern of the precursor.[4][5]

  • Enzymatic Functionalization: Using enzymes to achieve high regio- and stereoselectivity, although this is a more specialized approach.

Q2: How do I choose the best N-protecting group for my azepane functionalization?

A2: The choice of the N-protecting group is critical and depends on the reaction conditions and the desired outcome.

  • Boc (tert-butyloxycarbonyl): Widely used for its stability under many reaction conditions and its ability to be removed under acidic conditions. It is particularly common in palladium-catalyzed α-arylation reactions.[6][7][8][9]

  • Cbz (Carboxybenzyl): Stable to a range of conditions but can be removed by hydrogenolysis, which might not be compatible with other functional groups in the molecule.

  • Aryl Groups (e.g., Phenyl): Can act as directing groups in some C-H functionalization reactions but their removal can be challenging.

  • Removable Directing Groups (e.g., 8-aminoquinoline): Excellent for directing C-H activation but require a specific deprotection step that can sometimes be problematic.[10][11]

Q3: What are the main differences in reactivity between the C2/C7, C3/C6, and C4/C5 positions of the azepane ring?

A3: The reactivity of the C-H bonds in an azepane ring varies significantly:

  • C2 and C7 (α-positions): These positions are adjacent to the nitrogen atom, making them the most activated and generally the easiest to functionalize, for example, via deprotonation or through directing group-assisted C-H activation.[6]

  • C3 and C6 (β-positions): These positions are less activated than the α-positions and are generally more challenging to functionalize directly. Steric hindrance can play a significant role in directing reagents to these sites.[12][13]

  • C4 and C5 (γ-positions): These are the least activated positions and are the most difficult to functionalize directly via C-H activation. Functionalization at these sites often requires a substrate-controlled approach or a multi-step synthesis.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Functionalization

Problem: My Pd-catalyzed C-H functionalization of an N-substituted azepane is producing a mixture of regioisomers (e.g., C2 and C3 functionalization) or undesired side products.

Possible Cause Proposed Solution Scientific Rationale
1. Ineffective Directing Group Synthesize and test a different N-directing group (e.g., switch from a simple aryl group to a bidentate directing group like 8-aminoquinoline).The coordinating ability of the directing group is crucial for the formation of a stable palladacycle intermediate, which governs regioselectivity. A more strongly coordinating group can provide better control.
2. Steric Hindrance If targeting the C2 position, ensure the substrate is not overly bulky near the nitrogen. Conversely, to favor the C3 position, a bulkier directing group might be beneficial to disfavor C2 functionalization.Steric clashes can prevent the catalyst from accessing the desired C-H bond. Modifying the steric environment of the substrate or directing group can alter the regiochemical outcome.[12]
3. Ligand Effects Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands for the palladium catalyst.The ligand influences the electronic and steric properties of the catalyst, which in turn affects the stability of the different possible transition states leading to different regioisomers.
4. Reaction Conditions Optimize the reaction temperature, solvent, and additives (e.g., acids or bases).Temperature can influence the kinetic versus thermodynamic control of the reaction. The solvent can affect catalyst solubility and stability, while additives can alter the catalytic cycle.
5. Competing Reaction Pathways If observing N-arylation instead of C-H arylation in the presence of an aryl halide, consider using a different palladium precursor or ligand system.The balance between C-C and C-N bond formation can be sensitive to the catalyst system. Some ligand/palladium combinations are more prone to reductive elimination to form C-N bonds.[14][15]
Guide 2: Low Yields and Side Products in Photocatalytic (Minisci-type) Functionalization

Problem: My photocatalytic reaction on the azepane ring is resulting in low yields of the desired product, a complex mixture of isomers, or significant formation of side products like acylation products.[16]

Possible Cause Proposed Solution Scientific Rationale
1. Inefficient Radical Generation Increase the concentration of the radical precursor or the oxidant. Alternatively, try a different radical precursor (e.g., switch from a carboxylic acid to a boronic acid or an alkyl halide).[2]The rate of radical generation must be sufficient to compete with decomposition pathways. Different precursors have different efficiencies of radical formation under photocatalytic conditions.
2. Poor Regioselectivity Adjust the acidity of the reaction medium. Screen different photocatalysts with varying redox potentials.In Minisci-type reactions, the N-heterocycle is typically protonated. The degree of protonation and the electronic properties of the photocatalyst can influence the position of radical attack on the ring.
3. Over-reaction or Decomposition Decrease the reaction time or the intensity of the light source. Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive.Prolonged exposure to light and radical conditions can lead to the formation of multiple functionalized products or decomposition of the starting material and product.
4. Formation of Acylation Side Products If using a carboxylic acid as the radical source, consider switching to a non-acyl radical precursor.Acyl radicals can be formed as byproducts from carboxylic acids and can compete with the desired alkyl radical in reacting with the azepane.[16]
Guide 3: Difficulty in Removing N-Directing Groups

Problem: I have successfully functionalized my azepane using a directing group, but now I am struggling to remove it without affecting other functional groups or causing ring opening.[10][11]

Possible Cause Proposed Solution Scientific Rationale
1. Harsh Deprotection Conditions For an 8-aminoquinoline group, try milder oxidative removal conditions (e.g., using ceric ammonium nitrate (CAN) at low temperature). For other groups, explore enzymatic or photochemical cleavage methods.Standard deprotection methods (e.g., strong acid or base) can be too harsh for complex molecules. Milder, more specific methods can preserve sensitive functionalities.
2. Substrate-Specific Issues If standard deprotection fails, consider modifying the functionalized azepane first (e.g., reducing a nearby carbonyl) to make the directing group more accessible or labile.The steric and electronic environment around the directing group can significantly impact its reactivity towards cleavage reagents.
3. Ring Strain and Rearrangement If observing ring opening or rearrangement upon deprotection, perform the reaction at a lower temperature and for a shorter duration. Consider using a scavenger to trap any reactive intermediates.[17][18]The removal of a bulky N-substituent can sometimes lead to the release of ring strain, promoting undesired rearrangements or ring-opening reactions.

Experimental Protocols & Visualizations

Protocol 1: Palladium-Catalyzed α-Arylation of N-Boc-Azepane

This protocol is adapted from methodologies for the α-arylation of saturated azacycles.[6][8]

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add N-Boc-azepane (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

Step 2: Reaction

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-arylated N-Boc-azepane.

Diagram 1: General Workflow for Pd-Catalyzed α-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine N-Boc-Azepane, Aryl Bromide, Catalyst, Ligand, and Base react Heat under Inert Atmosphere (e.g., 110°C) start->react Add Solvent workup Cool, Dilute, and Filter react->workup Reaction Complete purify Column Chromatography workup->purify Crude Product end Isolated α-Arylated Azepane purify->end

A streamlined workflow for the palladium-catalyzed α-arylation of N-Boc-azepane.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G problem Poor Regioselectivity (Mixture of Isomers) cause1 Ineffective Directing Group problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Suboptimal Ligand or Conditions problem->cause3 solution1 Change Directing Group cause1->solution1 solution2 Modify Substrate/ Reagent Sterics cause2->solution2 solution3 Screen Ligands, Solvents, Temp. cause3->solution3

A decision tree for troubleshooting poor regioselectivity in azepane functionalization.

References

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Request PDF.
  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871.
  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871.
  • Fodor, T., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7573-7577.
  • Mal, P., et al. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry, 26(61), 13771-13775.
  • Mal, P., et al. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 26(61), 13771-13775.
  • Minisci reaction. In Wikipedia.
  • Gimeno, A., et al. (2024). Noncovalent Interactions in Palladium(II)‐Catalyzed Meta‐Selective C−H Functionalization: Mechanistic Insights and Origins of Regioselectivity. ChemPhysChem, 25(24), e202400714.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(4), 496-504.
  • Procter, R. E., & Proctor, G. R. (1970). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic, 1174.
  • Chen, G., et al. (2016). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Angewandte Chemie International Edition, 55(34), 10049-10053.
  • Campos, K. R., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Journal of the American Chemical Society, 133(32), 12664-12667.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
  • Overcoming regioselectivity and accessibility challenges in aryne methodology. (n.d.).
  • Green, S. R., et al. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science, 14(23), 6205-6210.
  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION.
  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
  • Fodor, T., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H‑Benzazepines. figshare.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
  • Cotor, D., & Ackermann, L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry, 27(33), 8411-8436.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Goti, G., et al. (2021). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes. Chemical Society Reviews, 50(11), 6347-6366.
  • Kumar, A., et al. (2025). Minisci C-H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry, 90(9), 3412-3419.
  • Cotor, D., & Ackermann, L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Request PDF.
  • Wallace, S., & Lewis, W. (2015). Asymmetric synthesis of α-aryl amino acids; aryne-mediated diastereoselective arylation. Organic & Biomolecular Chemistry, 13(34), 9033-9037.
  • Chen, K., & Chen, Y. (2019). Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity. ACS Catalysis, 9(1), 79-84.
  • New Routes to α-Arylated N-Boc Heterocycles. (n.d.).
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(4), 496-504.
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (n.d.). ChemRxiv.
  • Gil, C., et al. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. The Journal of Organic Chemistry, 80(12), 6134-6145.
  • Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Request PDF.
  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Ojima, I., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Biochemical Pharmacology, 226, 116135.
  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(14), 3632-3635.
  • Lee, H., & Lee, J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring system is a crucial structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its inherent three-dimensionality offers a distinct advantage in exploring chemical space compared to more common five- and six-membered heterocycles. Ethyl 5-oxoazepane-4-carboxylate hydrochloride is a key building block for the synthesis of various pharmaceutical agents, making its efficient and scalable production a topic of significant interest for process chemists and drug development professionals. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable intermediate: the classical Dieckmann Condensation and a modern Ring Expansion strategy. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies: constructing the seven-membered ring from an acyclic precursor or expanding a pre-existing smaller ring. This guide will focus on a representative pathway for each of these approaches.

Synthetic_Strategies Target_Molecule Ethyl 5-oxoazepane-4-carboxylate HCl Route_1 Route 1: Dieckmann Condensation Target_Molecule->Route_1 Synthesized via Route_2 Route 2: Ring Expansion Target_Molecule->Route_2 Synthesized via Acyclic_Precursor Acyclic Amino Diester Route_1->Acyclic_Precursor Starts from Piperidine_Precursor Substituted Piperidone Route_2->Piperidine_Precursor Starts from

Caption: High-level comparison of the two main synthetic approaches.

Route 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and well-established intramolecular reaction of a diester to form a cyclic β-keto ester, making it an ideal choice for constructing the core of the target molecule.[1][2] This route typically involves the synthesis of an N-protected acyclic amino diester, followed by a base-mediated cyclization. Subsequent deprotection and salt formation yield the final product.

Mechanistic Rationale

The key step in this route is the base-catalyzed intramolecular cyclization. A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion to form a cyclic β-keto ester.[3] The use of an N-benzyl protecting group is advantageous as it is stable under the basic conditions of the Dieckmann condensation and can be readily removed via catalytic hydrogenation in the final step.[4]

Experimental Workflow

Dieckmann_Workflow cluster_0 Step 1: Synthesis of Acyclic Precursor cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Deprotection and Salt Formation Start_1 N-benzylglycine ethyl ester + Ethyl 4-bromobutyrate Step_1_Proc Alkylation (Base, Solvent) Start_1->Step_1_Proc Intermediate_1 Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate Step_1_Proc->Intermediate_1 Step_2_Proc Cyclization (NaOEt, Toluene, Heat) Intermediate_1->Step_2_Proc Intermediate_2 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Step_2_Proc->Intermediate_2 Step_3_Proc Catalytic Hydrogenation (H₂, Pd/C, HCl in EtOH) Intermediate_2->Step_3_Proc Final_Product Ethyl 5-oxoazepane-4-carboxylate HCl Step_3_Proc->Final_Product

Caption: Workflow for the Dieckmann Condensation route.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate

  • To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable organic solvent such as tetrahydrofuran, add a base like sodium carbonate (2 equivalents) and 4-bromoethyl butyrate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product. Purification by column chromatography may be necessary. A similar procedure is outlined in Chinese patent CN110734393B for a related piperidone synthesis.[5]

Step 2: Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

  • Dissolve the acyclic diester from Step 1 (1 equivalent) in an anhydrous, nonpolar solvent like toluene.

  • Add a strong base, such as sodium ethoxide (1.1 to 1.5 equivalents), portion-wise to the solution at room temperature.[5]

  • Heat the reaction mixture to reflux to drive the cyclization. The progress of the reaction can be monitored by observing the consumption of the starting material by TLC.

  • After the reaction is complete, cool the mixture and carefully quench with a weak acid (e.g., acetic acid) to neutralize the excess base.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 3: Synthesis of this compound

  • Dissolve the N-benzyl protected azepane from Step 2 (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Introduce a solution of hydrochloric acid in ethanol.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product as a hydrochloride salt.

Route 2: The Ring Expansion Approach

Ring expansion strategies offer a convergent and often highly efficient method for the synthesis of larger ring systems from more readily available smaller rings.[7] For the synthesis of the target azepane, a common approach involves the one-carbon ring expansion of a substituted N-protected 4-piperidone. A particularly effective method for this transformation is the reaction with ethyl diazoacetate, which has been successfully applied on an industrial scale for similar structures.[8]

Mechanistic Rationale

This route begins with a readily available N-Boc-4-piperidone. The key ring expansion step involves the reaction with ethyl diazoacetate in the presence of a Lewis acid catalyst. The Lewis acid activates the carbonyl group of the piperidone, making it more susceptible to nucleophilic attack by the diazo compound. This is followed by a rearrangement and loss of nitrogen gas to form the seven-membered azepane ring with the desired substitution pattern. The use of a Boc protecting group is convenient as it can be easily removed under acidic conditions, which can be integrated into the final salt formation step.

Experimental Workflow

Ring_Expansion_Workflow cluster_0 Step 1: Synthesis of Piperidine Precursor cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Deprotection and Salt Formation Start_2 N-Boc-4-piperidone Step_1_Proc_2 Carboxylation Start_2->Step_1_Proc_2 Intermediate_3 1-tert-Butyl 4-ethyl 4-oxopiperidine-1,3-dicarboxylate Step_1_Proc_2->Intermediate_3 Step_2_Proc_2 Reaction with Ethyl Diazoacetate (Lewis Acid Catalyst) Intermediate_3->Step_2_Proc_2 Intermediate_4 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Step_2_Proc_2->Intermediate_4 Step_3_Proc_2 Acidic Deprotection (HCl in Dioxane/EtOH) Intermediate_4->Step_3_Proc_2 Final_Product_2 Ethyl 5-oxoazepane-4-carboxylate HCl Step_3_Proc_2->Final_Product_2

Caption: Workflow for the Ring Expansion route.

Detailed Experimental Protocol

Step 1: Synthesis of a Suitable Piperidine Precursor

  • While various substituted piperidones could serve as starting materials, a practical approach is the carboxylation of commercially available N-Boc-4-piperidone to introduce the ester functionality at the desired position. This can be achieved through various standard organic transformations.

Step 2: Ring Expansion to Ethyl 1-Boc-5-oxoazepane-4-carboxylate

  • In a procedure analogous to the industrial synthesis of tert-Butyl 4-oxoazepane-1-carboxylate, dissolve the N-Boc protected piperidone precursor (1 equivalent) in a suitable anhydrous solvent like diethyl ether.[8]

  • Cool the solution to a low temperature (e.g., -40 to -25 °C).

  • Simultaneously add ethyl diazoacetate and a Lewis acid catalyst, such as boron trifluoride-etherate, dropwise.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction with an aqueous solution of potassium carbonate.

  • Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic phases.

  • Dry the combined organic layers and concentrate under reduced pressure to obtain the crude N-Boc protected azepane, which can be purified by chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc protected azepane from Step 2 in a suitable solvent such as dioxane or ethanol.

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the reaction at room temperature and monitor for the completion of the deprotection, often indicated by the precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Quantitative and Qualitative Comparison

FeatureRoute 1: Dieckmann CondensationRoute 2: Ring Expansion
Overall Yield Moderate to GoodGood to Excellent[8]
Number of Steps 3-4 steps from commercially available materials2-3 steps from a suitable piperidone
Scalability Readily scalable, but may require large volumes of solvent.Proven to be scalable to an industrial level.[8]
Starting Materials N-benzylglycine ethyl ester, ethyl 4-bromobutyrateN-Boc-4-piperidone, ethyl diazoacetate
Key Reagents Strong base (NaOEt), Pd/C catalystLewis acid (BF₃·OEt₂), ethyl diazoacetate
Safety Concerns Use of flammable solvents and pyrophoric Pd/C catalyst.Use of potentially explosive and toxic ethyl diazoacetate. Requires careful handling and temperature control.
Environmental Impact Use of organic solvents and heavy metal catalyst.Use of hazardous reagents and organic solvents.
Ease of Purification Chromatography may be required for intermediates. Final product often crystallizes.Intermediates may require chromatography. Final product can often be isolated by precipitation.

Conclusion and Expert Recommendation

Both the Dieckmann Condensation and the Ring Expansion routes offer viable pathways to this compound.

The Dieckmann Condensation is a classic and reliable method, utilizing well-understood reactions. It is a good option for laboratory-scale synthesis where the starting materials are readily accessible. However, the multi-step nature and the potential need for chromatographic purification of intermediates might be less ideal for large-scale production.

The Ring Expansion approach, particularly using ethyl diazoacetate, represents a more modern and convergent strategy. Its successful implementation on an industrial scale for a similar compound highlights its potential for high-throughput synthesis.[8] The main drawback is the handling of the hazardous ethyl diazoacetate, which requires specialized equipment and safety precautions.

For academic research and small-scale synthesis, the Dieckmann condensation may be more straightforward to implement with standard laboratory equipment. For process development and large-scale manufacturing, the Ring Expansion route, despite the challenges associated with the reagents, is likely to be more efficient and cost-effective in the long run. The choice between these two routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, available resources, and safety infrastructure.

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Atlanchim Pharma. (2021). O-Benzyl protecting groups.
  • De Kimpe, N., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (10), 1645-1652.
  • Master Organic Chemistry. (2020). The Claisen Condensation And Its Intramolecular Version, The “Dieckmann” Condensation.
  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.
  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.
  • Wang, P., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1365-1369.
  • Hikawa, H., et al. (2018). A palladium-catalyzed dehydrative N-benzylation/C–H benzylation cascade of 2-morpholinoanilines on water. Green Chemistry, 20(6), 1297-1305.
  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020). Google Patents.
  • Akulian, A. E., et al. (2006). Process for preparing cyclic ketones. US20060079709A1. Google Patents.

Sources

A Comparative Analysis of the Biological Activity of Ethyl 5-oxoazepane-4-carboxylate hydrochloride and Other Azepane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Promising Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern drug discovery. Its inherent three-dimensional structure provides an excellent platform for the development of novel therapeutic agents across a wide range of disease areas. This guide offers a comprehensive comparison of the biological activities of various azepane analogs, with a particular focus on Ethyl 5-oxoazepane-4-carboxylate hydrochloride. We will delve into the existing, albeit limited, scientific literature to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential of this chemical class, supported by available experimental data and detailed methodologies.

The Azepane Scaffold: A Gateway to Diverse Pharmacological Activities

Azepane-based compounds have garnered significant attention from medicinal chemists due to their diverse pharmacological properties. The conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling interactions with a variety of biological targets. This has led to the development of azepane derivatives with demonstrated efficacy in several key therapeutic areas:

  • Anticancer Activity: Many azepane analogs have been investigated for their potential to inhibit cancer cell growth. These compounds often exert their effects through mechanisms such as the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways involved in tumor development.[1]

  • Antimicrobial Activity: The search for novel antibiotics is a global health priority. Azepane derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens. Their mechanisms of action are varied and can include the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Central Nervous System (CNS) Activity: The unique structural features of azepanes make them well-suited for targeting receptors and enzymes within the CNS. This has led to the exploration of azepane analogs for the treatment of neurological and psychiatric disorders, including epilepsy, pain, and depression.[2]

Comparative Biological Activity of Azepane Analogs

To provide a clear comparison, the following table summarizes the reported biological activities of various classes of azepane analogs. It is important to note that the specific substitutions on the azepane ring play a crucial role in determining the biological activity and potency of each compound.

Azepane Analog ClassTherapeutic AreaReported Activity & Experimental DataKey Structural FeaturesReferences
Dibenzo[b,f]azepines AnticancerInhibition of topoisomerase II, DNA intercalation. Some analogs show potent activity against leukemia cell lines (e.g., SR cell line) with IC50 values in the low micromolar range.[3]A rigid, tricyclic ring system.[3]
Pyrrolo[1,2-a]azepines AnticancerPotent activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines with IC50 values in the nanomolar range. Some compounds were more potent than the standard drug doxorubicin.[4]A fused bicyclic system containing a pyrrole and an azepine ring.[4]
General Azepane Derivatives AntimicrobialActivity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) are determined using standard broth or agar dilution methods.Varied substitutions on the azepane ring.[5]
General Azepane Derivatives CNS ActivityModulation of neurotransmitter receptors and transporters. Activity is often assessed using in vitro receptor binding assays or in vivo behavioral models.[2]Lipophilic substituents that can facilitate crossing the blood-brain barrier.[2]

Experimental Protocols for Evaluating Biological Activity

The following section provides detailed, step-by-step methodologies for key experiments that are crucial for assessing the biological activity of novel azepane compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays in cancer research.[6]

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (e.g., 1x10^4 cells/well in a 96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B Allow cell attachment C Compound Treatment (Varying concentrations of azepane analog) B->C D Incubation (48h, 37°C, 5% CO2) C->D Allow compound to take effect E MTT Addition (10 µL of 5 mg/mL MTT solution) D->E F Incubation (4h, 37°C, 5% CO2) E->F Formation of formazan crystals G Solubilization (100 µL of DMSO) F->G Dissolve formazan H Absorbance Reading (570 nm) G->H

Caption: Workflow of the MTT assay for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the azepane analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be calculated.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Azepane Analog in Broth B Inoculate with Bacterial Suspension (e.g., 5x10^5 CFU/mL) A->B C Incubation (18-24h, 37°C) B->C D Visual Inspection for Turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the azepane analog in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate with Bacterial Suspension: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CNS Activity: In Vitro Blood-Brain Barrier Permeability Assay

To assess the potential of a compound to act on the CNS, its ability to cross the blood-brain barrier (BBB) must be evaluated. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays using brain endothelial cells, are commonly used for this purpose.[2][7]

Conceptual Workflow for In Vitro BBB Permeability Assay

BBB_Permeability_Workflow cluster_0 Donor Compartment cluster_1 Artificial or Cell-Based Membrane cluster_2 Acceptor Compartment A Azepane Analog in Buffer B Lipid-infused membrane (PAMPA) or Brain Endothelial Cell Monolayer A->B Diffusion C Buffer B->C D Incubation & Sampling C->D E Quantification of Compound (LC-MS/MS) D->E F Calculate Permeability Coefficient (Pe) E->F

Caption: Conceptual workflow for an in vitro blood-brain barrier permeability assay.

General Protocol Outline:

  • Model Setup: A transwell insert system is used, where the upper (apical) compartment represents the "blood" side and the lower (basolateral) compartment represents the "brain" side. The two compartments are separated by a membrane.

  • Membrane Preparation: For PAMPA, the membrane is coated with a lipid mixture that mimics the BBB. For cell-based assays, brain endothelial cells are cultured on the membrane to form a confluent monolayer.

  • Compound Application: The azepane analog is added to the donor compartment.

  • Incubation and Sampling: The system is incubated for a specific period, and samples are taken from both the donor and acceptor compartments at various time points.

  • Quantification: The concentration of the compound in the samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate at which the compound crosses the membrane.

Future Directions and Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While specific biological activity data for this compound is currently lacking in publicly accessible literature, the diverse activities of other azepane analogs suggest that this compound warrants further investigation.

Researchers interested in exploring the potential of this compound should consider a systematic evaluation of its anticancer, antimicrobial, and CNS activities using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships of this particular analog and in determining its potential for further development as a novel therapeutic agent. The detailed experimental workflows and comparative data presented here provide a solid foundation for initiating such research endeavors.

References

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • In silico methods to assess CNS penetration of small molecules. Poster Board #1899.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Self-published.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine deriv
  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed.
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Full article: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal
  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI.
  • Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. BioScience Academic Publishing.
  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggreg
  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggreg
  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
  • Organic Compounds with Biological Activity. MDPI.
  • Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity. PubMed.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PH15720A - Hypolipidemic derivatives of 4,5-dihydro-4-oxo-furan-2-carboxylic acid,their pharmaceutical compositions and method of use.
  • WO2005051937A2 - 4-oxo-4,5-dihydro-furan-2-carboxylic and acid derivatives and methods of treatment of metabolic-related disorders thereof.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Research Results in Pharmacology.
  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Synthesis and Biological Applications of Hydroxam

Sources

A Spectroscopic Guide to Ethyl 5-oxoazepane-4-carboxylate Hydrochloride and Its Derivatives: Structure, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure.[1][2] Its inherent conformational flexibility allows for broad spatial exploration, making it a valuable building block in the design of novel therapeutics targeting a range of conditions, from viral infections to metabolic disorders.[2] A key intermediate in this field is Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a versatile synthon that combines the features of a cyclic amine, a ketone, and a β-keto ester.

This guide provides an in-depth spectroscopic comparison of this compound and its conceptual derivatives. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that govern the observed spectral characteristics. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these complex molecules, ensuring structural integrity and purity at every stage of the discovery pipeline.

The Structural Foundation: Keto-Enol Tautomerism

A defining characteristic of β-keto esters, including Ethyl 5-oxoazepane-4-carboxylate, is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[3] The acidic α-hydrogen, positioned between the two carbonyl groups, can be removed, leading to the formation of an enolate which is the precursor to the enol form. This equilibrium is a critical consideration in spectroscopic analysis, as both forms may be present and detectable.

The position of this equilibrium is sensitive to environmental factors; polar solvents tend to favor the keto form, while nonpolar solvents and intramolecular hydrogen bonding can stabilize the enol tautomer.[3] This phenomenon directly impacts the resulting spectra, often producing a mixture of signals corresponding to each tautomer.

Caption: Keto-enol tautomerism in the azepane ring.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in its ability to reveal subtle structural changes. By modifying the parent molecule—for instance, through N-alkylation, N-acylation, or substitution at the C4 position—we can observe predictable and interpretable shifts in the spectral data.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies. For β-keto esters, the carbonyl region (1600-1800 cm⁻¹) is particularly informative.

This compound (Parent Compound):

  • Ester C=O Stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹ .[4][5] This is characteristic of a saturated aliphatic ester.

  • Ketone C=O Stretch: A strong band for the cyclic ketone is expected around 1715-1720 cm⁻¹ .[6][7] The seven-membered ring has minimal ring strain, so the frequency is typical for a cyclic ketone.

  • N-H Stretch (as hydrochloride salt): A broad and strong band for the ammonium salt (R₂NH₂⁺) will appear in the 2400-3200 cm⁻¹ region.

  • C-O Stretches: Two strong bands are characteristic of esters, appearing in the 1000-1300 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretching vibrations.[5]

  • Enol Form Signatures: If a significant population of the enol tautomer is present, additional bands may appear. A conjugated C=O stretch would be observed at a lower frequency (1650-1660 cm⁻¹ ), and a C=C stretch would appear around 1615-1625 cm⁻¹ . A very broad O-H stretch from the enolic hydroxyl group, involved in intramolecular hydrogen bonding, could also be seen around 2500-3200 cm⁻¹ .[6]

Impact of Derivatization:

Derivative TypeKey Structural ChangeExpected Impact on IR Spectrum
N-Alkylation (e.g., N-Benzyl)Replacement of N-H with N-C bond.Disappearance of the broad N-H stretch. The core C=O frequencies remain largely unchanged.
N-Acylation (e.g., N-Acetyl)Introduction of an amide group.A new, strong amide C=O stretch (Amide I band) appears around 1640-1680 cm⁻¹ .
C4-Alkylation Alkyl group added alpha to the ester.Minimal change to C=O frequencies. The primary impact is on the C-H stretching region (~2850-2960 cm⁻¹).
Aromatization/Fusion (e.g., Benzazepine)Conjugation with an aromatic ring.The ketone C=O frequency will shift lower (e.g., to ~1680-1700 cm⁻¹ ) due to resonance delocalization, which weakens the C=O bond.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR of Parent Compound (in DMSO-d₆):

  • N-H₂⁺ Protons: A broad signal, typically downfield (~8.0-9.5 ppm ), due to the ammonium salt.

  • α-Proton (C4-H): A multiplet around 3.5-3.8 ppm . Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl groups.

  • Azepane Ring Protons (CH₂): A series of complex multiplets between 1.8-3.4 ppm . Protons adjacent to the nitrogen (C2-H₂, C7-H₂) will be further downfield than those at C3 and C6.

  • Ethyl Ester Group: A quartet around 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around 1.2-1.3 ppm (-OCH₂CH₃).

¹³C NMR of Parent Compound (in DMSO-d₆):

  • Ester Carbonyl (C=O): Resonance around 168-172 ppm .

  • Ketone Carbonyl (C=O): Resonance further downfield, around 200-208 ppm .

  • α-Carbon (C4): Signal around 50-55 ppm .

  • Azepane Ring Carbons: Signals in the 25-55 ppm range. Carbons adjacent to the nitrogen (C2, C7) will be in the lower end of this range (~45-55 ppm).

  • Ethyl Ester Carbons: Signals around 60-62 ppm (-OCH₂) and 14-15 ppm (-CH₃).

Comparative NMR Data Summary:

Derivative TypeKey ¹H NMR ChangesKey ¹³C NMR Changes
Parent Compound N-H₂⁺ (~8.0-9.5 ppm), C4-H (~3.6 ppm), -OCH₂- (~4.2 ppm)Ester C=O (~170 ppm), Ketone C=O (~205 ppm), -OCH₂- (~61 ppm)
N-Benzyl Derivative Disappearance of N-H₂⁺ signal. New aromatic signals (~7.2-7.4 ppm) and a benzylic singlet (-NCH₂Ph) around 3.6-3.8 ppm.New aromatic signals (~127-138 ppm) and a benzylic carbon signal (~55-60 ppm).
N-Acetyl Derivative Disappearance of N-H₂⁺ signal. New singlet for the acetyl methyl group (~2.1 ppm). Shifts in adjacent ring protons due to amide bond anisotropy.New amide C=O signal (~170 ppm) and acetyl methyl signal (~22 ppm).
C4-Methyl Derivative Disappearance of the C4-H multiplet. New singlet or doublet for the C4-methyl group (~1.1-1.3 ppm).C4 signal shifts downfield. New methyl signal appears (~15-20 ppm).
Mass Spectrometry (MS): Deciphering Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

Parent Compound (ESI, positive mode):

  • Molecular Ion: The base peak would be the [M+H]⁺ ion corresponding to the free base (ethyl azepane-4-carboxylate).

  • Key Fragmentations: The fragmentation of cyclic ketones and esters is dominated by cleavages alpha to the carbonyl groups and rearrangements.[8][9][10]

    • Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters.[10]

    • Loss of the entire ester group (-COOC₂H₅): Cleavage alpha to the ketone.

    • Ring Opening: Alpha-cleavage adjacent to the ketone or nitrogen can initiate ring-opening fragmentation pathways, leading to a series of smaller fragments.[11][12]

Impact of Derivatization on Fragmentation:

MS_Fragmentation Parent Parent Compound [M+H]+ Frag1 Fragment A Parent->Frag1 - COOC2H5 Frag2 Fragment B Parent->Frag2 Ring Cleavage Deriv_NBn N-Benzyl Derivative [M+H]+ Frag_NBn1 Tropylium Ion (m/z 91) Deriv_NBn->Frag_NBn1 Loss of Benzyl (m/z 91) Frag_NBn2 Fragment C Deriv_NBn->Frag_NBn2 Ring Cleavage Deriv_NAc N-Acetyl Derivative [M+H]+ Frag_NAc1 Fragment D Deriv_NAc->Frag_NAc1 Loss of Ketene (CH2=C=O) Frag_NAc2 Fragment E Deriv_NAc->Frag_NAc2 Cleavage at Amide

Caption: Conceptual MS fragmentation pathways.

The introduction of a substituent creates new, predictable fragmentation pathways. An N-benzyl group, for example, will readily cleave to form the highly stable tropylium ion at m/z 91, which is often the base peak in the spectrum. An N-acetyl group can lead to the loss of ketene (CH₂=C=O). These unique fragmentation patterns are diagnostic for the specific derivative.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is paramount.

General Spectroscopic Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Synthesized Compound (e.g., Azepane Derivative) IR FT-IR Spectroscopy Prep->IR NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (ESI or EI) Prep->MS Data Raw Spectral Data IR->Data NMR->Data MS->Data Compare Compare with Parent Compound & Theoretical Values Data->Compare Structure Structure Confirmation Compare->Structure

Caption: General workflow for spectroscopic characterization.

Protocol 1: Fourier-Transform Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples like the hydrochloride salt, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent disc using a hydraulic press.

  • Instrument Setup: Purge the spectrometer with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.[3]

  • Background Scan: Perform a background scan using an empty sample holder or a pure KBr pellet. This will be subtracted from the sample spectrum.

  • Data Acquisition: Place the sample pellet in the holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[3]

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare their frequencies with known values for the expected functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is required.[13]

    • 2D NMR (Optional but Recommended): Perform experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to unambiguously assign all proton and carbon signals, especially for complex derivatives.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants to deduce connectivity.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation for positive-ion ESI.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve optimal signal.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the molecular ion with the first mass analyzer and fragmenting it in a collision cell. The resulting fragment ions are then analyzed by the second mass analyzer.

  • Data Analysis: Interpret the fragmentation pattern to confirm the molecular structure, identifying characteristic losses and fragment ions that correspond to different parts of the molecule.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that provides a wealth of structural information. IR spectroscopy offers a rapid confirmation of functional groups, mass spectrometry provides the molecular weight and fragmentation map, and NMR spectroscopy delivers the definitive atomic-level connectivity. By understanding how common derivatizations predictably alter the spectra, researchers can confidently track chemical transformations, confirm the identity of novel compounds, and ensure the integrity of materials destined for further development. This guide provides the foundational principles and practical protocols to leverage these powerful analytical techniques to their full potential, accelerating the pace of innovation in drug discovery and chemical science.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Organic Spectroscopy Intern
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • The Royal Society of Chemistry.
  • ResearchGate. Mass Spectra of β-Keto Esters. (2025).
  • Nepal Journals Online.
  • Canadian Science Publishing. Mass Spectra of β-Keto Esters.
  • The Royal Society of Chemistry.
  • DOI.
  • OUCI. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • NIH.
  • Carbonyl Compounds IR Spectroscopy.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Samphina Academy.
  • RSC Publishing. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • PMC.
  • Chemistry LibreTexts.
  • Semantic Scholar. The Mass Spectra of Cyclic Ketones.
  • ChemicalBook.
  • Whitman People. GCMS Section 6.11.
  • ResearchGate. Ethyl 11a,12-Dihydrobenzo[b]benzo[8][14][3][15]oxazino[2,3-e][3][15]oxazine-5a(6H)
  • ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (2025).
  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Baghdad Science Journal. Synthesis and Characterization of Oxazepine and Oxazepane from reaction of (5,5-Diethyl-4,6-dioxo-tetrahydro-pyrimidin-2-ylidein)-thiourea and 1,3-Bis(5,5-diethyl-4,6-dioxo-tetrahydro-pyrimidin-2-ylidein)-thiourea with maleic and Succinic anhydride. (2006).
  • IntechOpen.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017).
  • PubChemLite.
  • SpectraBase. Ethyl 5-(4-methoxyphenyl)
  • View of Synthesis, Characterization and Anticancer Activity of New Oxazepan Deriv

Sources

The Definitive Guide to Structural Elucidation of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), drug metabolism and pharmacokinetics (DMPK), and ultimately, a candidate's success, are built. This guide provides a senior application scientist's perspective on the structural analysis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a molecule of interest for its potential applications in novel therapeutics.

While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide will navigate the rigorous, multi-faceted process of its structural elucidation. We will present a detailed protocol for the gold-standard method, single-crystal X-ray diffraction, using a closely related functionalized caprolactam as a citable, illustrative model. Furthermore, we will objectively compare this technique with a suite of powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling—to provide a holistic understanding of the strengths and limitations of each approach in the context of this molecule.

At the Crossroads of Structure and Function: Why Conclusive Analysis Matters

This compound features a seven-membered azepane ring, a ketone, an ethyl ester, and a hydrochloride salt. This combination of a flexible ring system, multiple functional groups, and its nature as a salt presents a unique set of challenges and considerations for structural analysis. The conformation of the azepane ring, the relative stereochemistry of the substituents, and the ionic interactions of the hydrochloride are all critical parameters that will dictate its biological activity and physicochemical properties. An unambiguous structural determination is therefore paramount.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding the molecule's chemical and physical properties.[1]

The Causality Behind the Crystal: A Step-by-Step Protocol

The journey to a crystal structure begins long before the X-ray beam meets the sample. The protocol described below is a self-validating system; success at each stage is a prerequisite for the next, ensuring the final data is of the highest quality.

Part 1: Obtaining Diffraction-Quality Crystals

The most significant hurdle in SCXRD is often growing a suitable single crystal.[2] For a hydrochloride salt like our target molecule, which is expected to be a crystalline solid, recrystallization is the most effective purification and crystal growth method.[3][4]

Experimental Protocol: Vapor Diffusion for Recrystallization

  • Solvent Selection: The principle of recrystallization hinges on the differential solubility of the compound in a solvent system at varying temperatures or compositions.[3] A good solvent will dissolve the compound when hot but not at room temperature, while a "non-solvent" or "anti-solvent" will be miscible with the solvent but will not dissolve the compound. For this compound, a polar protic solvent like methanol or ethanol would be a good starting point for the solvent, and a less polar, miscible solvent like diethyl ether or ethyl acetate would be a suitable anti-solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a minimal amount of the hot solvent (e.g., methanol) in a small vial. The goal is to create a saturated or near-saturated solution.

  • Setting up the Crystallization Chamber: Place the vial containing the dissolved sample inside a larger, sealed jar. Add a larger volume of the anti-solvent (e.g., diethyl ether) to the bottom of the jar, ensuring the level is below the top of the inner vial.

  • Slow Diffusion and Crystal Growth: Seal the jar. The vapor of the more volatile anti-solvent will slowly diffuse into the solvent in the vial. This gradual decrease in the solubility of the compound will, ideally, promote the slow growth of well-ordered single crystals over several hours to days. The slow process is critical to allow molecules to arrange themselves into a crystal lattice, excluding impurities.

Part 2: Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Experimental Protocol: SCXRD Data Acquisition and Analysis

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[5][6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots (reflections).[5] This data is then scaled and merged to create a single file containing the unique reflection data.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods for small molecules. This yields an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[1]

Interpreting the Results: A Representative Example

While the crystal structure of the target molecule is unknown, we can look at the published structure of a related compound, a C-6 substituted methyl ester of caprolactam, to understand the type of data we would expect to obtain.[7] Caprolactams are cyclic amides that, like our target, feature a seven-membered ring.[7]

Parameter Representative Value (from a substituted Caprolactam[7]) Significance for Ethyl 5-oxoazepane-4-carboxylate HCl
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 9.8, b = 11.2, c = 10.1The dimensions of the unit cell.
β (°)115.2The angle of the unit cell for a monoclinic system.
Volume (ų)995The volume of the unit cell.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Based on the structure of the caprolactam analog, we can anticipate that the seven-membered ring of our target molecule will likely adopt a pseudo-chair conformation to minimize steric strain.[7] The hydrochloride will form strong hydrogen bonds with the amine and likely the ketone oxygen, influencing the crystal packing.

Visualizing the Molecular and Experimental Landscape

Diagrams are essential tools for conceptualizing complex structures and workflows.

Start Crude Product Recrystallization Recrystallization (Vapor Diffusion) Start->Recrystallization Crystal Single Crystal Recrystallization->Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (.cif file) Refinement->Final_Structure Molecule Ethyl 5-oxoazepane-4-carboxylate HCl SCXRD SCXRD Molecule->SCXRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS CompChem Computational Chemistry Molecule->CompChem Info_SCXRD Solid-State 3D Structure (Definitive) SCXRD->Info_SCXRD Info_NMR Solution-State Structure (Connectivity & Conformation) NMR->Info_NMR Info_MS Molecular Formula & Fragments MS->Info_MS Info_CompChem Predicted Conformations & Energies CompChem->Info_CompChem

Sources

Purity assessment of Ethyl 5-oxoazepane-4-carboxylate hydrochloride by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-faceted Approach to the Purity Assessment of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

A Comparative Guide to Analytical Techniques for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This compound, a key building block in the development of various therapeutic agents, is no exception. Its impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and comprehensive analytical strategy is essential for its characterization. This guide provides an in-depth comparison of various analytical techniques for the purity assessment of this compound, offering insights into the rationale behind experimental choices and the interpretation of data.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying the main component from its non-volatile organic impurities. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Principle of the Technique

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The analyte and its impurities are introduced into the system and partition between the stationary and mobile phases. More polar compounds have a weaker interaction with the stationary phase and elute earlier, while less polar compounds have a stronger interaction and elute later.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Gradient Program: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B for 5 minutes for equilibration.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Data Analysis: The purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Rationale for Method Selection

The choice of a C18 column provides a versatile non-polar stationary phase suitable for a wide range of analytes. The gradient elution with an acetonitrile/water mobile phase allows for the effective separation of impurities with varying polarities. The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.

Gas Chromatography (GC): Targeting Volatile Impurities

While HPLC is excellent for non-volatile impurities, Gas Chromatography (GC) is the preferred method for the detection and quantification of residual solvents and other volatile organic impurities that may be present from the synthesis and purification processes.

Principle of the Technique

GC separates compounds based on their boiling points and their interaction with the stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C

  • Data Analysis: The identification of residual solvents is achieved by comparing their retention times with those of known standards. Quantification is performed using an external or internal standard method.

Rationale for Method Selection

The DB-624 column is specifically designed for the analysis of residual solvents. The temperature program allows for the separation of a wide range of solvents with different boiling points. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical structure of the main component and can reveal the presence of structurally related impurities.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher

    • Nuclei: ¹H and ¹³C

    • Pulse Program: Standard single-pulse experiments

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T₁) is crucial for quantitative analysis.

  • Data Analysis: The ¹H NMR spectrum is used to confirm the structure of the main component by analyzing the chemical shifts, integration values, and coupling patterns of the protons. Impurities can be identified by the presence of unexpected signals. Quantitative NMR (qNMR) can be used to determine the purity by comparing the integral of a signal from the analyte with that of a certified internal standard.

Rationale for Method Selection

NMR is a primary analytical method as the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves for the main component. It is particularly useful for identifying and quantifying impurities that are structurally similar to the main compound and may not be well-resolved by chromatographic techniques.

Mass Spectrometry (MS): Definitive Impurity Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the analyte and its impurities. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for the definitive identification of unknown impurities.

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z in a mass analyzer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: A Brief Overview

  • Ionization: For a compound like this compound, electrospray ionization (ESI) is a suitable technique.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain accurate mass measurements, which aids in the determination of the elemental composition of impurities.

  • Data Analysis: The mass spectra of the impurity peaks observed in the chromatogram are analyzed to propose their chemical structures. This information is often complemented by fragmentation studies (MS/MS).

Rationale for Method Selection

The high sensitivity and specificity of MS make it an invaluable tool for identifying trace-level impurities. Accurate mass measurements can significantly narrow down the possible elemental compositions of an unknown impurity, facilitating its structural elucidation.

Titrimetry: A Classic Approach for Salt Purity

For the hydrochloride salt form of the compound, a simple acid-base titration can provide a quick and cost-effective assessment of its purity.

Principle of the Technique

This method involves the neutralization of the hydrochloride salt (an acid) with a standardized solution of a strong base (the titrant). The endpoint of the titration, where all the acid has been neutralized, is detected using a pH indicator or a pH meter.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide solution.

  • Endpoint Detection: Use a pH meter to monitor the pH of the solution and determine the equivalence point from the titration curve.

  • Calculation: The purity of the hydrochloride salt is calculated based on the volume of titrant consumed, its concentration, and the initial weight of the sample.

Rationale for Method Selection

Titrimetry is a well-established, absolute method that does not require a reference standard of the analyte. It provides a direct measure of the amount of the hydrochloride salt present in the sample and is particularly useful for confirming the stoichiometry of the salt.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
HPLC Purity, presence of non-volatile impuritiesHigh resolution, quantitative, widely applicableMay not detect volatile impurities, requires reference standards for impurity identification
GC Residual solvents, volatile impuritiesHigh sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Structural confirmation, identification and quantification of impuritiesInherently quantitative, provides detailed structural informationLower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret
MS Molecular weight, structural information of impuritiesHigh sensitivity and specificity, definitive identification of unknownsTypically not a standalone quantitative technique, can suffer from matrix effects
Titrimetry Purity of the hydrochloride saltSimple, cost-effective, absolute methodNot specific, only measures total acidic content

Integrated Analytical Workflow

A comprehensive purity assessment of this compound should not rely on a single technique. Instead, an integrated approach that leverages the strengths of multiple orthogonal methods is recommended.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Impurity Profiling cluster_2 Final Purity Report Sample Sample NMR NMR Sample->NMR Structural Confirmation Titrimetry Titrimetry Sample->Titrimetry Salt Purity HPLC HPLC NMR->HPLC Purity_Report Purity_Report Titrimetry->Purity_Report LC_MS LC_MS HPLC->LC_MS Impurity Identification HPLC->Purity_Report GC GC GC->Purity_Report LC_MS->Purity_Report

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a multi-pronged analytical strategy. While HPLC is the primary tool for quantifying non-volatile impurities, it should be complemented by GC for residual solvent analysis, NMR for structural confirmation and identification of structurally related impurities, MS for definitive impurity identification, and titrimetry for confirming the purity of the hydrochloride salt. By employing these orthogonal techniques, researchers and drug development professionals can gain a comprehensive understanding of the compound's purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.).2.2.46.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2015. [Link]

A Comparative Guide to Catalytic Systems for the Synthesis of Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique three-dimensional architecture provides access to a chemical space distinct from that of more common five- and six-membered rings, offering opportunities for novel drug design. However, the synthesis of substituted azepanes presents significant challenges due to unfavorable entropic and enthalpic factors associated with the formation of a seven-membered ring. This guide provides a comparative analysis of prominent catalytic methodologies for azepane synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their performance, and practical considerations. We will delve into the nuances of various catalytic systems, from noble metal-catalyzed reactions to the burgeoning field of biocatalysis, supported by experimental data and detailed protocols.

The Strategic Importance of Catalysis in Azepane Synthesis

Traditional methods for azepane synthesis often rely on multi-step sequences, such as ring-closing metathesis of diene precursors or the Beckmann rearrangement of cyclohexanone derivatives.[1] While effective, these routes can be lengthy and may lack the desired efficiency and functional group tolerance for complex molecule synthesis. Modern catalytic approaches have emerged as powerful alternatives, enabling more direct and efficient access to the azepane core. This guide will focus on a comparative study of the following catalytic strategies:

  • Ruthenium-Catalyzed Reactions: Versatile methods including reductive amination, C-H activation, and cycloaddition.

  • Rhodium-Catalyzed Transformations: Powerful for cyclopropanation/rearrangement and arylative cyclization strategies.

  • Iron-Catalyzed Synthesis: An emerging area focusing on sustainable and cost-effective reductive amination and cyclization.

  • Iridium-Catalyzed Hydrogen Borrowing: An atom-economical approach for the formation of C-N bonds.

  • Biocatalysis: Utilizing enzymes for highly stereoselective synthesis of chiral azepanes.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount and is dictated by the desired substitution pattern, stereochemistry, and the overall synthetic strategy. Below is a comparative overview of the performance of different catalytic systems for key transformations in azepane synthesis.

Table 1: Comparative Performance of Catalysts for Azepane Synthesis
Catalyst SystemReaction TypeSubstratesCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Selectivity (dr or ee)Reference
Ruthenium
[Ru(p-cymene)Cl₂]₂/dppfReductive Amination1,6-Diketone + Amine1-580-12012-2470-95N/A[2]
[Ru(pyridyl-phosphine)]Hydrogen Borrowing1,6-Diol + Diamine2.51102467-91N/A[3][4]
Rhodium
Rh₂(OAc)₄Cyclopropanation/Aza-CopeDienyltriazole1-225-801-465-95High dr[5]
[Rh(cod)Cl]₂/LigandArylative Cyclization1,6-Enyne + Arylboronic acid2-580-11012-2470-90High ee[6]
Iron
FeCl₃Silyl Aza-Prins CyclizationHomoallylic Amine + Aldehyde10-100-20 to rt2-360-90Moderate dr[7][8][9]
Fe(CO)₄(IMes)Reductive Aminationω-Amino Fatty Acid + Carbonyl51402447-97N/A[1]
Iridium
[Cp*IrCl₂]₂Hydrogen BorrowingDiol + Amine1-2.580-11012-2470-90N/A[10][11][12]
Biocatalysis
Imine Reductase (IRED)Asymmetric Reductive AminationAminoketoneWhole cells/Lysate25-3724-4880-99>99% ee[6][13][14]

Mechanistic Insights and Experimental Causality

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. Here, we present the catalytic cycles for key azepane synthesis methodologies, illustrating the role of the catalyst in each step.

Ruthenium-Catalyzed Hydrogen Borrowing

The ruthenium-catalyzed "hydrogen borrowing" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for the synthesis of N-heterocycles from diols and amines.[3][4] The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde, which then reacts with the amine. The catalyst then returns the hydrogen to the resulting imine intermediate to afford the saturated amine and regenerate the catalyst.

Ruthenium_Hydrogen_Borrowing cluster_0 Catalytic Cycle cluster_1 Overall Reaction Ru-H [Ru]-H₂ Ru_cat [Ru] Ru-H->Ru_cat - H₂ Ru-alkoxide [Ru]-O-R' Ru_cat->Ru-alkoxide + R'-OH - H₂O Ru-alkoxide->Ru-H β-H elimination Aldehyde R'CHO Ru-alkoxide:e->Aldehyde:w Iminium [R-N=CHR']⁺ Aldehyde->Iminium + R-NH₂ - H₂O Diol HO-R'-OH Diol_start 1,6-Diol Amine R-NH₂ Amine_start Amine Azepane Azepane Iminium->Azepane + [Ru]-H₂ - [Ru] Azepane_end Azepane H2O H₂O H2O_end 2 H₂O caption Catalytic cycle for Ru-catalyzed hydrogen borrowing.

Catalytic cycle for Ru-catalyzed hydrogen borrowing.

The choice of a (pyridyl)phosphine-ligated ruthenium(II) catalyst is critical as it has been shown to overcome catalyst poisoning by chelating diamines, a common challenge in diazepane synthesis.[3]

Rhodium-Catalyzed Tandem Cyclopropanation/Aza-Cope Rearrangement

This elegant strategy provides rapid access to fused dihydroazepine derivatives from readily available dienyltriazoles.[5] The rhodium(II) catalyst facilitates the extrusion of dinitrogen from the triazole to generate a rhodium-carbene intermediate. Intramolecular cyclopropanation of the diene moiety is followed by a spontaneous[15][15]-sigmatropic (aza-Cope) rearrangement of the vinylcyclopropane-imine intermediate to furnish the seven-membered ring.

Rhodium_Aza_Cope cluster_0 Catalytic Cycle Rh_cat [Rh₂L₄] Rh_carbene Rh-Carbene Intermediate Rh_cat->Rh_carbene + Triazole - N₂ Triazole Dienyltriazole Cyclopropanation Intramolecular Cyclopropanation Rh_carbene->Cyclopropanation N2 N₂ Vinylcyclopropane Vinylcyclopropane-imine Intermediate Cyclopropanation->Vinylcyclopropane Aza_Cope [3,3]-Sigmatropic Rearrangement (Aza-Cope) Vinylcyclopropane->Aza_Cope Azepine Dihydroazepine Aza_Cope->Azepine Azepine->Rh_cat Product Release + Catalyst Regeneration caption Rhodium-catalyzed tandem cyclopropanation/aza-Cope.

Rhodium-catalyzed tandem cyclopropanation/aza-Cope.

The reaction proceeds with high diastereoselectivity, which is controlled by the stereochemistry of the cyclopropanation step. The choice of the rhodium catalyst and its ligands can influence the efficiency and selectivity of this transformation.

Biocatalytic Asymmetric Reductive Amination

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including azepanes.[6][13][14] These enzymes catalyze the reduction of a prochiral imine or a ketone and an amine to a chiral amine with high enantioselectivity, using a nicotinamide cofactor (NAD(P)H) as the reducing agent. A cofactor regeneration system, often employing a dehydrogenase and a sacrificial substrate like glucose or isopropanol, is typically required for preparative-scale synthesis.

Biocatalytic_Reductive_Amination cluster_0 Biocatalytic Cycle cluster_1 Cofactor Regeneration IRED_NADP IRED-NADP⁺ NADP_reg NADP⁺ IRED_NADPH IRED-NADPH IRED_NADPH->IRED_NADP + Imine - Chiral Azepane Aminoketone Aminoketone Imine Cyclic Imine Aminoketone->Imine Spontaneous Cyclization Chiral_Azepane Chiral Azepane GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone NADPH_reg NADPH NADP_reg->NADPH_reg + Glucose - Gluconolactone caption Biocatalytic asymmetric reductive amination.

Sources

A Comparative Guide to In Vitro Assay Validation for Novel Ethyl 5-oxoazepane-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, reproducible, and relevant data. The azepane scaffold, a seven-membered heterocyclic ring, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and therapeutic candidates.[1][2] Derivatives of Ethyl 5-oxoazepane-4-carboxylate hydrochloride represent a promising, yet underexplored, chemical space. Their structural motifs suggest potential interactions with a variety of biological targets, particularly protein kinases, which are key regulators of cellular processes.[2][3]

This guide provides an in-depth, objective comparison of methodologies for the in vitro validation of assays tailored to this specific class of compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system designed to generate trustworthy and actionable data.

Pillar 1: The 'Why' of Assay Validation - Foundational Principles

Before delving into specific techniques, it is crucial to establish the bedrock of assay validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This is not merely a regulatory hurdle but a scientific necessity to ensure that the data generated are reliable and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validation, which we adapt here for the context of early-stage drug discovery.[5][6][7]

Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A critical metric for high-throughput screening (HTS) is the Z'-factor , which quantifies the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening campaigns.[8][9][10]

dot graph "Assay_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_0" { label="Phase 1: Assay Development"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dev [label="Assay Design &\nOptimization"]; Params [label="Define Key Validation\nParameters (ICH Q2)"]; Dev -> Params [label="Select"]; }

subgraph "cluster_1" { label="Phase 2: Validation Execution"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability, Intermediate)"]; Acc [label="Accuracy\n(% Recovery)"]; Spec [label="Specificity/\nSelectivity"]; Lin [label="Linearity & Range"]; Rob [label="Robustness"]; }

subgraph "cluster_2" { label="Phase 3: Performance Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ZFactor [label="Z'-Factor Calculation\n(Z' > 0.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SOP [label="Standard Operating\nProcedure (SOP) Finalized"]; ZFactor -> SOP; }

Params -> Prec; Params -> Acc; Params -> Spec; Params -> Lin; Params -> Rob; {Prec, Acc, Spec, Lin, Rob} -> ZFactor [style=dashed]; } dot Caption: High-level workflow for in vitro assay validation.

Pillar 2: A Comparative Case Study - Targeting Protein Kinases

Based on the prevalence of the azepane scaffold in kinase inhibitors, we will proceed with the hypothesis that our Ethyl 5-oxoazepane-4-carboxylate derivatives are ATP-competitive kinase inhibitors.[2][3] Here, we compare two distinct yet complementary assay formats for validating this activity: a biochemical target engagement assay and a cell-based viability assay.

Comparison 1: Biochemical Target Engagement Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of a compound to the kinase of interest.[11] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP binding site.[12][13][14] Inhibition of tracer binding disrupts FRET, leading to a measurable decrease in the emission ratio.[12][15]

Why this choice? It provides direct evidence of target engagement, confirming that the compound physically interacts with the intended kinase.[16][17] It is less susceptible to off-target effects that might confound activity-based assays.

Comparison 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells.[18][19] The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[20][21]

Why this choice? While biochemical assays confirm target binding, cell-based assays are crucial for demonstrating that this binding translates into a functional cellular response.[22] It provides an integrated measure of compound potency, taking into account cell permeability, stability, and potential off-target toxicity.[23][24]

Comparative Data Summary

The following table presents hypothetical but realistic validation data for a lead compound, "Azepane-Derivative-01," against a hypothetical "Target Kinase X."

Parameter LanthaScreen™ Binding Assay CellTiter-Glo® Viability Assay Commentary
Metric IC50 (Binding Affinity)IC50 (Cellular Potency)Binding affinity vs. functional cellular outcome.
IC50 Value 75 nM250 nMThe rightward shift in the cell-based assay is expected due to factors like cell permeability and engagement of cellular ATP.
Z'-Factor 0.820.75Both values are > 0.5, indicating excellent assay quality suitable for HTS.[8][25]
Precision (%CV) < 10%< 15%Both assays demonstrate high reproducibility.
Linearity (R²) 0.9950.992Strong correlation between signal and compound concentration.
Throughput High (384/1536-well)High (96/384-well)Both are amenable to automated high-throughput screening.
Primary Insight Direct Target EngagementCellular Efficacy & CytotoxicityAnswers "Does it bind?" vs. "Does it work in a cell?"[26][27]

Pillar 3: Detailed Experimental Protocols

Trustworthy data comes from meticulously executed protocols. The following sections provide step-by-step methodologies for the compared assays.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for determining the IC50 value of a test compound.[12][15][28]

Materials:

  • Target Kinase X (e.g., His-tagged)

  • LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher)[28]

  • Kinase Tracer 236 (Thermo Fisher, PV5592)[28]

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[15]

  • Test Compound (Azepane-Derivative-01) and Control Inhibitor (e.g., Staurosporine)

  • 384-well low-volume microplate

  • TR-FRET enabled plate reader

Workflow Diagram: dot graph "LanthaScreen_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="1. Prepare 3X Compound\nSerial Dilutions in Buffer"]; B [label="2. Prepare 3X Kinase/\nEu-Antibody Mixture"]; C [label="3. Prepare 3X\nTracer Solution"]; }

subgraph "cluster_assay" { label="Assay Plate"; bgcolor="#F1F3F4"; D [label="4. Add 5 µL of 3X Compound"]; E [label="5. Add 5 µL of 3X Kinase/\nAntibody Mixture"]; F [label="6. Add 5 µL of 3X\nTracer Solution"]; }

subgraph "cluster_read" { label="Incubation & Readout"; bgcolor="#F1F3F4"; G [label="7. Incubate 1 hr at RT,\nProtected from Light"]; H [label="8. Read TR-FRET\n(Ex: 340nm, Em: 615nm & 665nm)"]; }

A -> D; B -> E; C -> F; D -> E -> F -> G -> H; } dot Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Azepane-Derivative-01 in 1X Kinase Buffer A, starting at a 3X final concentration (e.g., 30 µM for a final top concentration of 10 µM).

  • Kinase/Antibody Mixture: Prepare a 3X solution of Target Kinase X and Eu-anti-His Antibody in 1X Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nM range.[28]

  • Tracer Solution: Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.[12]

  • Assay Assembly: In a 384-well plate, add reagents in the following order:

    • 5 µL of 3X serially diluted compound (or DMSO vehicle control).

    • 5 µL of 3X Kinase/Antibody mixture.

    • 5 µL of 3X Tracer solution.

  • Incubation: Mix the plate gently, cover, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, collecting emission signals at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[14]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a homogeneous "add-mix-measure" method to determine cellular potency.[18]

Materials:

  • Cancer cell line known to be dependent on Target Kinase X signaling (e.g., HeLa, A549).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compound (Azepane-Derivative-01).

  • CellTiter-Glo® Reagent (Promega)[18]

  • Opaque-walled 96-well microplates suitable for luminescence.

  • Luminometer plate reader.

Workflow Diagram: dot graph "CellTiterGlo_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_cell" { label="Cell Culture"; bgcolor="#F1F3F4"; A [label="1. Seed Cells in 96-well\nPlate (e.g., 5,000 cells/well)"]; B [label="2. Incubate 24 hr to Allow Attachment"]; }

subgraph "cluster_treat" { label="Compound Treatment"; bgcolor="#F1F3F4"; C [label="3. Add Serially Diluted\nCompound to Wells"]; D [label="4. Incubate for 72 hr"]; }

subgraph "cluster_read" { label="Luminescence Readout"; bgcolor="#F1F3F4"; E [label="5. Equilibrate Plate & Reagent\nto Room Temperature"]; F [label="6. Add CellTiter-Glo® Reagent\n(Volume = Culture Volume)"]; G [label="7. Mix on Orbital Shaker\nfor 2 min"]; H [label="8. Incubate 10 min at RT"]; I [label="9. Record Luminescence"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: CellTiter-Glo® Luminescent Viability Assay Workflow.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Azepane-Derivative-01 in culture medium and add them to the cells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 72 hours for proliferation effects).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and no-cell background wells (0% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Authoritative Grounding

The validation of in vitro assays is a cornerstone of successful drug discovery. For novel compounds like this compound derivatives, a dual-pronged approach is essential. A biochemical assay, such as the LanthaScreen™ Kinase Binding Assay, provides definitive evidence of direct target interaction.[12][13] This must be complemented by a cell-based functional assay, like the CellTiter-Glo® Viability Assay, to confirm that target engagement translates to the desired biological effect within a cellular context.[18]

By rigorously validating both types of assays against established criteria, researchers can build a robust, reliable dataset that confidently supports the progression of promising compounds through the discovery pipeline.[22][29] This comparative approach ensures that decisions are based not on a single data point, but on a comprehensive and cross-validated understanding of a compound's mechanism of action.

References

  • LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_eu_kinase_btk_man.pdf
  • LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_blk_eu_kin_bind_assay_man.pdf
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • What are the common methods available to detect kinase activities? AAT Bioquest. URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-common-methods-available-to-detect-kinase-activities
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S0960894X2400511X
  • CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protcards/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf
  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net. URL: https://www.news-medical.net/ads/promega/4.aspx
  • The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. Benchchem. URL: https://www.benchchem.com/pdf/The-Azepane-Scaffold-A-Journey-from-Discovery-to-Therapeutic-Prominence.pdf
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01991
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
  • Plate Quality Control. Collaborative Drug Discovery. URL: https://support.collaborativedrug.
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. URL: https://www.fishersci.
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays.html
  • Assay performance and the Z'-factor in HTS. Drug Target Review. URL: https://www.drugtargetreview.com/article/117904/assay-performance-and-the-z-factor-in-hts/
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. URL: https://academic.oup.
  • Quality Guidelines. ICH. URL: https://www.ich.org/page/quality-guidelines
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. AAT Bioquest. URL: https://www.aatbio.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
  • Unraveling the Therapeutic Potential of the Azepane Scaffold: A Hypothesized Mechanism of Action for 1-(3,4-dimethoxybenzoyl)azepane. Benchchem. URL: https://www.benchchem.com/pdf/Unraveling-the-Therapeutic-Potential-of-the-Azepane-Scaffold.pdf
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals. URL: https://lifechemicals.com/blog/2020/11/12/c-substituted-azepanes-for-novel-organic-synthesis-and-drug-discovery-research
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/technical-bulletins/tbs/celltiter-glo-luminescent-cell-viability-assay-technical-bulletin.pdf
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
  • In vitro kinase assay. Protocols.io. URL: https://www.protocols.io/view/in-vitro-kinase-assay-kxygxz2w8v8j/v1
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. URL: https://www.reactionbiology.com/blog/choosing-the-right-assay-for-your-kinase-drug-discovery
  • Methods for Detecting Kinase Activity. Cayman Chemical. URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity
  • Target Engagement Assays in Early Drug Discovery. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01823
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation. URL: https://www.promega.kr/resources/pubhub/2021/the-assay-guidance-manual-a-guide-for-in-vitro-and-in-vivo-assays-in-early-drug-discovery/
  • How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. URL: https://bpsbioscience.com/images/pdf/BPS_Bioscience_eBook_How_to_Develop_Effective_in_vitro_Assays_for_Early_Drug_Discovery.pdf
  • Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. URL: https://www.sygnaturediscovery.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/brands/thermo-scientific/molecular-probes-dyes-and-labels/lanthascreen-cellular-and-biochemical-assays/lanthascreen-eu-kinase-binding-assay.html
  • Determining target engagement in living systems. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538965/
  • A Practical Guide to Target Engagement Assays. Selvita. URL: https://selvita.com/blog/a-practical-guide-to-target-engagement-assays/
  • Target Engagement Assays. DiscoverX. URL: https://www.discoverx.
  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. URL: https://www.skandalifesciences.
  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. URL: https://www.marinbio.
  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. URL: https://www.peplobio.co.
  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. URL: https://infinixbio.com/how-to-meet-the-regulatory-requirements-for-preclinical-assay-development/
  • A Practical Approach to Biological Assay Validation. EDRA Services. URL: https://www.edraservices.
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. URL: https://www.youtube.
  • A Practical Guide to Immunoassay Method Validation. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3276039/
  • Assay Development in Drug Discovery. Danaher Life Sciences. URL: https://www.danaher.com/us/en/blog/lifesciences/assay-development-in-drug-discovery

Sources

A Head-to-Head Comparison of Azepane and Piperidine Scaffolds in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. For decades, the piperidine ring, a six-membered nitrogen-containing heterocycle, has been a cornerstone of drug design, featured in a multitude of approved pharmaceuticals.[1][2] Its rigid, chair-like conformation and well-established synthetic accessibility have made it a reliable choice for medicinal chemists. However, the relentless pursuit of novel chemical space and intellectual property has brought the azepane scaffold, its seven-membered homologue, into the spotlight.[3][4]

This guide provides a comprehensive, data-driven comparison of the azepane and piperidine scaffolds, moving beyond simplistic assertions to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect their fundamental properties, explore the synthetic nuances, and analyze their pharmacological impact through real-world case studies, empowering you to make informed, strategic decisions in your scaffold selection process.

Section 1: The Contenders - Physicochemical and Structural Properties

The addition of a single methylene unit in the azepane ring compared to piperidine might seem trivial, yet it precipitates significant changes in their fundamental physicochemical and structural characteristics. These differences are the root cause of their divergent behaviors in biological systems.

Physicochemical Properties: A Comparative Analysis

The foundational physicochemical properties of a scaffold, such as lipophilicity (LogP) and ionization constant (pKa), are critical determinants of a molecule's drug-like qualities, influencing everything from solubility and permeability to target engagement.

PropertyPiperidineAzepaneRationale for Comparison
Calculated LogP (cLogP) ~ 0.8[5]~ 1.2Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects. The higher cLogP of azepane suggests increased lipophilicity.
pKa ~ 11.2[5]~ 11.0The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Their similar pKa values indicate they will be predominantly protonated at physiological pH.
Molecular Weight ( g/mol ) 85.1599.17[6]The larger size of azepane can influence binding pocket interactions and overall ADME properties.
Topological Polar Surface Area (TPSA) (Ų) 12.0312.03TPSA is a predictor of drug transport properties. The identical TPSA suggests similar passive transport characteristics in the absence of other influencing factors.

Key Insights: The most notable difference lies in their lipophilicity. The increased cLogP of azepane, stemming from its additional methylene group, can enhance membrane permeability but may also increase the risk of metabolic liabilities and off-target effects.[7] Their comparable pKa values suggest that both scaffolds will possess a positive charge at physiological pH, which can be crucial for forming ionic interactions with biological targets.

Conformational Landscapes: A World of Difference

The conformational flexibility of a scaffold is a critical factor in its ability to present substituents in the correct spatial orientation for optimal target binding.

  • Piperidine: The piperidine ring predominantly adopts a rigid chair conformation. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. However, it also limits the accessible three-dimensional space.

  • Azepane: In contrast, the azepane ring is significantly more flexible, existing as a dynamic equilibrium of several low-energy conformations, most notably the twist-chair and boat-chair forms. This flexibility allows it to explore a larger conformational space, potentially enabling unique interactions with a binding pocket that are inaccessible to the more rigid piperidine scaffold.

Caption: Conformational landscapes of piperidine and azepane.

This enhanced flexibility of azepane provides access to a greater volume of three-dimensional chemical space, offering novel vectors for substituent placement and the potential to forge new interactions with a target protein.

Section 2: Synthetic Accessibility and Chemical Diversification

The ease and versatility of a scaffold's synthesis are paramount considerations in a drug discovery campaign, directly impacting the speed and cost of library generation.

Piperidine Synthesis: The synthesis of piperidine derivatives is a well-trodden path in organic chemistry, with a plethora of robust and scalable methods available.[1] Techniques such as reductive amination of dicarbonyl compounds and the Pictet-Spengler reaction are staples in the medicinal chemist's toolbox, allowing for the efficient construction of a wide array of substituted piperidines.[8]

Azepane Synthesis: The construction of the seven-membered azepane ring presents a greater synthetic challenge.[9] Ring-closing metathesis, Beckmann rearrangement, and ring expansion strategies are common approaches, but these methods can be more complex and less general than those for piperidine synthesis.[10][11] However, recent advances in photochemical dearomative ring expansion are providing new, more efficient routes to complex azepanes.[12]

FeaturePiperidineAzepane
Synthetic Maturity HighModerate to Low
Number of Established Methods NumerousFewer, but growing
Scalability Generally straightforwardCan be challenging
Potential for Diversification High, well-documentedGood, but may require more bespoke synthesis

Experimental Protocol 1: General Reductive Amination for Piperidine Synthesis

This protocol provides a standard, reliable method for the synthesis of N-substituted piperidines.

  • Reaction Setup: To a solution of a suitable 1,5-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary amine (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired piperidine derivative.

Section 3: Head-to-Head Pharmacological Comparison - Case Studies

The true measure of a scaffold's utility lies in its performance in a biological context. Here, we examine case studies that directly compare the pharmacological outcomes of swapping a piperidine for an azepane.

Case Study 1: Impact on Binding Affinity and Selectivity in Histamine H3 Receptor Ligands

A study on biphenyloxy-alkyl derivatives as histamine H3 receptor ligands provides a direct comparison between piperidine and azepane scaffolds.[13]

CompoundScaffoldKi (nM) at hH3R
14 Piperidine25
16 Azepane34
13 Azepane (with longer linker)18

In this series, the piperidine-containing compound 14 and the azepane-containing compound 16 exhibited comparable high affinities for the human histamine H3 receptor.[13] Interestingly, a slight modification of the linker in the azepane series led to compound 13 , which displayed the highest affinity of all.[13] This suggests that the increased conformational flexibility of the azepane ring can be leveraged to achieve superior binding, potentially by allowing the ligand to adopt a more optimal conformation within the receptor's binding pocket.

Caption: Hypothetical pharmacophore model comparison.

Case Study 2: Modulating ADME Properties

The physicochemical differences between piperidine and azepane can significantly impact their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Metabolic Stability: The piperidine ring is known to be susceptible to metabolism, particularly at the carbons alpha to the nitrogen.[14] The increased lipophilicity and larger surface area of the azepane ring can sometimes lead to increased metabolic clearance. However, the conformational flexibility of azepane can also shield certain positions from enzymatic attack, potentially improving metabolic stability in specific contexts. In a study of histamine H3 receptor ligands, both piperidine and azepane derivatives underwent hydroxylation of an attached biphenyl ring, indicating that in this case, the scaffold itself was not the primary site of metabolism.[13]

  • Permeability: The higher lipophilicity of azepane-containing compounds would generally be expected to lead to higher passive permeability across biological membranes.[5] This can be advantageous for oral bioavailability and brain penetration.

  • hERG Liability: The basic nitrogen present in both scaffolds can be a liability for inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The increased lipophilicity of the azepane scaffold may, in some cases, exacerbate this issue. However, in the histamine H3 receptor ligand study, both the piperidine and azepane derivatives showed low hERG inhibition.[13]

Section 4: Key Experimental Workflows for Scaffold Evaluation

To make a data-driven decision between these scaffolds, a series of key in vitro assays should be performed early in the drug discovery process.

Experimental Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[15][16][17][18]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

    • Thaw pooled human liver microsomes on ice.[15]

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.[16]

    • Add the test compound to a final concentration of 1 µM.[15]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard).[15]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Scaffold_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Pharmacology cluster_decision Data Analysis & Decision synthesis Synthesize Piperidine and Azepane Analogs logp_pka Determine LogP & pKa synthesis->logp_pka solubility Measure Aqueous Solubility logp_pka->solubility binding_assay Target Binding Assay solubility->binding_assay metabolic_stability Metabolic Stability (Liver Microsomes) binding_assay->metabolic_stability permeability Permeability Assay (e.g., Caco-2) metabolic_stability->permeability herg_assay hERG Liability Assay permeability->herg_assay sar_analysis Structure-Activity Relationship (SAR) Analysis herg_assay->sar_analysis lead_selection Lead Scaffold Selection sar_analysis->lead_selection

Caption: Workflow for head-to-head scaffold evaluation.

Conclusion: Making the Right Choice for Your Target

The decision to employ a piperidine or an azepane scaffold is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends on the specific goals of the drug discovery program, the nature of the biological target, and the desired pharmacokinetic profile.

  • Piperidine: The "low-risk, high-reward" incumbent. Its well-understood properties, synthetic tractability, and proven track record make it an excellent choice for projects where speed and reliability are paramount. Its rigidity can lead to high potency and selectivity when the target's binding pocket is well-defined.

  • Azepane: The "higher-risk, potentially higher-reward" challenger. It offers a clear path to novel chemical space and intellectual property. Its conformational flexibility can be a powerful tool for optimizing binding to challenging targets or for escaping the confines of a crowded patent landscape. However, this comes with the trade-offs of greater synthetic complexity and a less predictable ADME profile.

Ultimately, the most effective approach is to consider both scaffolds in parallel during the early stages of a project. By synthesizing and evaluating analogous pairs, medicinal chemists can make a data-driven decision, ensuring that the chosen scaffold provides the optimal foundation for building a successful drug candidate.

References

  • Bharate, S. S., and Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-469. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • ResearchGate. (n.d.). Biocatalytic routes to pyrrolidine-(A), piperidine-(B) and azepane-(C)....
  • Fülöp, F., et al. (2021).
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Szałek, A., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5574-5586. [Link]
  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.
  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • CoLab. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.
  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (15), 1776-1784. [Link]
  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
  • ResearchGate. (n.d.). (PDF) High throughput determination log Po/w/pKa/log Do/w of drugs by combination of UHPLC and CE methods.
  • Wikipedia. (n.d.). Azepane.
  • Semantic Scholar. (n.d.). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives.
  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane....
  • National Institutes of Health. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity.
  • PubMed. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • ResearchGate. (n.d.). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles | Request PDF.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Encyclopedia.pub. (n.d.). Pharmacological Applications of Piperidine Derivatives.
  • ResearchGate. (n.d.). Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion | Request PDF.
  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • University of Arizona. (n.d.). Piperidine-based drug discovery.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • National Institutes of Health. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of both intellectual property and regulatory submission. The azepane scaffold, a seven-membered heterocyclic ring containing nitrogen, is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] This guide provides an in-depth comparison of analytical methodologies for the definitive structural elucidation of Ethyl 5-oxoazepane-4-carboxylate hydrochloride and its derivatives, a class of compounds with significant potential in pharmaceutical applications. We will explore not just the "what" but the "why" behind experimental choices, offering a self-validating workflow for researchers in the field.

The Structural Hypothesis and the Need for Multi-faceted Analysis

The expected core structure of this compound presents several key features for analytical confirmation: a seven-membered azepane ring, a ketone at the 5-position, an ethyl carboxylate at the 4-position, and a hydrochloride salt of the secondary amine. The inherent flexibility of the seven-membered ring and the presence of various functional groups necessitate a multi-technique approach for unambiguous structural confirmation.[2][3]

Below is a proposed workflow for the comprehensive structural analysis of this class of compounds.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Confirmation cluster_3 Final Structure Confirmation Synthesis Synthesis of Ethyl 5-oxoazepane-4-carboxylate HCl Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Basic Connectivity XRay Single-Crystal X-ray Diffraction Purification->XRay Absolute 3D Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Detailed Connectivity Confirmation Unambiguous Structure Confirmed NMR_2D->Confirmation XRay->Confirmation

Caption: Workflow for the structural elucidation of this compound derivatives.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is essential for piecing together the molecular puzzle. Each technique provides unique and complementary information.

Technique Information Provided Strengths Limitations
FT-IR Spectroscopy Presence of key functional groups (C=O, N-H, C-O).Rapid, non-destructive, provides a quick functional group "fingerprint".Does not provide information on the carbon skeleton or connectivity.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS).Highly sensitive, provides exact mass and molecular formula.Does not provide information on connectivity or stereochemistry.
1D NMR (¹H, ¹³C) Chemical environment of protons and carbons, basic connectivity through spin-spin coupling.Provides detailed information on the carbon-hydrogen framework.Can have overlapping signals in complex molecules, making full assignment difficult.
2D NMR Spectroscopy Detailed connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).Resolves signal overlap and definitively establishes atom-to-atom connectivity.[4]Can be time-consuming to acquire and interpret.
Single-Crystal X-ray Diffraction Unambiguous 3D structure, including relative and absolute stereochemistry, bond lengths, and bond angles.The "gold standard" for structural determination, providing definitive proof of structure.[5]Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols and Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • A small amount of the dry, purified this compound is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded from 4000 to 400 cm⁻¹.

  • The background spectrum of the clean crystal is subtracted.

Expected Data and Interpretation:

Wavenumber (cm⁻¹) Vibration Interpretation
~3350 (broad)N-H stretch (as -NH₂⁺)Presence of the secondary amine hydrochloride.[1]
~1735 (strong)C=O stretch (ester)Confirms the ethyl carboxylate group.
~1710 (strong)C=O stretch (ketone)Confirms the ketone in the azepane ring.
~1200 (strong)C-O stretch (ester)Further evidence of the ester functional group.
High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol).

  • The solution is infused into an ESI-TOF mass spectrometer.

  • The spectrum is acquired in positive ion mode.

Expected Data and Interpretation: For a molecular formula of C₉H₁₆ClNO₃, the expected exact mass of the protonated molecule [M+H]⁺ (as the free base C₉H₁₅NO₃) would be calculated. The high-resolution mass measurement allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.[6]

Illustrative ¹H and ¹³C NMR Data (in DMSO-d₆):

Atom # ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
1 (NH)~9.0 (broad s)-2H-
2~3.2m2H~45.0
3~2.8m2H~40.0
4~3.9t1H~55.0
5---~208.0 (C=O)
6~2.5m2H~42.0
7~3.0m2H~48.0
8 (CH₂)4.1q2H~61.0
9 (CH₃)1.2t3H~14.0
10 (C=O)---~170.0

2D NMR for Definitive Connectivity:

The following diagram illustrates the key correlations expected in an HMBC spectrum, which are crucial for confirming the connectivity of the azepane ring and the substituent positions.

G cluster_0 Key HMBC Correlations mol H4 H4 C5 C5 (C=O) H4->C5 C10 C10 (C=O) H4->C10 C6 C6 H4->C6 H6 H6 H6->C5 C4 C4 H6->C4 H2 H2 C3 C3 H2->C3 H8 H8 (CH2) H8->C10 C2 C2

Caption: Key long-range correlations (²JCH, ³JCH) expected in the HMBC spectrum of Ethyl 5-oxoazepane-4-carboxylate.

  • H4 to C5 and C10: A proton at the 4-position showing correlations to both the ketone carbonyl (C5) and the ester carbonyl (C10) is definitive proof of its location between these two functional groups.

  • H6 to C5: Protons at the 6-position correlating to the ketone carbonyl (C5) confirms their adjacency.

  • H8 (ethyl CH₂) to C10: The methylene protons of the ethyl group correlating to the ester carbonyl (C10) confirms the ester functionality.

Single-Crystal X-ray Diffraction

Protocol:

  • Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).

  • A suitable crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a low temperature (e.g., 100 K).

  • The structure is solved and refined to yield a final crystallographic model.[7][8]

Expected Outcome: An X-ray crystal structure provides the ultimate, unambiguous confirmation of the molecular structure.[9][10] It will reveal the precise 3D arrangement of all atoms, including the conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-boat). This technique is invaluable, especially when complex stereochemistry is involved in derivative structures. The results from a crystallographic study provide accurate and reliable three-dimensional structural parameters that are crucial for rational drug design.[5]

Conclusion

The structural confirmation of this compound derivatives is not achievable through a single analytical technique. A logical and systematic application of multiple spectroscopic and crystallographic methods is required. While FT-IR and mass spectrometry provide rapid and essential preliminary data on functional groups and molecular formula, a full suite of 1D and 2D NMR experiments is necessary to piece together the complex connectivity of the azepane ring system.[11] For absolute and unequivocal proof of structure, particularly for novel derivatives or when stereochemistry is a factor, single-crystal X-ray diffraction remains the definitive method.[5] This integrated analytical approach ensures the scientific integrity of the data and provides the trustworthy and authoritative structural confirmation required by the scientific and drug development communities.

References

  • Sharma, A., & Singh, A. K. (2021).
  • ResearchGate. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
  • Al-Hity, W. F., & Al-Hadithi, M. A. (2006). Synthesis and Characterization of Oxazepine and Oxazepane from reaction of (5,5-Diethyl-4,6-dioxo-tetrahydro-pyrimidin-2-ylidein)- urea and 1,3-Bis(5,5-diethyl-4,6-dioxo-tetrahydro-pyrimidin-2-ylidein)- urea with maleic and Succinic anhydride.
  • Acta Crystallographica Section E: Structure Reports Online. (2008).
  • ResearchGate. (2011). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. [Link]
  • Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2003). Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • ResearchGate. (2013).
  • ACS Publications. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
  • PubMed. (1995). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]
  • ResearchGate. (2021). X-ray structure of ethyl... [Link]
  • Baghdad Science Journal. (2006). Synthesis and Characterization of Oxazepine and Oxazepane from reaction of (5,5-Diethyl-4,6-dioxo-tetrahydro-pyrimidin-2-ylidein). [Link]
  • Portoghese, P. S. (2003). The role of crystallography in drug design. The AAPS Journal. [Link]
  • Bentham Science. (2007).
  • ResearchGate. (2005). Ethyl 2-(2-chloro-1,4-dihydro-1,4-dioxonaphthalen-3-ylamino)
  • MDPI. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II)
  • RSC Publishing. (2021).
  • ResearchGate. (2021). Ethyl 11a,12-Dihydrobenzo[b]benzo[2][12][1][13]oxazino[2,3-e][1][13]oxazine-5a(6H)
  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Compounds Derived from Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] Compounds that are rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[1] This guide provides an in-depth, comparative analysis of methodologies to evaluate the metabolic stability of novel chemical entities derived from Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a versatile scaffold in medicinal chemistry.

The azepane core is a privileged scaffold in numerous biologically active compounds.[2][3] However, the ethyl ester functional group within our parent compound represents a potential metabolic soft spot, susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and intestine.[4][5] Understanding and optimizing the metabolic stability of derivatives of this scaffold is therefore a paramount objective in any drug discovery program.

This guide will navigate you through the strategic considerations and experimental workflows for assessing metabolic stability, focusing on two industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We will explore the mechanistic underpinnings of these assays, provide detailed protocols, and present a comparative analysis of hypothetical derivatives to illustrate how structural modifications can influence metabolic fate.

The Central Role of In Vitro Metabolic Assays

In vitro metabolic stability assays are indispensable tools in early drug discovery, offering a cost-effective and high-throughput means to rank-order compounds based on their susceptibility to metabolism.[6][7][8] These assays typically utilize liver fractions, such as microsomes or intact hepatocytes, to predict a compound's in vivo clearance.[9] The primary readouts from these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[1][7]

Experimental Corner: A Comparative Look at Two Keystone Assays

The Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10] This assay is particularly useful for identifying compounds that are liabilities for CYP-mediated oxidation.

The choice of liver microsomes is a strategic one for initial screening. The assay is relatively inexpensive and amenable to high-throughput formats, making it ideal for early-stage lead optimization.[10] The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP enzymes.[11][12] By monitoring the disappearance of the parent compound over time in the presence of NADPH, we can specifically assess its susceptibility to Phase I metabolism.

To ensure the integrity of the assay, positive control compounds with known metabolic fates (e.g., verapamil for high clearance, and warfarin for low clearance) are run in parallel. This validates that the microsomal enzymes are active and that the assay conditions are appropriate. A negative control incubation, lacking NADPH, is also crucial to distinguish enzymatic degradation from chemical instability.[13]

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (e.g., from a commercial supplier) at 37°C.[11]

    • Prepare a microsomal protein solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[14]

    • Prepare a stock solution of the test compound and positive controls in an organic solvent like DMSO.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[12]

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomal solution with the test compound at 37°C with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.[10]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[10]

The Hepatocyte Stability Assay: The "Gold Standard" for a Broader Metabolic Picture

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant cellular environment.[9][15] This assay provides a more comprehensive assessment of a compound's metabolic fate.

The use of cryopreserved hepatocytes offers a convenient and reliable model that closely mimics the in vivo liver environment.[16][17] Unlike microsomes, hepatocytes can assess the interplay between metabolism and cellular uptake, providing a more holistic view of hepatic clearance.[18]

Similar to the microsomal assay, well-characterized control compounds are included to validate the metabolic competency of the hepatocytes. Heat-inactivated hepatocytes can serve as a negative control to account for non-enzymatic degradation and cell binding.[16]

Protocol: Hepatocyte Stability Assay

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).[16]

    • Determine cell viability and density.

  • Incubation:

    • In a suspension format, incubate the hepatocytes with the test compound at a final concentration (e.g., 1 µM) in a CO2 incubator at 37°C with gentle shaking.[17]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[17]

    • Terminate the metabolic activity by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[17]

  • Sample Processing and Analysis:

    • Lyse the cells and precipitate proteins.

    • Centrifuge to pellet cellular debris and proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.[17]

  • Data Interpretation:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay.

    • The resulting CLint can be scaled to predict in vivo hepatic clearance.[19]

Visualizing the Workflow

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_Start Prepare Microsomes & Test Compounds M_Incubate Incubate with NADPH M_Start->M_Incubate Initiate Reaction M_Quench Quench Reaction M_Incubate->M_Quench Time Points M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Calculate t½ & CLint M_Analyze->M_Data Comparison Compare Metabolic Stability M_Data->Comparison H_Start Prepare Hepatocytes & Test Compounds H_Incubate Incubate in Suspension H_Start->H_Incubate Initiate Reaction H_Quench Quench Reaction H_Incubate->H_Quench Time Points H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze H_Data Calculate t½ & CLint H_Analyze->H_Data H_Data->Comparison Start Test Compound Synthesis Start->M_Start Start->H_Start

Caption: Experimental workflows for liver microsomal and hepatocyte stability assays.

Comparative Analysis of Hypothetical Derivatives

To illustrate the practical application of these assays, let's consider a series of hypothetical derivatives of this compound and a comparator compound from a different chemical series.

Table 1: Metabolic Stability of Hypothetical Azepane Derivatives in Human Liver Microsomes

CompoundStructural Modificationt½ (min)CLint (µL/min/mg protein)Classification
Parent Compound Ethyl Ester1546.2High Clearance
Derivative A Methyl Ester2527.7Moderate Clearance
Derivative B Isopropyl Ester4515.4Low Clearance
Derivative C Amide Bioisostere> 60< 11.6Very Low Clearance
Comparator X Non-ester scaffold5512.6Low Clearance

Table 2: Metabolic Stability of Hypothetical Azepane Derivatives in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)Predicted Hepatic Clearance (mL/min/kg)Classification
Parent Compound 1257.8HighHigh Clearance
Derivative A 2034.7ModerateModerate Clearance
Derivative B 3818.3LowLow Clearance
Derivative C > 120< 5.8Very LowVery Low Clearance
Comparator X 1006.9LowLow Clearance
Interpretation of the Data and Strategic Implications:
  • Parent Compound: The short half-life and high clearance in both assays confirm our initial hypothesis that the ethyl ester is a significant metabolic liability, likely due to rapid hydrolysis by carboxylesterases.[4]

  • Derivatives A and B: Modifying the ester to a methyl (Derivative A) and then a bulkier isopropyl group (Derivative B) shows a progressive increase in metabolic stability. This is a common strategy to sterically hinder the approach of metabolizing enzymes.

  • Derivative C: The most dramatic improvement in stability is observed with Derivative C, where the ester has been replaced with an amide bioisostere. Amides are generally more resistant to hydrolysis than esters, and this modification has effectively removed the primary metabolic soft spot.[20] This strategy of bioisosteric replacement is a cornerstone of modern medicinal chemistry for enhancing drug-like properties.[21][22]

  • Comparator X: This compound from an alternative scaffold demonstrates inherently good metabolic stability, providing a benchmark for our optimization efforts.

Visualizing a Potential Metabolic Pathway

The primary metabolic pathway for the parent compound is likely the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a reaction catalyzed by carboxylesterases.

metabolic_pathway Parent Parent Compound (Ethyl Ester) Metabolite Metabolite (Carboxylic Acid) Parent->Metabolite Hydrolysis Enzyme Carboxylesterases (e.g., hCE1, hCE2) Enzyme->Parent

Caption: Proposed primary metabolic pathway for the parent compound.

Conclusion and Future Directions

The evaluation of metabolic stability is a critical, data-driven process in drug discovery. As demonstrated with our hypothetical derivatives of this compound, a systematic approach utilizing in vitro assays like the liver microsomal and hepatocyte stability assays can effectively guide lead optimization.

The initial high clearance of the parent compound, attributed to its ester functionality, was systematically addressed through structural modifications. The bioisosteric replacement of the ester with an amide in Derivative C yielded a compound with significantly improved metabolic stability, highlighting the power of this medicinal chemistry strategy.

Further studies for promising candidates like Derivative C would involve metabolite identification to uncover any new metabolic liabilities and progression into in vivo pharmacokinetic studies to confirm the translation of in vitro stability to a favorable in vivo profile. By integrating these metabolic considerations early in the design-make-test-analyze cycle, researchers can significantly increase the probability of discovering novel, effective, and safe medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
  • Protocol for the Human Liver Microsome Stability Assay.
  • In Vitro Metabolic Stability - Cre
  • Microsomal Stability Assay Protocol - AxisPharm. [Link]
  • Metabolic Stability Services - Eurofins Discovery. [Link]
  • Xu, R., & Liu, Y. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]
  • Microsomal Clearance/Stability Assay - Domainex. [Link]
  • Hepatocyte Stability Assay Test - AxisPharm. [Link]
  • What is the role of bioisosterism in drug design?
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
  • metabolic stability in liver microsomes - Mercell. [Link]
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Hepatocyte Stability Assay - Domainex. [Link]
  • Bioisosteric Replacements - Chem-Space. [Link]
  • Application of Bioisosteres in Drug Design. [Link]
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
  • Masjost, B., et al. (2004).
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. [Link]
  • Metabolic activation of carboxylic acids.
  • Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Deriv
  • Metabolic pathways involved in the production of carboxylic acids and...
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. PubMed. [Link]
  • Metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a new hypolipidemic agent, in the rat, rabbit, and dog. Glucuronidation of carboxyl group and cleavage of furan ring. PubMed. [Link]

Sources

Cross-validation of analytical methods for azepane compounds

The following are detailed, self-validating protocols for the analysis of "Azepane-X." Each protocol includes system suitability testing (SST) as a built-in check to ensure the system is performing adequately before any samples are analyzed. [22]

Protocol 1: HPLC-UV Method for Purity of Azepane-X (Reference Method)

1. Objective: To quantify the purity of Azepane-X and its related impurities using a gradient reversed-phase HPLC method with UV detection.

2. Materials & Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Azepane-X Reference Standard and sample batches.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

4. Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of Azepane-X Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of Azepane-X sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Testing (SST):

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor for Azepane-X peak: ≤ 1.5.

    • Theoretical Plates for Azepane-X peak: ≥ 2000.

    • %RSD of peak areas from five replicate injections: ≤ 1.0%.

6. Analysis Procedure:

  • Perform and pass the SST.

  • Inject a blank (Diluent).

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after every 6-10 sample injections to bracket the samples.

7. Calculation:

  • Calculate the % Purity (Area %) by dividing the area of the main Azepane-X peak by the total area of all peaks and multiplying by 100.

Protocol 2: GC-MS Method for Purity of Azepane-X (Test Method)

1. Objective: To quantify the purity of Azepane-X and identify its related impurities using a temperature-programmed GC method with Mass Spectrometric detection.

2. Materials & Equipment:

  • GC system with an autosampler and a Mass Spectrometer (MS) detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Methanol, HPLC grade.

  • Azepane-X Reference Standard and sample batches.

3. Chromatographic & MS Conditions:

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: Hold at 300°C for 5 min.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

4. Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of Azepane-X Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of Azepane-X sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

5. System Suitability Testing (SST):

  • Rationale: To ensure the GC-MS system provides adequate sensitivity, peak shape, and reproducibility.

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Signal-to-Noise ratio for the primary ion of Azepane-X: ≥ 100.

    • Peak shape: Symmetrical, no excessive tailing or fronting.

    • %RSD of peak areas from five replicate injections: ≤ 2.0%.

6. Analysis Procedure:

  • Perform and pass the SST.

  • Inject a blank (Methanol).

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Analyze data by comparing the Total Ion Chromatogram (TIC) and extracting specific ion chromatograms for known impurities.

7. Calculation:

  • Calculate the % Purity (Area %) using the TIC by dividing the area of the main Azepane-X peak by the total area of all peaks and multiplying by 100. Confirm impurity identities by their mass spectra.

Conclusion: Ensuring Data Concordance and Method Reliability

The cross-validation of analytical methods is a rigorous but essential exercise in pharmaceutical development. [23]For azepane compounds, a careful selection between HPLC and GC, based on their specific properties, is the first critical step. [24]As demonstrated, both techniques can be validated to a high degree of specificity, accuracy, and precision. The successful cross-validation between the robust HPLC-UV method and the highly sensitive GC-MS method provides confidence that either method can be used reliably for quality control, ensuring data consistency across the product lifecycle. This guide serves as a foundational framework, grounded in regulatory expectations and scientific principles, to empower researchers in developing and validating robust analytical control strategies for this important class of pharmaceutical compounds.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Labcompliance.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Techsol.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Analytical Methods for Impurity Profiling of 1,4-Oxazepane. (2025). Benchchem.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024). YouTube.
  • Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of Azepane-2,4-dione Deriv
  • Patel, A. R., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic and Biomolecular Chemistry.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)
  • Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. (2015). Medicine (Baltimore).
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • GC Vs.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • Comparison of UHPLC and HPLC in benzodiazepines analysis of postmortem samples: a case-control study. PubMed.
  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
  • Challenges in Analytical Method Development For. Scribd.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
  • Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Challenges in Analytical Method Development and Validation.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Cross-valid
  • Identification and structure elucidation by NMR spectroscopy. (2025).
  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Journal of Pharmaceutical Analysis.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aragen.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Challenges in analytical method development of biopharmaceuticals. Longdom Publishing.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Journal Pre-proof. (2021). UNICAM.
  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences.
  • Quantitative analysis of drugs in pharmaceutical prepar
  • Azepane. Wikipedia.

Sources

Introduction: The Azepane Scaffold and the Synthetic Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking New Synthetic Methodologies for Azepanes

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry. Its non-planar, conformationally flexible three-dimensional structure provides an excellent framework for exploring chemical space, a critical feature for the development of novel therapeutics.[1][2] Azepane-containing molecules have demonstrated a wide range of biological activities, including acting as anticancer, antiviral, and antidiabetic agents.[3][4] Notable examples include the protein kinase C inhibitor Balanol and the norepinephrine and dopamine transporter inhibitor Azelastine.[5]

Despite their therapeutic potential, azepanes are significantly underrepresented in drug discovery libraries compared to their five- and six-membered counterparts, pyrrolidines and piperidines.[6] This disparity is largely due to synthetic challenges. Classical methods for azepane construction often rely on the cyclization of long, linear precursors, which can be inefficient and lack modularity.[1] Strategies like Ring-Closing Metathesis (RCM) or the Beckmann rearrangement, while powerful, frequently require multi-step preparations of specialized starting materials, limiting the rapid generation of diverse analogues.[1][7]

This guide provides an in-depth comparison of emergent, innovative synthetic strategies that address these limitations. We will benchmark three cutting-edge methodologies against the well-established RCM approach, evaluating them on criteria crucial for modern drug discovery: step economy, substrate scope, stereocontrol, and overall efficiency. The goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific research objectives.

Benchmarking Framework: Criteria for Evaluation

To provide an objective comparison, we will assess each methodology based on the following key performance indicators:

  • Step Economy: The number of synthetic steps required to reach the core azepane scaffold from simple, commercially available starting materials.

  • Atom Economy & Efficiency: The extent to which atoms from the starting materials are incorporated into the final product, minimizing waste.

  • Substrate Scope & Functional Group Tolerance: The range of starting materials and functional groups that are compatible with the reaction conditions.

  • Stereoselectivity: The ability to control the formation of stereocenters, a critical aspect for synthesizing chiral drug candidates.

  • Scalability & Practicality: The feasibility of performing the reaction on a larger scale with considerations for safety, cost, and operational simplicity.

Methodology Comparison

The Classical Benchmark: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has been a cornerstone of macrocycle and heterocycle synthesis for decades. The strategy involves the intramolecular cyclization of a linear diene precursor, typically catalyzed by well-defined ruthenium complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts). The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane.[7]

Causality Behind Experimental Choices: The choice of a ruthenium catalyst is critical; second and third-generation catalysts offer improved stability and functional group tolerance. The reaction is typically run in a non-coordinating solvent like dichloromethane (DCM) or toluene at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of a Tetrahydro-1H-azepine via RCM [7]

  • Diene Precursor Synthesis: A suitable diene precursor, such as N,N-diallyl-p-toluenesulfonamide, is synthesized via standard alkylation procedures.

  • Cyclization: The diene precursor (1.0 eq) is dissolved in anhydrous, degassed DCM to a concentration of 0.005 M.

  • Catalyst Addition: Hoveyda-Grubbs 2nd Generation Catalyst (2-5 mol%) is added to the solution.

  • Reaction: The mixture is heated to reflux under an inert atmosphere (e.g., argon) for 4-12 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

  • Reduction (Optional): The resulting unsaturated azepine is dissolved in methanol, and Palladium on carbon (10 wt%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker) and stirred for 12-24 hours. Filtration through Celite and concentration yields the final azepane.

Trustworthiness & Limitations: RCM is a highly reliable and versatile method. However, its primary drawback is the need to synthesize the diene precursor, which adds to the overall step count. Furthermore, removal of residual ruthenium from the final product can be challenging and is a critical consideration in pharmaceutical synthesis.

New Methodology: Photochemical Dearomative Ring Expansion

A groundbreaking strategy reported by Leonori and co-workers transforms readily available nitroarenes into complex, polysubstituted azepanes in just two steps.[1][6] The key transformation is a photochemical process where blue light mediates the conversion of a nitro group into a singlet nitrene, which triggers a dearomative ring expansion of the six-membered aromatic ring into a seven-membered system.[1][6]

Causality Behind Experimental Choices: This method leverages the unique reactivity of photochemically generated singlet nitrenes. Blue light is used as a mild and selective energy source. The subsequent hydrogenolysis is a standard and high-yielding method for reducing the intermediate and saturating the ring to form the final azepane. This approach offers an unparalleled advantage in step economy, directly converting flat, aromatic starting materials into sp³-rich scaffolds.

Experimental Protocol: Synthesis of Azepanes from Nitroarenes [8]

  • Photochemical Reaction: In a suitable vial, the nitroarene (1.0 eq, e.g., 1-nitro-4-phenylbenzene) and triisopropyl phosphite (P(Oi-Pr)₃, 30 eq) are dissolved in diethylamine (Et₂NH, 32 eq).

  • Irradiation: The reaction mixture is irradiated with blue LEDs (450 nm) at room temperature for 12-24 hours with stirring.

  • Workup: After the reaction, the volatile components are removed under reduced pressure. The residue is purified via column chromatography to yield the bicyclic intermediate.

  • Hydrogenolysis: The purified intermediate is dissolved in isopropanol (0.1 M). Acetic acid (4 eq), sodium borohydride (8 eq), and Pd/C (10 mol%) are added. The reaction is stirred at room temperature for 16 hours.

  • Final Purification: The reaction mixture is filtered, concentrated, and purified by column chromatography to afford the polysubstituted azepane.

Trustworthiness & Advantages: This protocol is self-validating through the clean, high-yielding conversion of a vast range of commercially available nitroarenes. Its main strength lies in its ability to translate the substitution pattern of the starting arene directly onto the azepane core, providing access to derivatives that would be extremely difficult to synthesize otherwise.[1][8]

New Methodology: Chemoenzymatic Asymmetric Synthesis

For the synthesis of chiral azepanes, which are of high value in drug development, chemoenzymatic methods offer unparalleled stereocontrol. A notable example utilizes imine reductases (IREDs) for the asymmetric reductive amination of cyclic imine precursors.[5]

Causality Behind Experimental Choices: Enzymes are exquisite catalysts that operate under mild, aqueous conditions with exceptional stereoselectivity. IREDs, in the presence of a cofactor like NADH (often regenerated in situ using a glucose/glucose dehydrogenase system), can reduce prochiral imines to chiral amines with very high enantiomeric excess (ee). This biocatalytic step is then coupled with a chemical rearrangement to produce complex, enantioenriched azepanes.[5]

Experimental Protocol: Asymmetric Synthesis of 2-Aryl Azepanes [5]

  • Biocatalytic Reduction: In a buffer solution (e.g., potassium phosphate buffer, pH 7.5), add the cyclic imine substrate (e.g., 7-phenyl-3,4,5,6-tetrahydro-2H-azepine, 1.0 eq), NAD⁺ (catalytic amount), glucose, and glucose dehydrogenase for cofactor regeneration.

  • Enzyme Addition: Add the desired imine reductase (IRED) enzyme (either (R)- or (S)-selective).

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.

  • Extraction: The reaction is quenched and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are dried and concentrated.

  • Purification & Analysis: The crude chiral amine is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

  • Further Derivatization (Optional): The resulting enantioenriched 2-aryl azepane can be converted to an N'-aryl urea and undergo a base-mediated rearrangement to install a second substituent at the 2-position with high stereospecificity.[5]

Trustworthiness & Advantages: The reliability of this method hinges on the high fidelity of the enzyme. It provides access to either enantiomer of the product by selecting the appropriate IRED.[5] This approach is highly valued for its green credentials (mild, aqueous conditions) and its ability to deliver products with near-perfect enantioselectivity, a critical requirement for pharmaceutical applications.

Data Presentation & Comparative Summary

Parameter Ring-Closing Metathesis (RCM) Photochemical Ring Expansion Chemoenzymatic Synthesis (IREDs)
Starting Materials Custom-synthesized dienesCommercially available nitroarenesCyclic imines/amino-ketones
Step Economy Low to Moderate (precursor synthesis needed)Very High (often 2 steps from arene)Moderate (precursor synthesis may be needed)
Key Strengths High versatility, reliable for many ring sizesAccess to unique substitution patterns, high step economy, uses simple starting materials[1][6]Exceptional enantioselectivity (>99% ee), green reaction conditions[5]
Key Weaknesses Multi-step precursor synthesis, potential metal contaminationSubstrate-dependent selectivity, specialized photochemical setupLimited to specific substrate classes, enzyme cost/availability
Stereocontrol Depends on precursor; often non-stereoselective cyclizationAchiral, or depends on substrate/chiral reagentsExcellent (>99% ee)[5]
Typical Yield 60-90% for cyclization40-85% over two steps60-95% for enzymatic step

Visualization of Synthetic Strategies

The fundamental logic of these synthetic approaches differs significantly. RCM builds the ring from a linear chain, while photochemical expansion remodels an existing aromatic ring.

G cluster_0 Classical Approach: Cyclization cluster_1 New Approach: Skeletal Editing cluster_2 New Approach: Biocatalysis a Linear Diene Precursor b RCM a->b c Unsaturated Azepine b->c d Reduction c->d e Azepane d->e f Nitroarene g Photochemical Ring Expansion f->g h Bicyclic Intermediate g->h i Hydrogenolysis h->i j Azepane i->j k Prochiral Imine l Asymmetric Reductive Amination (IRED) k->l m Enantioenriched Azepane l->m

Caption: Comparison of synthetic logic for azepane synthesis.

G Nitroarene Nitroarene (Ar-NO₂) BlueLight Blue Light (hν) P(OR)₃ Nitrene Singlet Nitrene Intermediate BlueLight->Nitrene Generates Azirine Bicyclic Azirine Intermediate Nitrene->Azirine Dearomatizes ExpandedRing Ring-Expanded Intermediate Azirine->ExpandedRing Rearranges Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Azepane Polysubstituted Azepane Hydrogenolysis->Azepane Reduces to

Caption: Simplified workflow for photochemical azepane synthesis.

Conclusion and Future Outlook

The synthesis of azepanes has been revitalized by the advent of innovative methodologies that overcome the limitations of classical approaches.

  • For rapid access to novel and complex substitution patterns from simple starting materials, the photochemical dearomative ring expansion is an exceptionally powerful and step-economic choice.[1] Its ability to directly map arene substitution onto the saturated heterocycle is a paradigm shift for library synthesis.

  • When enantiopurity is the primary objective , chemoenzymatic strategies using enzymes like IREDs are superior, delivering chiral azepanes with the highest stereochemical fidelity under environmentally benign conditions.[5]

  • Ring-Closing Metathesis remains a reliable and versatile tool, particularly for specific target-oriented syntheses where the required diene precursors are readily accessible.

The selection of a synthetic methodology is no longer a one-size-fits-all decision. By understanding the underlying principles, advantages, and limitations of each approach as benchmarked in this guide, researchers can make more informed and strategic decisions, accelerating the discovery of next-generation azepane-based therapeutics.

References

  • Chiacchio, M. A., Legnani, L., Chiacchio, U., & Iannazzo, D. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Zhou, M.-B., Song, R.-J., & Li, J.-H. (2014). Synthesis of Azepines by HSbF6-Catalyzed Cycloaddition of Aziridines with Acetylenes. Angewandte Chemie International Edition, 53(16), 4196–4199. [Link]
  • Garlets, Z. J., & Procter, D. J. (2019). The Dowd–Beckwith Reaction: History, Strategies, and Synthetic Potential. Angewandte Chemie International Edition, 58(42), 14938-14950. [Link]
  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Tundel, R. E., & Anderson, J. C. (2006). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Organic Letters, 8(6), 1013–1015. [Link]
  • Rowntree, J. H., & Moody, C. J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877. [Link]
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. [Link]
  • Borrero, N. V., & Johnson, T. (2016). Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids. Organic & Biomolecular Chemistry, 14(3), 830-834. [Link]
  • Scilit. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. Scilit. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2023).
  • Lee, S., & Kim, D. (2020). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2080-2086. [Link]
  • Various Authors. (2023). and Stereoselective Ring Expansion Reactions of Six-Membered Carbo. Semantic Scholar. [Link]
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link]
  • Stanton, S., & Bower, J. F. (2018). Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. Journal of the American Chemical Society, 140(8), 2953–2960. [Link]
  • Various Authors. (2024). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group.
  • Ouyang, W., Rao, J., Li, Y., & Li, X. (2024). C−H Activation strategy for the synthesis of azepines from amides and α, β‐unsaturated carbonyls.
  • Li, J., et al. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
  • Various Authors. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. OUCI. [Link]
  • Rubiales, G., et al. (2015). Synthesis of Functionalized Azepines via Cu(I)
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Various Authors. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds.
  • Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]
  • Mykura, R., et al. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs.

Sources

A Strategic Guide to Comparative In Silico Analysis of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry.[1][2][3] Its inherent three-dimensional flexibility allows for diverse substitutions, making it a valuable backbone for designing novel therapeutics with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][4][5] This guide focuses on a specific class of these compounds: derivatives of Ethyl 5-oxoazepane-4-carboxylate hydrochloride.

Molecular docking is an indispensable computational technique in the modern drug discovery pipeline.[6][7][8] It predicts the preferred orientation of a molecule (ligand) when bound to a target protein, providing critical insights into binding affinity and interaction patterns long before a compound is synthesized.[9][10] This in silico approach accelerates the identification of promising drug candidates and helps elucidate structure-activity relationships (SAR) to guide lead optimization.[11][12]

This document provides a comprehensive framework for designing and executing a comparative molecular docking study of novel this compound derivatives. We will explore the scientific rationale behind experimental choices, present a detailed, self-validating protocol, and demonstrate how to interpret the resulting data to prioritize candidates for further development.

Part 1: Designing a Robust Comparative Docking Study

A comparative docking study is essential for systematically evaluating a series of chemical analogs. Its primary goal is to establish a predictive correlation between structural modifications and binding efficacy against one or more biological targets. This allows researchers to rationally prioritize which derivatives to advance for synthesis and subsequent in vitro validation, saving considerable time and resources.

Selection of Ligands: A Hypothetical Derivative Series

The power of a comparative study lies in the systematic variation of the core scaffold. For our parent compound, Ethyl 5-oxoazepane-4-carboxylate, we can propose a set of derivatives (Table 1) that probe key chemical spaces. These modifications are chosen to explore the impact of sterics, electronics, and hydrogen bonding potential on target interaction.

Table 1: Proposed Ethyl 5-oxoazepane-4-carboxylate Derivatives for Comparative Analysis

Derivative ID Structure R1 Group R2 Group Rationale for Inclusion
Parent-01 (Structure of parent compound) -CH2CH3 -H Establish baseline binding affinity.
Deriv-02 (Structure with modified R1) -CH3 -H Evaluate the impact of ester chain length on binding pocket fit.
Deriv-03 (Structure with modified R2) -CH2CH3 -Phenyl Probe for potential π-π or hydrophobic interactions.
Deriv-04 (Structure with modified R2) -CH2CH3 -4-Hydroxyphenyl Introduce hydrogen bond donor/acceptor capabilities.

| Deriv-05 | (Structure with modified oxo) | -CH2CH3 | -H (Oxo group reduced to -OH) | Assess the importance of the ketone's hydrogen bond accepting ability. |

Selection of Protein Targets: Aligning with Azepane Bioactivity

The choice of protein targets should be driven by the known or suspected biological activities of the azepane scaffold.[1][2] For this guide, we select two distinct, high-value targets implicated in inflammation and cancer, for which high-resolution crystal structures are available in the Protein Data Bank (PDB).

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Docking against COX-2 (e.g., PDB ID: 5KIR) can reveal the potential of the azepane derivatives as novel anti-inflammatory agents.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Furthermore, PTPs are increasingly recognized as targets in oncology.[1] Docking against PTP1B (e.g., PDB ID: 2QBP) allows for the evaluation of these derivatives as potential metabolic or anti-cancer modulators.

Part 2: A Validated Protocol for Comparative Molecular Docking

The following protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.[14] The overall process is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Download Receptor PDB (e.g., 5KIR, 2QBP) PrepReceptor 3. Prepare Receptor - Remove water, co-ligands - Add polar hydrogens - Assign charges - Save as .pdbqt PDB->PrepReceptor Ligands 2. Draw Ligand Structures (Parent-01 to Deriv-05) PrepLigand 4. Prepare Ligands - Convert 2D to 3D - Energy minimization - Assign charges - Define rotatable bonds - Save as .pdbqt Ligands->PrepLigand Grid 5. Define Binding Site & Generate Grid Box PrepReceptor->Grid Dock 6. Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Scores 7. Extract Binding Affinities (kcal/mol) Dock->Scores Poses 8. Visualize Binding Poses (PyMOL, Discovery Studio) Dock->Poses Compare 10. Comparative Analysis & Prioritization Scores->Compare Interactions 9. Analyze Interactions - H-bonds - Hydrophobic contacts Poses->Interactions Interactions->Compare

Caption: General workflow for a comparative molecular docking study.

Step-by-Step Methodology

1. Software and Resource Acquisition:

  • Docking Software: Download and install AutoDock Vina.[14]

  • Preparation Tools: AutoDock Tools (MGLTools) is required for preparing receptor and ligand files.

  • Visualization Software: PyMOL or BIOVIA Discovery Studio Visualizer for analyzing results.

  • Protein Structures: Download the desired protein crystal structures from the RCSB Protein Data Bank ([Link]).

2. Receptor Preparation:

  • Causality: Raw PDB files contain experimental artifacts like water molecules, co-factors, and multiple conformations that are not relevant to the docking simulation and must be removed. The protein also lacks hydrogen atoms, which are critical for calculating interactions, and requires the assignment of partial atomic charges for the scoring function to work correctly.[15][16][17]

  • Protocol:

    • Load the downloaded PDB file into AutoDock Tools.

    • Remove all water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands or other heteroatoms not essential for the protein's structural integrity.

    • If the protein has multiple chains, retain only the biologically relevant monomer or complex.

    • Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only).

    • Compute and assign Kollman charges (Edit > Charges > Add Kollman Charges).

    • Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose), which contains atomic coordinates, charges, and atom types required by AutoDock.

3. Ligand Preparation:

  • Causality: Ligands must be converted from 2D representations to energetically minimized 3D conformations. This ensures the starting structure is realistic. Gasteiger charges are assigned for electrostatic calculations, and rotatable bonds are defined to allow for conformational flexibility during the docking process.[18][19]

  • Protocol:

    • Draw each derivative from Table 1 in a chemical drawing program (e.g., MarvinSketch, ChemDraw) and save as a .mol or .sdf file.

    • Load the ligand file into AutoDock Tools.

    • Compute and assign Gasteiger charges (Ligand > Torsion Tree > Detect Root).

    • Define the rotatable bonds to allow for ligand flexibility (Ligand > Torsion Tree > Choose Torsions).

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

4. Docking Simulation:

  • Causality: A "grid box" must be defined to specify the search space for the docking algorithm.[17] This box should encompass the entire binding site of interest. Confining the search to the active site increases computational efficiency and accuracy.

  • Protocol:

    • With the prepared receptor loaded in AutoDock Tools, open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the active site. The coordinates can be determined from a co-crystallized ligand in the original PDB file or from published literature identifying key active site residues.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate any of the proposed derivatives with room for rotation and translation.

    • Save the grid parameters to a configuration file (.txt).

    • Execute the docking simulation from the command line, specifying the receptor, ligand, and configuration file for each derivative. The command will look similar to: vina --receptor receptor.pdbqt --ligand ligand_name.pdbqt --config config.txt --out output_name.pdbqt --log log_name.txt.

5. Analysis and Interpretation of Results:

  • Causality: The primary outputs of a docking simulation are the binding affinity score and a set of predicted binding poses.[20][21] The score provides a quantitative estimate of binding strength, while visual inspection of the poses is crucial for determining if the predicted binding is chemically sensible and for understanding the specific interactions driving the binding.[22][23]

  • Protocol:

    • Binding Affinity: Open the generated log file (.txt) for each derivative. The top-ranked binding affinity (in kcal/mol) is listed in a table. A more negative value indicates a stronger predicted binding affinity.[20]

    • Binding Pose Visualization: Load the prepared receptor PDBQT file and the output ligand PDBQT file into a visualization tool like PyMOL. The output file contains multiple binding modes; focus on the top-ranked pose (lowest energy).

    • Interaction Analysis: Analyze the key interactions between the ligand and the protein's active site residues. Identify hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking.[20][22] Tools like BIOVIA Discovery Studio can generate 2D diagrams that clearly illustrate these interactions.

Part 3: Comparative Data Analysis and Visualization

Quantitative Data Summary

Summarize the docking scores and key interactions for each derivative against each target in a structured table. This provides an at-a-glance comparison of performance.

Table 2: Hypothetical Comparative Docking Results

Derivative ID COX-2 Binding Affinity (kcal/mol) Key COX-2 Interacting Residues PTP1B Binding Affinity (kcal/mol) Key PTP1B Interacting Residues
Parent-01 -7.8 TYR-385, SER-530 -7.2 TYR-46, ASP-181
Deriv-02 -7.5 TYR-385, SER-530 -7.1 TYR-46, ASP-181
Deriv-03 -8.9 TYR-385, ARG-120, PHE-518 -7.4 TYR-46, PHE-182
Deriv-04 -9.5 TYR-385, ARG-120, SER-530 -8.6 TYR-46, ASP-181, GLN-262

| Deriv-05 | -7.1 | SER-530 | -8.1 | TYR-46, ASP-181, CYS-215 |

Interpretation and Prioritization

Based on the hypothetical data in Table 2:

  • Deriv-04 emerges as the most promising candidate for COX-2 inhibition, with the lowest binding energy (-9.5 kcal/mol). The introduction of the hydroxyl group on the phenyl ring likely forms an additional hydrogen bond with a key residue like ARG-120 or SER-530, significantly enhancing binding affinity compared to the parent compound.

  • Deriv-03 also shows improved affinity for COX-2, suggesting that the phenyl ring engages in favorable hydrophobic or π-π interactions with residues like PHE-518.

  • For PTP1B, Deriv-04 is again the top performer, indicating its potential as a dual-action agent or highlighting a common pharmacophore. The additional hydrogen bond with GLN-262 could be the differentiating factor.

  • Interestingly, Deriv-05 , where the ketone is reduced, shows decreased affinity for COX-2 but improved affinity for PTP1B. This suggests the oxo group is a critical hydrogen bond acceptor in the COX-2 active site, while the resulting hydroxyl group in Deriv-05 may form a more favorable interaction within the PTP1B active site, perhaps with CYS-215.

Visualizing the Biological Context

Understanding the pathway in which the target protein operates is crucial. For COX-2, inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (PGE2, PGI2, etc.) cox2->pgs converts to inflammation Inflammation, Pain, Fever pgs->inflammation mediate inhibitor Azepane Derivatives (e.g., Deriv-04) inhibitor->cox2 inhibit

Caption: Inhibition of the COX-2 inflammatory pathway by azepane derivatives.

Conclusion

This guide outlines a systematic and scientifically grounded approach to the comparative molecular docking of this compound derivatives. By combining rational ligand design, validated computational protocols, and rigorous data analysis, researchers can efficiently screen novel compounds and generate robust hypotheses about their therapeutic potential. The hypothetical results demonstrate how this process can identify promising candidates, such as a derivative with a hydroxyphenyl substitution (Deriv-04), for further investigation as potent inhibitors of targets like COX-2 and PTP1B. It is crucial to remember that molecular docking is a predictive tool; its findings must always be validated through experimental synthesis and biological assays to confirm activity and determine the true therapeutic potential of prioritized compounds.[12]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Cloud.
  • How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate.
  • A Review on Molecular Docking: Novel Tool for Drug Discovery. (2016, August 18). JSciMed Central.
  • Basics, types and applications of molecular docking: A review. (n.d.). ScienceDirect.
  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora.
  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. (n.d.). Benchchem.
  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024, January). PubMed.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • A Review On Molecular Docking And Its Application. (2024, March 15). ResearchGate.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • How I can analyze and present docking results?. (2020, May 18). Matter Modeling Stack Exchange.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). Benchchem.
  • Key Topics in Molecular Docking for Drug Design. (n.d.). PubMed Central.
  • Session 4: Introduction to in silico docking. (n.d.). Unknown Source.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
  • Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central.
  • Molecular docking proteins preparation. (2019, September 20). ResearchGate.
  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. (2024, February 12). PubMed.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube.
  • Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. (n.d.). Google Cloud.
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). PubMed.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020, November 12). Life Chemicals.

Sources

Validating the mechanism of action of Ethyl 5-oxoazepane-4-carboxylate hydrochloride-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Imperative of Mechanism of Action (MoA) Validation

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for broad exploration of chemical space, leading to compounds with diverse pharmacological activities.[1][2] Derivatives of the azepane core have been successfully developed into FDA-approved drugs for a range of diseases, and the scaffold is a recurring motif in compounds targeting cancer, Alzheimer's disease, and microbial infections.[1][3]

This guide focuses on a hypothetical yet representative scenario in drug discovery: we have synthesized a novel compound, Ethyl 5-oxoazepane-4-carboxylate hydrochloride, which has demonstrated promising activity in a phenotypic screen (e.g., inhibition of cancer cell proliferation). However, its molecular target and mechanism of action (MoA) remain unknown. Elucidating the MoA is a critical step in the drug development pipeline; it enables rational optimization of the compound, provides biomarkers for clinical trials, and helps anticipate potential on- and off-target effects.[4][5]

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify the molecular target of a novel bioactive compound like this compound and validate its MoA. We will compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies.

Part 1: Target Identification - The Unbiased Quest for a Molecular Interaction

Affinity-Based Proteomics: Fishing for Targets

The most direct method to identify a compound's binding partners is affinity chromatography coupled with mass spectrometry (AC-MS).[8] This technique relies on immobilizing the small molecule to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, where the linker is attached at a position predicted to disrupt biological activity, should also be prepared.

  • Bead Immobilization: Covalently attach the synthesized probes to the sepharose beads according to the manufacturer's protocol.

  • Cell Lysate Preparation: Grow and harvest cells used in the initial phenotypic screen. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and control beads. Allow sufficient time for binding to occur.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with the free compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are then identified using standard proteomics techniques, such as trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound beads with those from the control beads. Proteins that are significantly enriched on the active compound beads are considered putative targets.

Kinobeads: A Specialized Approach for Kinase Inhibitors

Given that a significant portion of anti-cancer drugs target protein kinases, a specialized affinity-based method called "Kinobeads" can be employed.[9][10][11] This technique uses a cocktail of immobilized, broad-spectrum kinase inhibitors to capture a large fraction of the cellular kinome.[11][12] By pre-incubating the cell lysate with our test compound, we can identify which kinases are competed off the beads, thus revealing them as potential targets.

Caption: Workflow for a Western Blot-based CETSA experiment.

Part 3: Functional Validation and Comparative Analysis

Confirming target engagement is necessary but not sufficient. We must also demonstrate that the interaction with the identified target is responsible for the observed biological phenotype. For this guide, let's assume that our AC-MS and CETSA experiments have identified a specific protein kinase, "Kinase X," as the primary target of this compound.

Biochemical Assays: Quantifying Inhibition

Enzyme kinetic assays are the gold standard for characterizing the inhibitory activity of a compound against a purified enzyme. [13]We will compare the inhibitory potency of our compound with a known, commercially available inhibitor of Kinase X, which we will call "Alternative Inhibitor A."

  • Reagents: Obtain purified, recombinant Kinase X, its specific substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound and Alternative Inhibitor A.

  • Reaction Setup: In a multi-well plate, combine Kinase X, its substrate, and the test compounds at various concentrations in a suitable reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence-based assays.

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTypeTargetIC50 (nM)
Ethyl 5-oxoazepane-4-carboxylate HCl Novel Azepane DerivativeKinase X75
Alternative Inhibitor A Known Kinase X InhibitorKinase X15

Note: Data is hypothetical for illustrative purposes.

This table shows that while our novel compound is a potent inhibitor of Kinase X, the established "Alternative Inhibitor A" is five-fold more potent in a biochemical assay. This provides a benchmark for future medicinal chemistry efforts to optimize our compound's potency.

Cell-Based Functional Assays: Linking Target to Phenotype

The final step is to confirm that inhibiting Kinase X is what causes the anti-proliferative effect we observed in our initial screen. A common way to do this is through target knockdown using RNA interference (siRNA).

  • siRNA Transfection: Transfect cancer cells with either an siRNA specifically targeting Kinase X or a non-targeting control siRNA.

  • Compound Treatment: After allowing time for the knockdown of Kinase X protein levels (typically 48-72 hours), treat the cells with a serial dilution of this compound.

  • Viability Assay: After a further 72 hours, measure cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Data Analysis: Compare the dose-response curves of the compound in the Kinase X knockdown cells versus the control cells. If inhibiting Kinase X is the primary MoA, we would expect the Kinase X knockdown cells to be less sensitive to our compound, resulting in a rightward shift of the dose-response curve and a higher IC50 value.

ConditionCompoundCell Viability IC50 (µM)
Control siRNAEthyl 5-oxoazepane-4-carboxylate HCl1.2
Kinase X siRNAEthyl 5-oxoazepane-4-carboxylate HCl8.5

Note: Data is hypothetical for illustrative purposes.

The significant increase in the IC50 value upon knockdown of Kinase X provides strong evidence that the anti-proliferative activity of our compound is mediated through the inhibition of this target.

Conclusion: A Roadmap to MoA Validation

This guide has outlined a systematic and robust workflow for validating the mechanism of action of a novel bioactive compound, using this compound as a case study. The journey from a phenotypic hit to a validated MoA involves a multi-pronged approach, starting with unbiased target identification, followed by rigorous confirmation of target engagement in a cellular context, and culminating in functional assays that link the molecular interaction to the cellular phenotype.

By employing a combination of affinity-based proteomics, Cellular Thermal Shift Assays, and biochemical and cell-based functional assays, researchers can build a compelling and data-driven narrative for their compound's MoA. Comparing the performance of a novel compound against established alternatives at each stage provides crucial benchmarks and informs the direction of future drug development efforts. This logical, evidence-based progression is fundamental to translating a promising chemical scaffold into a potential therapeutic.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
  • Al-Amin, M., & Jo, U. (2022). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 17(8), 893-905. [Link]
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
  • Zhang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4041-4061. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
  • Reinecke, M., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2237, 133-154. [Link]
  • Hughes, S. E., & Scott, J. D. (2020). Combining experimental strategies for successful target deconvolution. Biochemical Society Transactions, 48(4), 1389–1399. [Link]
  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269–1278. [Link]
  • Atanasov, A. G., et al. (2021).
  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269–1278. [Link]
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • MediaTUM. (2021). Identifying small molecule probes for kinases by chemical proteomics.
  • Caron, C., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 63(23), 14634–14644. [Link]
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
  • ProBio CDMO. (n.d.). GPCR-targeted Assay. ProBio CDMO. [Link]
  • Al-Khayat, S. A. K., & Mohammed, S. J. (2024). Preparation of Some Oxazepine Derivatives Derived from Benzimidazole Substitutes and Study of their Biological Activity.
  • Al-Jumaili, A. A. H., & Al-Amiery, A. A. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical, 3(1). [Link]
  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates.
  • U.S. Food and Drug Administration. (n.d.). 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results. FDA. [Link]
  • Sahlholm, K. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 831–836. [Link]
  • Schulte, G., & Poy, F. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. [Link]
  • PubChem. (n.d.). Azepane-4-carboxylic acid. PubChem. [Link]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
  • Schulte, G., & Poy, F. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
  • Visser, S. A., et al. (2013). Case Study of the Analytical Validation of Biomarker Assay Using Immunoassay Platform in Non-Clinical and Clinical Studies. Drug Discovery Today, 18(15-16), 764-775. [Link]
  • U.S. Patent No. 6,645,985 B2. (2003).
  • Wang, Y., et al. (2019). Synthesis and structure-activity relationship study of diaryl[d,f]d[1][13]iazepines as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686–2690. [Link]
  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]
  • Patent No. WO2012046882A1. (2012).
  • Al-Jumaili, A. A. H., & Al-Amiery, A. A. (2025). Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. Iraqi Journal of Bioscience and Biomedical, 3(1). [Link]
  • Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Therapeutics, 96(1), 1–21. [Link]
  • Patent No. WO2012032528A2. (2012).
  • Tang, J., Jiang, Y. L., Wang, B. X., & Shen, Y. M. (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. Zeitschrift für Naturforschung C, 69(7-8), 283–290. [Link]
  • Kim, J. S., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(16), 3676–3679. [Link]
  • U.S. Patent No. 4,298,742. (1981).
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1221–1240. [Link]
  • Patent No. PH15720A. (1982).
  • Carceller, E., et al. (1998). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry, 41(26), 5239–5251. [Link]
  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold.

Sources

A Comparative Guide to the Reproducible Synthesis of Ethyl 5-oxoazepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic procedures for Ethyl 5-oxoazepane-4-carboxylate hydrochloride, a valuable building block in medicinal chemistry. Recognizing the critical importance of reproducibility in the synthesis of such intermediates, this document offers a comparative overview of established methods, focusing on the widely utilized Dieckmann condensation pathway. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present a critical evaluation of alternative approaches to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring system is a recurring motif in a diverse array of biologically active molecules and natural products. Its inherent conformational flexibility allows for optimal binding to various biological targets, making it a privileged scaffold in drug discovery. This compound, with its strategically positioned functional groups, serves as a versatile precursor for the elaboration of more complex molecular architectures. A reliable and reproducible synthesis of this key intermediate is therefore paramount for advancing research and development in this area.

The Dieckmann Condensation Approach: A Mechanistic Overview

The most common and strategically sound approach to the synthesis of this compound relies on an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful carbon-carbon bond-forming reaction enables the construction of the cyclic β-keto ester core of the target molecule.

The overall synthetic strategy can be dissected into three key stages:

  • Synthesis of the Acyclic Precursor: Formation of a suitable N-protected amino diester.

  • Dieckmann Cyclization: Intramolecular condensation to form the azepan-4-one ring.

  • Deprotection and Salt Formation: Removal of the protecting group and conversion to the hydrochloride salt.

Synthetic_Pathway A Starting Materials B Synthesis of Acyclic Diester Precursor A->B C Dieckmann Condensation B->C D N-Protected Ethyl 5-oxoazepane-4-carboxylate C->D E Deprotection D->E F Ethyl 5-oxoazepane-4-carboxylate E->F G Hydrochloride Salt Formation F->G H Final Product: This compound G->H

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of the Acyclic Diester Precursor

The reproducibility of the entire synthesis hinges on the efficient and clean preparation of the acyclic diester precursor, typically diethyl 4-(N-benzylamino)heptanedioate. This is commonly achieved through a double Michael addition of a primary amine to an acrylate.

Experimental Protocol: Synthesis of Diethyl 4-(N-benzylamino)heptanedioate

Materials:

  • Benzylamine

  • Ethyl acrylate

  • Ethanol (anhydrous)

Procedure:

  • To a solution of benzylamine (1.0 equivalent) in anhydrous ethanol, add ethyl acrylate (2.2 equivalents) dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the ethanol is removed under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford pure diethyl 4-(N-benzylamino)heptanedioate.

Causality of Experimental Choices:

  • Excess Ethyl Acrylate: A slight excess of ethyl acrylate is used to ensure the complete consumption of the primary amine and drive the reaction towards the formation of the desired disubstituted product.

  • Anhydrous Conditions: While not strictly necessary for the Michael addition itself, using an anhydrous solvent minimizes potential side reactions such as the hydrolysis of the ester groups.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of the Michael addition, leading to shorter reaction times.

Part 2: The Dieckmann Condensation for Azepane Ring Formation

The cornerstone of this synthesis is the Dieckmann condensation of the acyclic diester to form the seven-membered azepane ring. This intramolecular reaction is typically promoted by a strong base. While the formation of five- and six-membered rings via Dieckmann condensation is highly efficient, the formation of seven-membered rings can be more challenging and may require careful optimization of reaction conditions to minimize competing side reactions such as intermolecular condensation.[1][2]

Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Materials:

  • Diethyl 4-(N-benzylamino)heptanedioate

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at reflux, a solution of diethyl 4-(N-benzylamino)heptanedioate (1.0 equivalent) in anhydrous toluene is added dropwise over a period of 1-2 hours.

  • The reaction mixture is stirred at reflux for an additional 2-4 hours. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.

  • After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 1-benzyl-5-oxoazepane-4-carboxylate.

Causality of Experimental Choices:

  • Choice of Base: Sodium ethoxide is a common and effective base for Dieckmann condensations.[1] Potassium tert-butoxide can be a viable alternative, particularly if transesterification is a concern.

  • Slow Addition: The slow, dropwise addition of the diester to the hot base solution helps to maintain a low concentration of the starting material, which favors the intramolecular cyclization over intermolecular polymerization.

  • Acidic Workup: The acidic workup is necessary to protonate the enolate formed during the reaction and to neutralize the excess base, allowing for the isolation of the β-keto ester product.

Part 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt to improve the stability and handling of the final compound.

Experimental Protocol: Synthesis of this compound

Deprotection Step: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the removal of benzyl groups.

Materials:

  • Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol

Procedure:

  • To a solution of ethyl 1-benzyl-5-oxoazepane-4-carboxylate (1.0 equivalent) in methanol, add 10% Pd/C (5-10 mol %).

  • To this suspension, add ammonium formate (5-10 equivalents) in portions.

  • The reaction mixture is heated to reflux and stirred for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to give the crude deprotected amine.

Hydrochloride Salt Formation

Materials:

  • Crude Ethyl 5-oxoazepane-4-carboxylate

  • Anhydrous diethyl ether or Ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

Procedure:

  • Dissolve the crude ethyl 5-oxoazepane-4-carboxylate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. The mixture can be stirred in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a stable solid.

Causality of Experimental Choices:

  • Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogenation equipment and is generally a safer and more convenient laboratory procedure. Ammonium formate serves as the hydrogen donor.

  • Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during salt formation is critical to prevent the hydrolysis of the ester group and to ensure the precipitation of a crystalline, non-hygroscopic salt.

Alternative Synthetic Strategies: A Comparative Overview

While the Dieckmann condensation is a robust method, other strategies for the synthesis of azepan-4-ones exist and are worth considering, especially for the synthesis of analogs with different substitution patterns.

Synthetic StrategyKey Features & AdvantagesPotential Challenges & Disadvantages
Ring Expansion of Piperidones Can utilize readily available piperidone starting materials.Often requires the use of hazardous reagents like diazomethane or its precursors.[3]
Gold-Catalyzed [5+2] Annulation Offers a modern and efficient route to functionalized azepan-4-ones.[4][5]May require specialized gold catalysts and optimization for specific substrates.
Photochemical Dearomative Ring Expansion A novel approach for the synthesis of complex azepanes from simple nitroarenes.May not be suitable for all substitution patterns and can require specialized photochemical equipment.

digraph "Alternative_Strategies" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

A[label="Synthesis of Azepan-4-ones"]; B[label="Dieckmann Condensation"]; C [label="Ring Expansion of Piperidones"]; D [label="Gold-Catalyzed [5+2] Annulation"]; E [label="Photochemical Ring Expansion"];

A -> B[label="Classic & Robust"]; A -> C [label="From Piperidines"]; A -> D [label="Modern & Efficient"]; A -> E [label="Novel & Complex Scaffolds"]; }

Caption: Comparison of major synthetic strategies for azepan-4-one derivatives.

Data Summary and Reproducibility Analysis

The reproducibility of the Dieckmann condensation route is generally considered to be good, provided that the reaction conditions are carefully controlled. Key parameters that can influence the yield and purity of the final product include the quality of the reagents and solvents, the efficiency of the base, and the precise control of the reaction temperature and addition rates.

StepKey TransformationTypical Yield RangeKey Reproducibility Factors
1 Michael Addition60-80%Purity of starting materials, reaction time, and purification method.
2 Dieckmann Condensation50-70%Base quality, anhydrous conditions, slow addition rate, and efficient workup.
3 Catalytic Transfer Hydrogenation80-95%Catalyst activity, purity of the substrate, and reaction monitoring.
4 Hydrochloride Salt Formation>95%Anhydrous conditions, stoichiometry of HCl, and proper crystallization technique.

Conclusion

The synthesis of this compound via the Dieckmann condensation pathway represents a reliable and well-established method. By understanding the mechanistic principles behind each step and adhering to carefully controlled experimental protocols, researchers can achieve reproducible and scalable access to this important synthetic intermediate. While alternative methods offer intriguing possibilities for the synthesis of diverse azepane derivatives, the Dieckmann approach remains a cornerstone for the preparation of the title compound, providing a solid foundation for further exploration in drug discovery and development.

References

  • Zhang, J., Schmalz, H.-G. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Org. Lett.2006, 8 (17), 3841–3843. [Link]
  • Zhang, J., Schmalz, H.-G.
  • Dieckmann Condens
  • Sakya, S. M.
  • Mkrtchyan, S., et al. Synthesis of Functionalized Azepines via Cu(I)
  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Dieckmann condens
  • Dieckmann Condens
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Dodda, M. R., et al. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. 2016, 8(1), 269-274. [Link]
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • SnCl4-induced ester debenzylation.
  • Google Patents. BENZIMIDAZOPYRROLODIAZEPINE COMPOUNDS AND METHODS OF USE THEREOF.
  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Benzyl Esters. Organic Chemistry Portal. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-oxoazepane-4-carboxylate hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.

Understanding the Compound: Hazard Profile and Characteristics

  • Acidity: As a hydrochloride salt, this compound is acidic. It will react with bases, potentially in an exothermic manner. This property is a primary consideration for segregation and neutralization procedures.

  • Irritation: Similar chemical structures are known to be irritants, causing potential skin and serious eye irritation.[1][2][3] Harmful effects if swallowed or inhaled as dust are also possible.[2][3]

  • Environmental Hazard: As a standard precaution, organic compounds should not be released into the environment, as they can be harmful to aquatic life.[4][5] Disposal down the drain is strictly prohibited.[2][4][6]

Therefore, this compound must be managed as hazardous chemical waste from the point of generation to its final disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely handling and disposing of this chemical. The core principle is containment and transfer to a certified hazardous waste handler.

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye Protection: Wear chemical splash goggles.[2][7]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2][7]

  • Body Protection: A standard lab coat should be worn.[7]

  • Ventilation: Handle the waste, especially if it is a solid that can create dust, within a certified chemical fume hood to prevent inhalation.[7][8]

Proper containment and identification are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are suitable choices.[7] The container must have a secure, screw-top cap.[6][9]

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Acidic").[10]

Improper storage of chemical waste is a common source of laboratory accidents.

  • Segregate from Incompatibles: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation.[6][10] This area must be under the control of the laboratory personnel. Crucially, this acidic waste must be stored separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates)

    • Reducing Agents

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.[11][12]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste to it.[6][9][11] This prevents the release of vapors and protects the container's contents.

For ease of storage, the acidity of the waste can be neutralized. However, this does not render the waste non-hazardous . The resulting organic solution must still be disposed of as chemical waste.

  • Procedure:

    • Work in a chemical fume hood and wear full PPE.

    • Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the waste while stirring.

    • Be cautious, as this reaction is exothermic and will produce carbon dioxide gas.[7] Add the base slowly to avoid excessive foaming and splashing.

    • Use a pH meter or pH paper to monitor the solution, aiming for a final pH between 6.0 and 8.0.

  • Post-Neutralization: The neutralized solution should be collected in the same properly labeled hazardous waste container.

The ultimate disposal of this compound must be handled by professionals.

  • Contact EHS: Do not attempt to dispose of this chemical yourself. The container must be picked up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][13][14]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure containers are sealed and properly labeled before the scheduled pickup time. Do not overfill containers; leave at least 10% headspace to allow for expansion.[9]

Summary of Disposal Procedures

The following table provides a quick reference for the key disposal parameters for this compound.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteAcidic, potential irritant, and organic nature.
Recommended Container Tightly sealed HDPE or Glass bottle.Chemical compatibility and prevention of leaks.[7]
Required PPE Chemical splash goggles, nitrile gloves, lab coat.Protects against skin/eye contact and chemical splashes.[2][7]
Incompatible Materials Bases, Strong Oxidizers, Reducing Agents.Prevents violent chemical reactions during storage.[6][7]
Disposal Method Collection by certified hazardous waste personnel (EHS).Ensures regulatory compliance and environmental protection.[13][14]
Drain Disposal Strictly Prohibited Prevents environmental contamination and damage to plumbing.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper handling and disposal of this chemical waste.

G start Waste Generated: Ethyl 5-oxoazepane-4-carboxylate HCl ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Label Compatible Container (HDPE or Glass) ppe->container label_details Label must include: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Acidic) container->label_details segregate Step 3: Segregate Waste in Satellite Accumulation Area container->segregate segregate_details Store away from: Bases, Oxidizers Use Secondary Containment segregate->segregate_details neutralize Step 4 (Optional): Neutralize with Weak Base (e.g., NaHCO3 solution) segregate->neutralize disposal Step 5: Arrange Pickup via EHS or Licensed Contractor segregate->disposal If not neutralizing collect Collect Neutralized Solution in SAME Waste Container neutralize->collect collect->disposal no_drain Drain Disposal PROHIBITED disposal->no_drain

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of Ethyl 5-oxoazepane-4-carboxylate hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are essential.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound is a heterocyclic organic compound. While specific toxicological data may be limited, the known hazards associated with its structural motifs—specifically hydrochloride salts and ester functionalities—mandate a cautious approach. Based on data from analogous compounds, we must anticipate the following hazards:

  • Skin Irritation (Category 2): The hydrochloride salt can be acidic and irritating upon contact with the skin, potentially causing redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation (Category 2A): The eyes are particularly vulnerable. Direct contact with the solid powder or solutions can cause significant irritation, pain, and potential damage.[1][2]

  • Respiratory Tract Irritation (Category 3): As a fine powder, the compound can easily become airborne. Inhalation of this dust can irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may lead to adverse health effects.[1]

These classifications, derived from the Globally Harmonized System (GHS), are not merely regulatory labels; they are directives that inform every aspect of our PPE selection. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational principle.[1][2][3][4][5]

Core PPE Directives: A Multi-Layered Defense

Effective chemical safety relies on creating multiple barriers between the researcher and the potential hazard. PPE is the final, and most personal, of these barriers.

Eye and Face Protection

The eyes lack the protective outer layer of skin, making them highly susceptible to chemical insults.

  • Minimum Requirement: At all times when handling the compound, even in small quantities, ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against airborne dust or splashes.

  • Elevated Risk: When handling larger quantities (>50g) or performing operations with a high potential for splashing (e.g., quenching a reaction, large-scale transfers), a full-face shield must be worn over the chemical splash goggles.[6][7][8][9] This provides a secondary layer of protection for the entire face.

Hand Protection

Your hands are the primary point of contact with laboratory equipment and chemical reagents.

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact due to their good balance of chemical resistance to a range of substances, including esters and salts, and excellent dexterity.[10]

  • Best Practices:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning them.[1]

    • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[1]

    • Regular Changes: For prolonged work, change gloves frequently (e.g., every 1-2 hours) or immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[1][4][7]

Body Protection

Protecting your skin and personal clothing from contamination is crucial to prevent accidental exposure.

  • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement for all benchtop work.

  • High-Risk Operations: For procedures involving significant quantities or a high risk of splashes, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC. In large-scale or pilot-plant operations, a full chemical-resistant suit may be necessary.[1][8][9]

Respiratory Protection

The primary respiratory hazard from this compound is the inhalation of airborne dust.[1][2]

  • Primary Engineering Control: The most effective way to mitigate this risk is to handle the solid compound within a certified chemical fume hood or a powder containment hood. This engineering control removes the hazard at its source.

  • Secondary Respiratory Protection: When engineering controls are not feasible or as a supplementary measure during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with a P95 or P100 particulate filter is recommended.[1] Always ensure you have been properly fit-tested for the selected respirator model.

PPE Selection Matrix: A Task-Based Approach

The level of PPE should be commensurate with the scale and risk of the operation. This matrix provides a clear, scalable guide.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if in a certified fume hood
Benchtop Synthesis (1-50g) Chemical Splash GogglesNitrile Gloves (consider double-gloving)Laboratory CoatHandle in a certified chemical fume hood
Large-Scale Transfer / Reaction (>50g) Face Shield over Chemical Splash GogglesNitrile or Neoprene GlovesChemical-Resistant Apron over Laboratory CoatHandle in a walk-in fume hood or ventilated enclosure
Spill Cleanup Face Shield over Chemical Splash GogglesHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronAir-Purifying Respirator with P100 filters

Procedural Discipline: Donning and Doffing Protocols

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Body Protection: Don your laboratory coat or chemical-resistant suit.

  • Respiratory Protection: If required, put on and seal-check your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence

This process is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in the designated waste container.[1]

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat/Suit: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal and Decontamination

All disposable PPE used while handling this compound must be considered contaminated waste.

  • Disposal: Place all used gloves, disposable aprons, and other contaminated items into a clearly labeled hazardous waste container.[1][2][4] Do not dispose of this material in the regular trash.

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established safety protocols before storing them.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_risk Risk Evaluation cluster_ppe Required PPE start Task: Handle Ethyl 5-oxoazepane-4-carboxylate HCl fume_hood Can task be done in a certified fume hood? start->fume_hood dust Airborne dust potential? fume_hood->dust Yes respirator Add: NIOSH Respirator (P95/P100) fume_hood->respirator No splash Splash or aerosol risk? dust->splash Low dust->splash High base_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat splash->base_ppe Low face_shield Add: Face Shield over Goggles Chemical Apron splash->face_shield High respirator->dust face_shield->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

References

  • Safety Data Sheet - Aaronchem. (2024-11-01). Vertex AI Search.
  • Safety Data Sheet - Cayman Chemical. (2024-01-31). Vertex AI Search.
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. CORECHEM Inc.
  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01). Thermo Fisher Scientific.
  • Safety data sheet - CPAChem. (2020-01-28). CPAChem.
  • Personal Protective Equipment (PPE). University of Pittsburgh.
  • Safety Guidelines for Handling Chemicals - HPE Support. HPE.
  • Hydrochloric Acid Hazards & Safety Tips. (2014-09-10). VelocityEHS.
  • Safety Data Sheet - ChemScene. (2023-02-27). ChemScene.
  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. (2017-11-29). iPolymer.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Ethyl azepane-3-carboxylate hydrochloride - AK Scientific, Inc. AK Scientific, Inc.
  • safety d

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.